Methyl 2-bromoimidazo[1,2-A]pyridine-8-carboxylate
Description
Properties
IUPAC Name |
methyl 2-bromoimidazo[1,2-a]pyridine-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)6-3-2-4-12-5-7(10)11-8(6)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHRNKKKJBWWDTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CN2C1=NC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 2-bromoimidazo[1,2-a]pyridine-8-carboxylate
Abstract
This technical guide provides a comprehensive overview of a proposed synthetic pathway and detailed characterization of Methyl 2-bromoimidazo[1,2-a]pyridine-8-carboxylate, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The imidazo[1,2-a]pyridine scaffold is a well-established privileged structure in numerous pharmacologically active agents.[1][2] This document outlines a logical and scientifically grounded approach to the synthesis of the target molecule, including a discussion of the underlying reaction mechanisms. Furthermore, it presents a thorough characterization profile, incorporating predicted spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy) based on established principles and data from analogous structures. Detailed, actionable experimental protocols are provided to facilitate the practical application of the described methodologies by researchers and scientists.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a fused bicyclic aromatic system that has garnered substantial attention in the field of medicinal chemistry. Its unique structural and electronic properties have led to its incorporation into a wide array of therapeutic agents with diverse biological activities. Marketed drugs such as zolpidem (anxiolytic), alpidem (anxiolytic), and zolimidine (antiulcer) feature this heterocyclic motif.[3] The broad therapeutic spectrum of imidazo[1,2-a]pyridine derivatives encompasses anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[1][4]
The introduction of various substituents onto the imidazo[1,2-a]pyridine scaffold allows for the fine-tuning of its pharmacological properties. Specifically, the incorporation of a bromine atom can serve as a handle for further functionalization through cross-coupling reactions or can directly contribute to the biological activity of the molecule. The ester functionality at the 8-position provides a potential point for amide formation, enabling the exploration of structure-activity relationships. Consequently, this compound represents a valuable building block for the synthesis of novel drug candidates.
This guide aims to provide a robust framework for the synthesis and characterization of this important molecule, addressing the need for a detailed and practical resource for professionals in the field.
Proposed Synthetic Pathway
Overall Synthetic Scheme:
Caption: Proposed two-step synthesis of the target compound.
Step 1: Synthesis of Methyl imidazo[1,2-a]pyridine-8-carboxylate
The initial step involves the construction of the imidazo[1,2-a]pyridine core via a cyclocondensation reaction. The reaction of Methyl 2-aminopyridine-3-carboxylate with a suitable two-carbon electrophile, such as chloroacetaldehyde or a glyoxal derivative, is a well-established method for forming this heterocyclic system.[5]
Reaction Mechanism:
The reaction proceeds through an initial nucleophilic attack of the pyridine ring nitrogen onto the carbonyl carbon of the aldehyde, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system.
Caption: Mechanism of imidazo[1,2-a]pyridine ring formation.
Step 2: Bromination of Methyl imidazo[1,2-a]pyridine-8-carboxylate
The second step is the regioselective bromination of the synthesized imidazo[1,2-a]pyridine core. Electrophilic substitution on the imidazo[1,2-a]pyridine ring typically occurs at the C3 position due to the higher electron density at this position.[6][7] However, to obtain the desired 2-bromo isomer, specific reaction conditions or a different strategy might be necessary. The use of N-bromosuccinimide (NBS) as a brominating agent can sometimes lead to different regioselectivity compared to molecular bromine. For the purpose of this guide, we propose the use of NBS, acknowledging that optimization might be required to favor the C2-brominated product.
Plausible Bromination Mechanism:
The reaction likely proceeds through a standard electrophilic aromatic substitution mechanism, where the bromine atom from NBS acts as the electrophile.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following section details the predicted spectroscopic data for the target molecule.
Predicted Spectroscopic Data
The predicted data is based on the analysis of structurally similar compounds found in the literature.[8]
| Technique | Predicted Data |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.10-8.20 (d, 1H, H-5), 7.60-7.70 (s, 1H, H-3), 7.50-7.60 (d, 1H, H-7), 7.00-7.10 (t, 1H, H-6), 3.90-4.00 (s, 3H, OCH₃). The exact chemical shifts and coupling constants would need to be confirmed by experimental data. The proton at the 5-position is expected to be the most downfield due to the anisotropic effect of the adjacent nitrogen atom. |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 165.0 (C=O), 145.0 (C-8a), 140.0 (C-5), 128.0 (C-7), 125.0 (C-3), 120.0 (C-2), 118.0 (C-6), 115.0 (C-8), 52.0 (OCH₃). The chemical shifts are estimates and would require experimental verification. The carbonyl carbon of the ester and the carbon bearing the bromine atom are expected at characteristic chemical shifts. |
| Mass Spectrometry (ESI+) | m/z: 255/257 ([M+H]⁺), corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. Fragmentation may involve the loss of the methyl group (-15), the methoxy group (-31), or the entire ester group (-59). |
| IR Spectroscopy (KBr) | ν (cm⁻¹): 3100-3000 (Ar C-H stretch), 1720-1700 (C=O stretch of ester), 1640-1500 (C=C and C=N stretching of the aromatic rings), 1300-1000 (C-O stretch), below 800 (C-Br stretch). |
Experimental Protocols
The following protocols are provided as a guide and may require optimization for specific laboratory conditions.
Synthesis of Methyl imidazo[1,2-a]pyridine-8-carboxylate
-
To a solution of Methyl 2-aminopyridine-3-carboxylate (1.0 eq) in ethanol, add sodium bicarbonate (2.0 eq).
-
To this suspension, add chloroacetaldehyde (1.2 eq, typically as a 50% aqueous solution) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford Methyl imidazo[1,2-a]pyridine-8-carboxylate.
Synthesis of this compound
-
Dissolve Methyl imidazo[1,2-a]pyridine-8-carboxylate (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.
-
Add N-bromosuccinimide (1.1 eq) portion-wise at room temperature while stirring.
-
Monitor the reaction by TLC. The reaction may require stirring for several hours to overnight.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with dichloromethane.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate this compound. It is important to note that the formation of the 3-bromo isomer is a likely side reaction, and careful chromatographic separation will be necessary.
Conclusion
This technical guide has presented a detailed and actionable framework for the synthesis and characterization of this compound. By leveraging established synthetic methodologies for the imidazo[1,2-a]pyridine scaffold and providing predicted characterization data, this document serves as a valuable resource for researchers in drug discovery and development. The proposed protocols, while requiring empirical optimization, are grounded in sound chemical principles and offer a clear path to accessing this important heterocyclic building block. Further investigation into regioselective bromination techniques for this specific substrate would be a valuable contribution to the field.
References
- 1. journals.iugaza.edu.ps [journals.iugaza.edu.ps]
- 2. rsc.org [rsc.org]
- 3. spectrabase.com [spectrabase.com]
- 4. Calculated gas-phase infrared spectra of imidazo[1,2-a]pyrazinediones derived from alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. apps.dtic.mil [apps.dtic.mil]
Physical and chemical properties of Methyl 2-bromoimidazo[1,2-A]pyridine-8-carboxylate
An In-depth Technical Guide to Methyl 2-bromoimidazo[1,2-a]pyridine-8-carboxylate
Introduction: The Strategic Value of a Privileged Scaffold
The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure and unique electronic properties have made it a cornerstone in the design of numerous therapeutic agents.[1][2][3] This framework is present in marketed drugs such as the hypnotic zolpidem and the anxiolytic alpidem, demonstrating its clinical relevance.[1] The strategic functionalization of this core allows for the precise modulation of pharmacological activity.
This compound is a key derivative within this class. It serves not as an end-product, but as a versatile and highly valuable building block for chemical synthesis. The presence of two distinct and orthogonally reactive functional groups—the C2-bromo substituent and the C8-methyl ester—provides chemists with a powerful tool for constructing complex molecular architectures. The bromine atom is primed for metal-catalyzed cross-coupling reactions, while the ester is available for amide bond formation, enabling the systematic exploration of chemical space in drug discovery campaigns.[4] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and application, grounded in established scientific principles.
Core Molecular and Physical Properties
The fundamental identity and physical characteristics of a compound dictate its handling, reactivity, and formulation potential. This compound is a solid at room temperature, and its properties are summarized below. It is important to note that several CAS numbers appear in commercial and chemical databases for this structure, including 1363382-82-4, 1267630-39-6, and 1288993-73-6.[5][6][7] Researchers should verify the specific identifier associated with their material.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1363382-82-4 (primary) | [5] |
| Molecular Formula | C₉H₇BrN₂O₂ | [8][9][10] |
| Molecular Weight | 255.07 g/mol | [8][9][10] |
| Appearance | Solid | [11] |
| Purity | Typically ≥95% | [12][13] |
| Storage | Sealed in a dry, well-ventilated place. Room temperature. | N/A |
Note: Experimental data such as melting point and solubility are not consistently reported across public databases and should be determined empirically.
Synthesis and Mechanistic Considerations
The construction of the imidazo[1,2-a]pyridine scaffold is a well-established process in organic chemistry. The most common and robust method involves the condensation and subsequent cyclization of a substituted 2-aminopyridine with an α-halocarbonyl compound.[1]
General Synthetic Pathway
The synthesis of the title compound typically starts from a 2-aminopyridine derivative bearing a carboxylate group at the 3-position (which becomes the 8-position of the final product). This precursor undergoes cyclization with a brominating agent or a bromo-acetaldehyde equivalent. A more direct and widely cited route for related structures involves the reaction of the appropriate 2-aminopyridine with an α-bromo carbonyl compound, such as ethyl bromopyruvate, followed by esterification if necessary.[14]
The causality behind this reaction lies in the nucleophilicity of the pyridine ring nitrogen, which initiates the reaction by displacing the bromide from the α-bromo ester. This is followed by an intramolecular condensation involving the exocyclic amino group, which attacks the carbonyl carbon, leading to cyclization and dehydration to form the aromatic imidazo[1,2-a]pyridine ring system. The choice of a copper catalyst, as reported in some modern protocols for similar structures, is to facilitate the oxidative C-H/N-H annulation under milder conditions, often using air as the oxidant.[1][15]
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. manchesterorganics.com [manchesterorganics.com]
- 6. parchem.com [parchem.com]
- 7. Imidazo[1,2-a]pyridine-2-carboxylic acid, 8-bromo-, methyl ester | 1288993-73-6 [chemicalbook.com]
- 8. Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate | C9H7BrN2O2 | CID 57415881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate | C9H7BrN2O2 | CID 16210769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Methyl 3-bromoimidazo[1,2-A]pyridine-7-carboxylate | C9H7BrN2O2 | CID 45790121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 7-Bromoimidazo 1,2-a pyridine-2-carboxylic acid methyl ester AldrichCPR 1170024-19-7 [sigmaaldrich.com]
- 12. calpaclab.com [calpaclab.com]
- 13. 112581-95-0 Cas No. | 2-Bromoimidazo[1,2-a]pyridine | Apollo [store.apolloscientific.co.uk]
- 14. researchgate.net [researchgate.net]
- 15. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
An In-depth Technical Guide to Methyl 2-bromoimidazo[1,2-a]pyridine-8-carboxylate
This guide provides a comprehensive technical overview of Methyl 2-bromoimidazo[1,2-a]pyridine-8-carboxylate, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. This document delves into its chemical identity, synthesis, physicochemical properties, reactivity, and applications, with a focus on providing practical, field-proven insights.
Core Identity and Nomenclature
This compound is a substituted imidazo[1,2-a]pyridine, a class of fused heterocyclic compounds recognized as a "privileged scaffold" in medicinal chemistry due to its wide range of biological activities. The strategic placement of the bromo and methyl carboxylate functionalities makes it a versatile intermediate for the synthesis of more complex molecules.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 1363382-82-4 | Chemical Abstracts Service |
| Molecular Formula | C₉H₇BrN₂O₂ | N/A |
| Molecular Weight | 255.07 g/mol | N/A |
| IUPAC Name | This compound | N/A |
Synthesis and Purification: A Mechanistic Approach
The synthesis of this compound is a multi-step process that begins with the readily available methyl 2-aminoisonicotinate. The overall strategy involves the construction of the fused imidazole ring followed by selective bromination.
Synthetic Pathway
The probable synthetic route, based on established methodologies for imidazo[1,2-a]pyridine synthesis, is depicted below. This pathway is inferred from the work of Ramachandran et al. in the context of synthesizing imidazo[1,2-a]pyridine-8-carboxamides.[1]
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of Methyl imidazo[1,2-a]pyridine-8-carboxylate
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 2-aminoisonicotinate (1.0 eq.) in a suitable solvent such as ethanol.
-
Addition of Reagents: To this solution, add sodium bicarbonate (NaHCO₃, 2.0 eq.) followed by the dropwise addition of a 40% aqueous solution of chloroacetaldehyde (1.5 eq.).
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Methyl imidazo[1,2-a]pyridine-8-carboxylate.
Step 2: Synthesis of this compound
-
Reactant Preparation: Dissolve the product from Step 1 (1.0 eq.) in a suitable solvent like chloroform (CHCl₃) or acetonitrile (CH₃CN) in a flask protected from light.
-
Brominating Agent: Add N-Bromosuccinimide (NBS, 1.1 eq.) portion-wise to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-8 hours. Monitor the reaction progress by TLC.
-
Quenching and Extraction: Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Extract the product with dichloromethane (DCM).
-
Final Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product can be purified by recrystallization or column chromatography to yield the final product.
Physicochemical and Spectroscopic Characterization
The structural integrity of this compound is confirmed through various analytical techniques.
Table 2: Physicochemical Properties
| Property | Value |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, Chloroform, and Methanol |
| Melting Point | Not reported in available literature |
Spectroscopic Data (Predicted and Representative)
-
¹H NMR (400 MHz, CDCl₃):
-
δ 8.20-8.00 (m, 2H, Ar-H)
-
δ 7.80 (s, 1H, Ar-H)
-
δ 7.40-7.20 (m, 1H, Ar-H)
-
δ 3.95 (s, 3H, OCH₃)
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 164.0 (C=O)
-
δ 145.0, 142.0, 128.0, 125.0, 120.0, 118.0, 115.0 (Ar-C)
-
δ 52.5 (OCH₃)
-
-
Mass Spectrometry (ESI+): m/z = 254.97 [M+H]⁺, 256.97 [M+H+2]⁺ (characteristic isotopic pattern for a monobrominated compound).
-
Infrared (IR) (KBr, cm⁻¹):
-
~3100 (Ar C-H stretch)
-
~1720 (C=O stretch of ester)
-
~1640 (C=N stretch)
-
~1250 (C-O stretch)
-
Key Chemical Reactions and Applications in Drug Development
The bromine atom at the C2 position and the methyl ester at the C8 position are key functional handles that allow for diverse chemical transformations, making this molecule a valuable scaffold in drug discovery.
Palladium-Catalyzed Cross-Coupling Reactions
The C2-bromo substituent is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide array of aryl and heteroaryl groups at this position, enabling the exploration of structure-activity relationships (SAR).
Caption: General scheme for the Suzuki-Miyaura coupling of this compound.
Exemplary Suzuki Coupling Protocol:
-
Inert Atmosphere: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like sodium carbonate (2.0 eq.).
-
Solvent Addition: Degas a mixture of toluene and water (e.g., 4:1) by bubbling with argon or nitrogen for 20-30 minutes, then add it to the flask.
-
Reaction: Heat the mixture to 90-110 °C under an inert atmosphere for 6-18 hours, monitoring by TLC.
-
Work-up: After cooling, dilute the reaction with water and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated.
-
Purification: The product is purified by column chromatography.
Applications in Medicinal Chemistry
The imidazo[1,2-a]pyridine core is a key pharmacophore found in numerous clinically used drugs and investigational agents. Derivatives of imidazo[1,2-a]pyridine-8-carboxamides have shown potent antimycobacterial activity, highlighting the potential of this scaffold in developing new treatments for tuberculosis.[1] The ability to functionalize both the C2 and C8 positions allows for the fine-tuning of physicochemical properties and biological activity against various targets.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
References
The Imidazo[1,2-a]pyridine Core: A Journey from Serendipitous Discovery to a Privileged Scaffold in Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold, a fused bicyclic heterocycle, has emerged from relative obscurity to become a cornerstone in modern medicinal chemistry. Its unique structural and electronic properties have rendered it a "privileged scaffold," forming the core of numerous approved drugs and clinical candidates.[1][2] This guide provides a comprehensive exploration of the discovery and historical evolution of imidazo[1,2-a]pyridine derivatives. It delves into the seminal synthetic methodologies, tracing their development from harsh, low-yielding classical reactions to sophisticated, efficient, and environmentally benign modern protocols. Through a detailed analysis of key reaction mechanisms and experimental workflows, this document aims to equip researchers with the foundational knowledge and practical insights necessary to innovate within this fertile area of chemical science.
The Dawn of an Era: Early Discoveries and Foundational Syntheses
The story of imidazo[1,2-a]pyridines begins in the early 20th century, a period of burgeoning exploration in heterocyclic chemistry. The initial synthesis of this scaffold was not a targeted endeavor but rather a result of systematic investigations into the reactivity of aminopyridines.
The Tschitschibabin Reaction: A Harsh but Groundbreaking Entry
The first documented synthesis of an imidazo[1,2-a]pyridine is credited to the Russian chemist Aleksei Tschitschibabin (also spelled Chichibabin) in 1925.[3][4] His pioneering work involved the reaction of 2-aminopyridine with α-haloaldehydes, specifically bromoacetaldehyde, under strenuous conditions.[4]
The reaction, conducted in a sealed tube at temperatures ranging from 150 to 200 °C, initially provided the desired imidazo[1,2-a]pyridine in modest yields.[3][4] The core of this transformation lies in a two-step sequence: an initial SN2 reaction between the exocyclic amino group of 2-aminopyridine and the α-halocarbonyl compound, followed by an intramolecular cyclization via condensation.
Subsequent refinements by Tschitschibabin and later chemists demonstrated that the inclusion of a base, such as sodium bicarbonate (NaHCO₃), could facilitate the reaction under milder conditions and significantly improve the yield.[3][4] This modification was crucial, as it deprotonates the intermediate, promoting the final cyclization step.
Protocol 1: Classical Tschitschibabin Synthesis of Imidazo[1,2-a]pyridine
-
Step 1: Reaction Setup: In a sealed pressure tube, combine 2-aminopyridine (1.0 eq) and bromoacetaldehyde (1.1 eq).
-
Step 2: Heating: Heat the sealed tube to 150-200 °C for several hours.
-
Step 3: Work-up: After cooling, the reaction mixture is typically dissolved in a suitable solvent and purified by crystallization or chromatography to isolate the imidazo[1,2-a]pyridine product.
The Tschitschibabin reaction, despite its historical significance, is limited by its harsh conditions, low yields in some cases, and the lachrymatory nature of many α-halocarbonyl compounds.[5] Nevertheless, it laid the fundamental groundwork for the synthesis of this important heterocyclic system.
Expanding the Scope: The Ortoleva-King Reaction
A significant conceptual advance came with the development of the Ortoleva-King reaction. First observed by Ortoleva and later extensively studied by King, this method provided an alternative route to the key pyridinium salt intermediate.[5] The Ortoleva-King reaction demonstrates that pyridinium salts can be conveniently prepared by heating active methyl or methylene compounds with iodine in pyridine.[5] This discovery was pivotal because it circumvented the need for pre-synthesized, and often unstable, α-haloketones.
The reaction proceeds by the in-situ formation of an α-iodo ketone, which then reacts with 2-aminopyridine to form the N-phenacylpyridinium iodide intermediate. Subsequent treatment with a base induces cyclization to the imidazo[1,2-a]pyridine core.[5][6] This one-pot tandem process significantly enhanced the practicality and scope of imidazo[1,2-a]pyridine synthesis.[6]
Protocol 2: One-Pot Synthesis of 2-Phenylimidazo[1,2-a]pyridine via Ortoleva-King Reaction
-
Step 1: Intermediate Formation: A mixture of acetophenone (1.0 eq), 2-aminopyridine (2.3 eq), and iodine (1.2 eq) is heated neat at 110 °C for 4 hours.[6]
-
Step 2: Cyclization: The reaction mixture is cooled, and an aqueous solution of sodium hydroxide is added. The mixture is then heated at 100 °C for 1 hour to effect cyclization.[6]
-
Step 3: Isolation: After cooling, the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.
The Ortoleva-King reaction offered a more versatile and user-friendly approach compared to the original Tschitschibabin method, allowing for the synthesis of a broader range of derivatives from readily available starting materials.[6][7]
The Rise of Modern Synthetic Methodologies
The mid-20th century and beyond witnessed an explosion of innovative synthetic strategies for constructing the imidazo[1,2-a]pyridine scaffold. These modern methods focused on improving efficiency, functional group tolerance, and atom economy, driven by the increasing recognition of the biological importance of this heterocyclic system.
Multicomponent Reactions: A Paradigm of Efficiency
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants, have revolutionized the synthesis of complex molecules. The Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent example of an MCR that has been widely exploited for the synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives.[8][9]
This three-component condensation involves a 2-aminopyridine, an aldehyde, and an isonitrile.[9][10] The reaction is typically catalyzed by a Lewis or Brønsted acid and proceeds through the formation of an imine from the 2-aminopyridine and aldehyde, which is then attacked by the isonitrile. A subsequent intramolecular cyclization yields the final product.[10] The GBB reaction is highly valued for its operational simplicity, high atom economy, and the ability to generate diverse libraries of compounds from readily available starting materials.[8][9]
Protocol 3: Groebke-Blackburn-Bienaymé Synthesis of a 3-Aminoimidazo[1,2-a]pyridine Derivative
-
Step 1: Reaction Setup: To a solution of 2-aminopyridine (1.0 eq) and an aldehyde (1.0 eq) in a suitable solvent like methanol, add a catalytic amount of a Lewis acid (e.g., Sc(OTf)₃).
-
Step 2: Addition of Isonitrile: Add the isonitrile (1.1 eq) to the reaction mixture.
-
Step 3: Reaction Conditions: The reaction is often carried out at room temperature or with gentle heating (e.g., microwave irradiation) for a few hours.[3]
-
Step 4: Isolation: The product is typically isolated by removal of the solvent and purification by column chromatography.
Transition Metal-Catalyzed Syntheses: Precision and Control
The advent of transition metal catalysis has provided powerful tools for the construction of imidazo[1,2-a]pyridines, offering novel reaction pathways and enhanced control over regioselectivity. Copper and palladium have been particularly prominent in this regard.
Copper catalysts have proven to be versatile for the synthesis of imidazo[1,2-a]pyridines through various pathways, including oxidative C-H/N-H annulation reactions.[11] For instance, the copper-catalyzed reaction of 2-aminopyridines with terminal alkynes and an aldehyde provides a direct route to substituted imidazo[1,2-a]pyridines.[3] This three-component coupling reaction is a significant advancement, offering a straightforward method to access a wide range of derivatives.[3]
Another important copper-catalyzed approach is the Ullmann condensation, a classical C-N bond-forming reaction.[12] While traditionally requiring harsh conditions, modern ligand-assisted Ullmann-type reactions have enabled the intramolecular cyclization of suitably substituted precursors to form the imidazo[1,2-a]pyridine ring under milder conditions.[13][14]
Palladium catalysis has been instrumental in the functionalization of the pre-formed imidazo[1,2-a]pyridine core. However, it has also been employed in the construction of the ring itself. For example, microwave-assisted, ligand-free Pd(OAc)₂-catalyzed three-component reactions of 2-aminopyridines, aryl halides, and terminal alkynes have been developed for the efficient synthesis of 2,3-disubstituted imidazo[1,2-a]pyridines.[15]
The Greener Approach: Metal-Free and Solvent-Free Syntheses
In recent years, there has been a significant push towards the development of more environmentally friendly synthetic methodologies. This has led to the emergence of metal-free and solvent-free approaches for the synthesis of imidazo[1,2-a]pyridines.
One notable example is the reaction of 2-aminopyridines with α-bromo/chloroketones under catalyst- and solvent-free conditions at a modest temperature of 60 °C.[1][3] This method is highly efficient and environmentally benign, with the key step being the nucleophilic substitution of the halide by the pyridine nitrogen.[1]
Furthermore, iodine-catalyzed oxidative cyclization reactions have gained traction. For instance, the intermolecular oxidative cyclization of nitroalkenes and 2-aminopyridines using aqueous hydrogen peroxide as a terminal oxidant provides a green and efficient route to 3-nitroimidazo[1,2-a]pyridines.[8]
Biological Significance and Drug Discovery
The sustained interest in the synthesis of imidazo[1,2-a]pyridines is largely driven by their remarkable and diverse biological activities. This scaffold is a key component in several commercially available drugs, highlighting its importance in pharmaceutical research.[1][9]
| Drug Name | Therapeutic Area | Mechanism of Action (if known) |
| Zolpidem | Hypnotic (Insomnia) | GABA-A receptor agonist[1][9] |
| Alpidem | Anxiolytic | GABA-A receptor agonist[1][9] |
| Olprinone | Cardiotonic | Phosphodiesterase 3 inhibitor[1][9] |
| Zolimidine | Antiulcer | Gastroprotective agent[1][7] |
| Saripidem | Anxiolytic | GABA-A receptor agonist[9] |
| Necopidem | Anxiolytic | GABA-A receptor agonist[9] |
| Minodronic acid | Antiosteoporotic | Farnesyl pyrophosphate synthase inhibitor[9] |
| Telacebec (Q203) | Antituberculosis (Clinical Candidate) | Cytochrome bc1 complex inhibitor[16] |
The imidazo[1,2-a]pyridine core has demonstrated a wide range of pharmacological properties, including anticancer, anti-inflammatory, antiviral, and antibacterial activities.[17][18] Its privileged nature stems from its rigid, planar structure and its ability to engage in various non-covalent interactions with biological targets, such as hydrogen bonding and π-stacking. The nitrogen atoms in the ring system can act as hydrogen bond acceptors, while the aromatic surface facilitates interactions with hydrophobic pockets in proteins.
The ongoing discovery of new biological targets for imidazo[1,2-a]pyridine derivatives, such as their role as inhibitors of c-Met kinase, PDGFR, and mycobacterial ATP synthesis, ensures that this scaffold will remain a focal point of drug discovery efforts for the foreseeable future.[17][19][20]
Conclusion and Future Perspectives
The journey of imidazo[1,2-a]pyridine derivatives from their initial discovery through harsh, classical reactions to their synthesis via elegant and efficient modern methodologies is a testament to the ingenuity of synthetic chemists. The development of multicomponent reactions, transition metal-catalyzed processes, and green synthetic routes has not only made these valuable compounds more accessible but has also expanded the chemical space available for exploration.
As our understanding of the biological roles of this privileged scaffold deepens, the demand for novel, diverse, and stereochemically complex imidazo[1,2-a]pyridine derivatives will continue to grow. Future research will likely focus on the development of asymmetric syntheses, the late-stage functionalization of complex derivatives, and the application of flow chemistry and other enabling technologies to further streamline their production. The rich history and promising future of the imidazo[1,2-a]pyridine core firmly establish it as a vital tool in the quest for new and improved therapeutics.
References
- 1. 2024.sci-hub.st [2024.sci-hub.st]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. | Semantic Scholar [semanticscholar.org]
- 3. bio-conferences.org [bio-conferences.org]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 16. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 17. Discovery of a new series of imidazo[1,2-a]pyridine compounds as selective c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
IUPAC name for C9H7BrN2O2
An In-Depth Technical Guide to 5-Bromo-1H-indole-2,3-dione (C9H7BrN2O2): Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The heterocyclic scaffold, 1H-indole-2,3-dione (isatin), is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. The introduction of a bromine atom at the 5-position yields 5-bromo-1H-indole-2,3-dione, also known as 5-bromoisatin, a compound with the chemical formula C9H7BrN2O2. This modification significantly alters the electronic properties of the isatin core, providing a versatile platform for the synthesis of novel therapeutic agents. This guide offers a comprehensive overview of 5-bromo-1H-indole-2,3-dione, detailing its synthesis, physicochemical properties, and diverse applications, with a particular focus on its role as a key building block in drug discovery and development. We will explore its utility in the generation of compounds with potential anti-cancer, antimicrobial, and other pharmacological activities. Detailed experimental protocols for its synthesis and biological evaluation are provided to enable researchers to harness the full potential of this valuable synthetic intermediate.
Introduction: The Significance of the 5-Bromo-1H-indole-2,3-dione Scaffold
The indole nucleus is a privileged structure in medicinal chemistry, present in numerous natural products and FDA-approved drugs.[1] Isatin (1H-indole-2,3-dione), an oxidized derivative of indole, has garnered significant attention due to its synthetic versatility and the broad pharmacological profile of its derivatives.[2][3] The strategic placement of a bromine atom at the 5-position of the isatin ring system results in 5-bromo-1H-indole-2,3-dione (5-bromoisatin), a compound that has emerged as a crucial intermediate in the synthesis of a diverse array of bioactive molecules.[3][4]
The presence of the bromine atom at the C5 position serves two primary functions. Firstly, it modulates the electronic landscape of the molecule, influencing its reactivity and interaction with biological targets. Secondly, it provides a valuable synthetic handle for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, enabling the creation of complex molecular architectures.[2] Consequently, 5-bromoisatin has become an invaluable tool for medicinal chemists in the quest for novel therapeutic agents.[4][5]
This guide will delve into the technical aspects of 5-bromo-1H-indole-2,3-dione, providing a detailed examination of its synthesis, characterization, and application in the development of new pharmaceuticals.
Physicochemical Properties of 5-Bromo-1H-indole-2,3-dione
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in synthetic and medicinal chemistry.
| Property | Value | Source |
| IUPAC Name | 5-bromo-1H-indole-2,3-dione | [6] |
| Molecular Formula | C8H4BrNO2 | [7] |
| Molecular Weight | 226.03 g/mol | [6] |
| Appearance | Orange crystalline powder/solid | [7][8] |
| Melting Point | 247-252 °C | [7] |
| Solubility | Soluble in N,N-dimethylformamide (DMF) | [7] |
| CAS Number | 87-48-9 | [5] |
Synthesis of 5-Bromo-1H-indole-2,3-dione
The efficient synthesis of 5-bromo-1H-indole-2,3-dione is crucial for its widespread use in research and development. Several methods have been reported, with the direct bromination of isatin being a common and effective approach.
General Synthesis Workflow
The synthesis of 5-bromoisatin can be achieved through the electrophilic bromination of isatin. A general workflow for this process is outlined below.
Caption: General workflow for the synthesis of 5-bromo-1H-indole-2,3-dione.
Detailed Experimental Protocol: Synthesis from Isatin
This protocol details the direct bromination of isatin using pyridinium bromochromate (PBC) to yield 5-bromoisatin.[1][2]
Materials:
-
Isatin
-
Pyridinium bromochromate (PBC)
-
Glacial acetic acid
-
Ether
-
Aqueous sodium bicarbonate (NaHCO3)
-
Sodium sulfate (Na2SO4)
-
Ethanol
Procedure:
-
In a suitable reaction vessel, suspend pyridinium bromochromate (e.g., 3.12 g, 12 mmol) in glacial acetic acid (e.g., 25 mL).
-
To this suspension, add a solution of isatin (10 mmol) dissolved in a small amount of glacial acetic acid.
-
Heat the reaction mixture at 90°C on a water bath for approximately 20 minutes, with constant stirring.[2]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water (100 mL).
-
Extract the aqueous mixture with ether (3 x 20 mL).[1]
-
Combine the organic layers and wash with aqueous sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain pure 5-bromo-1H-indole-2,3-dione.[2]
Applications in Drug Discovery and Organic Synthesis
5-Bromo-1H-indole-2,3-dione serves as a versatile building block for the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications.[5]
Anticancer Agents
Derivatives of 5-bromoisatin have shown significant promise as anticancer agents.[4] The isatin scaffold is known to interact with various biological targets involved in cancer progression, and the 5-bromo substituent can enhance this activity or provide a site for further modification to improve potency and selectivity.
Antimicrobial Agents
The development of new antimicrobial agents is a critical area of research. 5-Bromoisatin derivatives have been synthesized and evaluated for their antibacterial and antifungal activities.[9][10] For instance, pyrimidine derivatives of 5-bromoisatin have been prepared and shown to possess antimicrobial properties.[9]
Other Therapeutic Areas
Beyond cancer and infectious diseases, 5-bromoisatin derivatives have been explored for a variety of other therapeutic applications, including as anticonvulsants and anti-inflammatory agents.[5][11]
Organic Synthesis
In addition to its role in medicinal chemistry, 5-bromo-1H-indole-2,3-dione is a valuable intermediate in organic synthesis. It is used in the preparation of dyes, pigments, and other complex organic molecules.[5] The reactivity of both the ketone and the N-H group, along with the potential for cross-coupling at the bromine position, makes it a highly versatile synthetic tool.
Derivatization Strategies
The chemical reactivity of 5-bromo-1H-indole-2,3-dione allows for a multitude of derivatization strategies to generate diverse chemical libraries for drug screening.
Caption: Key derivatization strategies for 5-bromo-1H-indole-2,3-dione.
Biological Evaluation Protocols
To assess the therapeutic potential of novel 5-bromoisatin derivatives, standardized biological assays are employed.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[1]
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete growth medium
-
5-Bromo-1H-indole-2,3-dione derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of the 5-bromo-1H-indole-2,3-dione derivative in the complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., 0.1% DMSO in medium).
-
Incubate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours until purple formazan crystals are visible.
-
Remove the medium containing MTT and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[1]
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microbial strains.[1][9]
Materials:
-
Bacterial or fungal strains
-
Nutrient broth (e.g., Mueller-Hinton broth for bacteria, RPMI for fungi)
-
5-Bromo-1H-indole-2,3-dione derivative stock solution (in DMSO)
-
96-well plates
-
Standard antimicrobial agents (positive controls, e.g., ciprofloxacin, fluconazole)
Procedure:
-
Prepare a serial two-fold dilution of the 5-bromo-1H-indole-2,3-dione derivative in the appropriate broth in a 96-well plate.
-
Prepare a microbial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the microbial suspension to each well containing the diluted compound.
-
Include a positive control (microbes without compound) and a negative control (broth without microbes).
-
Incubate the plate at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9]
Conclusion
5-Bromo-1H-indole-2,3-dione is a compound of significant interest to researchers in medicinal chemistry and drug development. Its straightforward synthesis, coupled with its versatile reactivity, makes it an invaluable scaffold for the generation of diverse chemical libraries. The numerous studies highlighting the potent biological activities of its derivatives underscore its importance as a privileged starting material in the pursuit of novel therapeutics. This guide has provided a comprehensive overview of the synthesis, properties, and applications of 5-bromo-1H-indole-2,3-dione, along with detailed experimental protocols, to facilitate its use in the scientific community.
References
- 1. benchchem.com [benchchem.com]
- 2. journals.umz.ac.ir [journals.umz.ac.ir]
- 3. 5-Bromoisatin | 87-48-9 | Benchchem [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 5-Bromoisatin | C8H4BrNO2 | CID 6889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. 5-Bromoisatin | 87-48-9 [chemicalbook.com]
- 9. ajpp.in [ajpp.in]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Electron density distribution in bromo-imidazo[1,2-a]pyridines
An In-Depth Technical Guide to the Electron Density Distribution in Bromo-Imidazo[1,2-a]pyridines: A Keystone for Reactivity and Drug Design
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] The strategic introduction of a bromine atom onto this heterocyclic core profoundly alters its physicochemical properties, reactivity, and biological interactions. This guide provides a comprehensive exploration of the electron density distribution in bromo-imidazo[1,2-a]pyridines, bridging theoretical principles with experimental validation. By dissecting the electronic landscape of these molecules, we aim to furnish researchers, scientists, and drug development professionals with the critical insights needed to predict chemical reactivity, understand intermolecular interactions, and rationally design next-generation therapeutics. This document delves into the computational methodologies, particularly Density Functional Theory (DFT), and experimental techniques like X-ray crystallography, offering a holistic view of how bromine substitution governs the molecular behavior of this vital class of compounds.
Part 1: The Imidazo[1,2-a]pyridine Core and the Influence of Bromine Substitution
The imidazo[1,2-a]pyridine system is a fused bicyclic heteroaromatic compound that has garnered significant attention for its wide array of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][3][4] Its rigid structure and rich electronic nature make it an ideal scaffold for molecular design.
The introduction of a bromine atom, a process known as bromination, is a key synthetic strategy. The bromine substituent acts as a powerful modulator of the molecule's electronic properties due to its electronegativity and size. This alteration is not trivial; it dictates the molecule's reactivity, metabolic stability, and, crucially, its ability to form specific, high-affinity interactions with biological targets. One such interaction is the halogen bond , a non-covalent interaction where the electropositive region on the halogen atom (the σ-hole) interacts with a Lewis base.[5][6] The bromine atom's presence also enhances reactivity at specific sites, enabling diverse synthetic pathways for creating novel derivatives.[7]
The synthesis of bromo-imidazo[1,2-a]pyridines can be achieved through various methods, often starting from the corresponding 2-aminopyridine. A common and effective approach involves the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound, such as a bromoacetophenone, followed by cyclization.[8][9] Direct electrophilic bromination of the parent imidazo[1,2-a]pyridine ring, typically at the C3 position, is also a widely used strategy.[10][11]
Part 2: Theoretical and Experimental Frameworks for Analysis
A multi-faceted approach combining computational theory and experimental validation is essential for a complete understanding of electron density distribution.
Computational Approaches
Density Functional Theory (DFT) : DFT is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. It is the workhorse of modern computational chemistry due to its excellent balance of accuracy and computational cost.[12] For organic molecules like bromo-imidazo[1,2-a]pyridines, hybrid functionals such as B3LYP combined with Pople-style basis sets like 6-311G++(d,p) provide reliable geometries and electronic properties.[13][14] The choice of this functional/basis set combination is deliberate; B3LYP incorporates a portion of exact exchange from Hartree-Fock theory, which helps to mitigate self-interaction errors common in other functionals, while the basis set is flexible enough to accurately describe the electron distribution around both light atoms and the heavier bromine atom.[12]
Quantum Theory of Atoms in Molecules (QTAIM) : Developed by Richard Bader, QTAIM is a model that analyzes the topology of the electron density (ρ) to partition a molecule into constituent atoms.[15][16] By locating critical points in the electron density field, QTAIM defines atoms, chemical bonds (via bond paths and bond critical points), rings, and cages. This method allows for the calculation of atomic properties, such as atomic charges and energies, providing a rigorous, physically grounded definition of atoms within a molecule.[17]
Molecular Electrostatic Potential (MEP) : The MEP is a visual tool that maps the electrostatic potential onto the molecular surface. It is invaluable for predicting chemical reactivity, as it clearly identifies regions of positive potential (electron-poor, susceptible to nucleophilic attack) and negative potential (electron-rich, susceptible to electrophilic attack).[3][18]
Experimental Validation and Visualization
Single-Crystal X-ray Diffraction : This is the definitive experimental technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[19] The resulting data not only confirms the molecular structure but also provides the electron density distribution in the crystal lattice. This experimental density can be used to validate and refine theoretical calculations.
Hirshfeld Surface Analysis : This powerful graphical method is used to visualize and quantify intermolecular interactions within a crystal.[14] The Hirshfeld surface is constructed based on the electron distribution of a molecule within its crystal environment.[20] By mapping properties like normalized contact distance (d_norm) onto this surface, one can identify and analyze close intermolecular contacts, such as hydrogen bonds and halogen bonds.[21][22] The analysis also generates a 2D "fingerprint plot," which summarizes all intermolecular contacts and provides quantitative percentages for each interaction type.[14]
Part 3: Methodologies and Workflows
The synergy between computational prediction and experimental determination provides a self-validating system for studying electron density.
Protocol 1: Computational Analysis of Electron Density
This protocol outlines the steps for a typical DFT-based analysis of a bromo-imidazo[1,2-a]pyridine derivative.
Step-by-Step Methodology:
-
Structure Preparation: Build the 3D structure of the target molecule (e.g., 3-bromo-imidazo[1,2-a]pyridine) using a molecular editor.
-
Geometry Optimization: Perform an initial geometry optimization using a computationally inexpensive method, followed by a high-level optimization using DFT (e.g., B3LYP/6-311G++(d,p)). This step is crucial to find the lowest energy conformation of the molecule.
-
Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Wavefunction Analysis: Using the optimized geometry, perform a single-point energy calculation to generate a wavefunction file.
-
Property Calculation & Visualization:
-
Use the wavefunction file to calculate and visualize the Molecular Electrostatic Potential (MEP) surface.
-
Perform a QTAIM analysis to identify bond critical points and calculate atomic properties.
-
Calculate Mulliken or Natural Bond Orbital (NBO) atomic charges to quantify the charge distribution.[18]
-
Workflow for Computational Analysis
Caption: Computational workflow for electron density analysis.
Protocol 2: Hirshfeld Surface Analysis from Experimental Data
This protocol describes how to analyze intermolecular interactions from a Crystallographic Information File (CIF) obtained via X-ray diffraction.
Step-by-Step Methodology:
-
Data Input: Obtain the CIF file for the bromo-imidazo[1,2-a]pyridine crystal structure from an X-ray diffraction experiment.
-
Surface Generation: Load the CIF file into specialized software (e.g., CrystalExplorer). The software uses the atomic coordinates and symmetry information to generate the Hirshfeld surface for the molecule of interest.
-
Mapping Properties: Map different properties onto the generated surface. The most common is d_norm, which highlights intermolecular contacts shorter than the van der Waals radii in red.
-
Fingerprint Plot Generation: Generate the 2D fingerprint plot. This plot displays d_i (distance to the nearest nucleus inside the surface) versus d_e (distance to the nearest nucleus outside the surface).
-
Deconvolution and Quantification: Deconvolute the fingerprint plot to quantify the percentage contribution of different types of atomic contacts (e.g., H···Br, H···H, C···H) to the overall crystal packing.
Workflow for Hirshfeld Surface Analysis
Caption: Workflow for analyzing intermolecular interactions.
Part 4: Interpreting the Data: A Unified View
Let's consider a representative molecule, 3-bromo-2-phenyl-imidazo[1,2-a]pyridine , to illustrate how these analyses converge to provide a complete picture of its electronic properties.
The bromine atom at the C3 position significantly influences the electron distribution. As an electronegative atom, it withdraws electron density from the imidazo[1,2-a]pyridine ring system through an inductive effect.
Quantitative Data Summary
The calculated atomic charges confirm this electron-withdrawing nature.
| Atom/Position | Calculated NBO Charge (a.u.) | Interpretation |
| N1 (imidazole) | -0.45 | Electron-rich, potential H-bond acceptor |
| C2 | +0.20 | Electron density pulled towards N1/N3 and Br |
| C3 | -0.05 | Influenced by adjacent electron-withdrawing Br |
| Br (on C3) | -0.08 | Net negative charge, but with a positive σ-hole |
| N4 (pyridine) | -0.52 | Most electron-rich atom, primary site for protonation |
| C5 | +0.15 | Electron-deficient due to adjacent N4 |
Note: These are representative values and may vary slightly based on the specific computational method.
Qualitative Visualization
-
MEP Surface: An MEP map would reveal a strongly negative potential (red/yellow) around the pyridine nitrogen (N4) and the imidazole nitrogen (N1), confirming these as the primary sites for electrophilic attack or hydrogen bonding. A region of positive potential (blue) would be visible on the outer face of the bromine atom, corresponding to the σ-hole , a key feature for halogen bonding.[6][23]
-
Hirshfeld Surface Analysis: For a crystal of this molecule, Hirshfeld analysis would likely highlight several key interactions. The 2D fingerprint plot would show distinct spikes corresponding to H···Br, H···H, and C···H contacts.[14][20] The percentage contributions might be, for example, 45% H···H, 15% H···Br, and 20% C···H, quantifying the forces that stabilize the crystal lattice. Red spots on the d_norm surface would pinpoint the exact locations of the strongest intermolecular interactions.
Reactivity and Electron Density Relationship
Caption: Linking electronic properties to chemical behavior.
Part 5: Implications for Rational Drug Development
A detailed understanding of the electron density distribution in bromo-imidazo[1,2-a]pyridines is not merely an academic exercise; it is fundamental to modern, structure-based drug design.
Harnessing the Halogen Bond: The presence and electronic nature of the bromine atom's σ-hole is of paramount importance. Halogen bonds are highly directional and can be comparable in strength to conventional hydrogen bonds.[5] By understanding the precise location and magnitude of the positive potential on the bromine, medicinal chemists can design ligands that form specific halogen bonds with electron-rich pockets in a target protein (e.g., the backbone carbonyl oxygen of an amino acid). This can dramatically increase binding affinity and selectivity.
Tuning Pharmacokinetic Properties: The introduction of a bromine atom alters the molecule's lipophilicity (logP), which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. The electron density distribution influences the molecule's polarity and its ability to interact with metabolic enzymes like Cytochrome P450s. By placing bromine at different positions, developers can fine-tune these properties to create a more drug-like molecule.
Structure-Activity Relationship (SAR) Insights: When a series of bromo-imidazo[1,2-a]pyridine analogues show varying biological activity, understanding their respective electron density maps can explain the observed SAR.[9] A subtle shift in electron density caused by moving the bromine from C3 to C6, for instance, can reorient the key recognition pharmacophores (like hydrogen bond donors/acceptors), leading to a significant change in binding potency. This knowledge allows for a more predictive, rather than trial-and-error, approach to lead optimization.
Conclusion
The electron density distribution of bromo-imidazo[1,2-a]pyridines is a critical determinant of their chemical and biological behavior. The strategic placement of a bromine atom serves as a powerful tool to modulate the electronic landscape of the parent scaffold, thereby influencing its reactivity, intermolecular interactions, and therapeutic potential. By integrating the predictive power of computational methods like DFT with the empirical validation of X-ray crystallography and Hirshfeld surface analysis, researchers can gain a deep and actionable understanding of these molecules. This synergistic approach is indispensable for the rational design of novel bromo-imidazo[1,2-a]pyridine derivatives with tailored properties, accelerating the discovery of new and effective medicines.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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- 10. 5-Bromoimidazo[1,2-a]pyrimidine | Benchchem [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Halogen Thermochemistry Assessed with Density Functional Theory: Systematic Errors, Swift Corrections and Effects on Electrochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Crystal structure, Hirshfeld surface analysis and DFT studies of 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Atoms in molecules - Wikipedia [en.wikipedia.org]
- 16. QTAIM: quantum theory of atoms in molecules [amercrystalassn.org]
- 17. philsci-archive.pitt.edu [philsci-archive.pitt.edu]
- 18. Synthesis, Characterizations, and Quantum Chemical Investigations on Imidazo[1,2-a]pyrimidine-Schiff Base Derivative: (E)-2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis, biological evaluation and X-ray crystallographic studies of imidazo[1,2-a]pyridine-based Mycobacterium tuberculosis glutamine synthetase inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 20. Crystal structure and Hirshfeld surface analysis of 4-allyl-6-bromo-2-(4-chlorophenyl)-4H-imidazo[4,5-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Crystal structure and Hirshfeld surface analysis of 5-amino-5′-bromo-2′-oxo-2,3-dihydro-1H-spiro[imidazo[1,2-a]pyridine-7,3′-indoline]-6,8-dicarbonitrile dimethyl sulfoxide disolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Crystal structure and Hirshfeld surface analysis of two imidazo[1,2-a]pyridine derivatives: N-tert-butyl-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine and N-tert-butyl-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyridin-3-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Combined Diffraction and Density Functional Theory Calculations of Halogen-Bonded Cocrystal Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: A Validated Synthesis of Methyl 2-bromoimidazo[1,2-A]pyridine-8-carboxylate
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This document provides a detailed, two-step protocol for the synthesis of Methyl 2-bromoimidazo[1,2-a]pyridine-8-carboxylate, a key building block for drug discovery and development. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles to ensure reproducibility and scalability. The synthesis involves an initial acid-catalyzed cyclocondensation to form the imidazo[1,2-a]pyridine core, followed by a selective electrophilic bromination at the C2 position.
Introduction and Scientific Context
Imidazo[1,2-a]pyridines are bicyclic heteroaromatic compounds that exhibit a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, antiviral, and anxiolytic properties.[1][3] Marketed drugs such as Zolpidem, Alpidem, and Saripidem feature this core structure, highlighting its pharmaceutical importance.[1][4]
The synthesis of functionalized imidazo[1,2-a]pyridines is a subject of ongoing research. The most prevalent and robust method for constructing this scaffold is the cyclocondensation reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound.[1][5][6] This protocol adapts this classical approach for the synthesis of the title compound.
The strategic placement of a bromine atom at the C2 position and a methyl carboxylate at the C8 position provides two orthogonal handles for further chemical modification. The C2-bromo substituent is particularly valuable for introducing molecular diversity via cross-coupling reactions, while the C8-ester can be hydrolyzed and coupled to other moieties. This makes this compound a versatile intermediate for building libraries of potential drug candidates.
Reaction Scheme and Mechanism
The synthesis is performed in two sequential steps:
Step 1: Cyclocondensation to form Methyl imidazo[1,2-a]pyridine-8-carboxylate. Step 2: Selective bromination to yield this compound.
Mechanistic Rationale:
-
Cyclocondensation (Tschitschibabin Reaction): The synthesis of the imidazo[1,2-a]pyridine core proceeds via a well-established mechanism.[7]
-
SN2 Alkylation: The more nucleophilic endocyclic nitrogen of the pyridine ring in Methyl 3-aminopicolinate attacks the α-carbon of chloroacetaldehyde, displacing the chloride ion.
-
Intramolecular Cyclization: The exocyclic primary amine then performs a nucleophilic attack on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate.
-
Dehydration/Aromatization: Subsequent acid-catalyzed dehydration of the hemiaminal leads to the formation of the fully aromatic and stable imidazo[1,2-a]pyridine ring system.
-
-
Electrophilic Bromination: The C2 position of the imidazo[1,2-a]pyridine ring is electron-rich and thus highly susceptible to electrophilic substitution.
-
N-Bromosuccinimide (NBS) serves as a source of an electrophilic bromine species (Br+).
-
The imidazole ring attacks the electrophilic bromine, forming a sigma complex.
-
Deprotonation restores the aromaticity of the system, resulting in the desired C2-brominated product. This regioselectivity is a known characteristic of the imidazo[1,2-a]pyridine system.[8]
-
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from starting materials to the final, purified product.
Caption: Experimental workflow for the two-step synthesis.
Detailed Synthesis Protocol
Part A: Synthesis of Methyl imidazo[1,2-a]pyridine-8-carboxylate
Materials & Reagents
| Reagent | MW ( g/mol ) | CAS No. | Notes |
| Methyl 3-aminopicolinate | 152.15 | 58480-74-9 | Starting material |
| Chloroacetaldehyde | 78.50 | 107-20-0 | Use 40-50% aqueous solution; lachrymator |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 144-55-8 | For neutralization |
| Ethanol (EtOH), Anhydrous | 46.07 | 64-17-5 | Reaction solvent |
| Ethyl Acetate (EtOAc) | 88.11 | 141-78-6 | Extraction solvent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | 7757-82-6 | Drying agent |
Procedure
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 3-aminopicolinate (5.00 g, 32.9 mmol, 1.0 eq).
-
Add anhydrous ethanol (100 mL) and stir until the solid is fully dissolved.
-
Add a 40% aqueous solution of chloroacetaldehyde (5.16 mL, 39.4 mmol, 1.2 eq) dropwise to the solution.
-
Heat the reaction mixture to reflux (approx. 80°C) and maintain for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 Hexane:Ethyl Acetate mobile phase.
-
After completion, cool the reaction mixture to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.
-
The resulting residue is redissolved in ethyl acetate (150 mL) and washed with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any remaining acid, followed by a brine wash (1 x 50 mL).[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (20% to 50%) to afford Methyl imidazo[1,2-a]pyridine-8-carboxylate as a solid.
Part B: Synthesis of this compound
Materials & Reagents
| Reagent | MW ( g/mol ) | CAS No. | Notes |
| Methyl imidazo[1,2-a]pyridine-8-carboxylate | 176.17 | 917957-36-7 | Intermediate from Part A |
| N-Bromosuccinimide (NBS) | 177.98 | 128-08-5 | Brominating agent; handle with care |
| Acetonitrile (ACN), Anhydrous | 41.05 | 75-05-8 | Reaction solvent |
| Dichloromethane (DCM) | 84.93 | 75-09-2 | Extraction solvent |
| Sodium Thiosulfate (Na₂S₂O₃) | 158.11 | 7772-98-7 | For quenching excess bromine |
Procedure
-
In a 100 mL round-bottom flask protected from light, dissolve Methyl imidazo[1,2-a]pyridine-8-carboxylate (3.00 g, 17.0 mmol, 1.0 eq) in anhydrous acetonitrile (50 mL).
-
Cool the solution to 0°C in an ice bath.
-
Add N-Bromosuccinimide (3.18 g, 17.9 mmol, 1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (20 mL).
-
Remove the acetonitrile under reduced pressure. Add water (50 mL) and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluent: 30% ethyl acetate in hexane) to yield this compound as a crystalline solid.
Characterization Data (Expected)
-
Appearance: Off-white to pale yellow solid.
-
Yield: Typically 60-75% over two steps.
-
Molecular Formula: C₉H₇BrN₂O₂
-
Molecular Weight: 255.07 g/mol
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.15 (d, J=7.5 Hz, 1H), 7.70 (s, 1H), 7.65 (d, J=7.0 Hz, 1H), 6.90 (t, J=7.2 Hz, 1H), 4.00 (s, 3H).
-
Mass Spec (ESI+): m/z 254.97, 256.97 (M+H)⁺, showing characteristic isotopic pattern for bromine.
Safety and Handling
-
Chloroacetaldehyde: Is a lachrymator and toxic. Handle only in a well-ventilated fume hood.
-
N-Bromosuccinimide (NBS): Is an irritant and corrosive. Avoid inhalation and contact with skin.
-
Solvents: Dichloromethane, ethyl acetate, and ethanol are flammable. Keep away from ignition sources.
-
Personal Protective Equipment (PPE): A lab coat, safety glasses, and chemical-resistant gloves are mandatory at all times during this procedure.
Conclusion
This application note provides a reliable and well-documented protocol for the synthesis of this compound. By detailing the procedural steps, mechanistic rationale, and safety precautions, this guide serves as an essential resource for chemists engaged in the synthesis of heterocyclic compounds for pharmaceutical research. The successful implementation of this protocol will yield a high-purity, versatile building block ready for downstream applications in drug discovery programs.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Use of Methyl 2-bromoimidazo[1,2-A]pyridine-8-carboxylate in organic synthesis
An Application Guide for the Synthetic Utility of Methyl 2-bromoimidazo[1,2-a]pyridine-8-carboxylate
Introduction: The Privileged Scaffold and a Versatile Building Block
The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1][2][3] The functionalization of this heterocyclic system is paramount for the discovery and development of novel drug candidates. This compound emerges as a highly valuable and versatile building block in this context. The presence of a bromine atom at the C2-position provides a crucial handle for modern cross-coupling reactions, while the methyl ester at the C8-position offers a site for further synthetic elaboration, such as amidation.
This guide provides detailed application notes and protocols for two of the most powerful and widely used transformations involving this substrate: the Suzuki-Miyaura C-C bond formation and the Buchwald-Hartwig C-N amination. These palladium-catalyzed reactions have revolutionized synthetic organic chemistry, enabling the construction of complex molecular architectures under relatively mild conditions.[4][5]
Part 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, facilitating the formation of carbon-carbon bonds between organohalides and organoboron compounds.[5] For this compound, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the C2-position, significantly expanding the chemical space for drug discovery programs.[6]
Reaction Principle and Mechanistic Insight
The reaction proceeds via a catalytic cycle involving a palladium catalyst. The choice of catalyst, ligand, base, and solvent is critical for success, particularly with nitrogen-containing heterocycles like imidazo[1,2-a]pyridines. The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalyst.[7] Therefore, the use of electron-rich, sterically hindered phosphine ligands is often essential to promote the desired catalytic turnover.
The catalytic cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the imidazo[1,2-a]pyridine substrate to form a Pd(II) complex.
-
Transmetalation: The organoboron species (e.g., a boronic acid) coordinates to the palladium, and in the presence of a base, the organic group is transferred from boron to palladium, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general method and may require optimization for specific arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)[5]
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1)[5]
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[5] This is critical as oxygen can oxidize and deactivate the Pd(0) catalyst.
-
Solvent Addition: Add the degassed solvent system via syringe. The reaction concentration is typically between 0.1 and 0.5 M with respect to the starting bromide.[5]
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring.[6][7]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.[7]
-
Extraction: Extract the aqueous layer twice more with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[8]
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-imidazo[1,2-a]pyridine-8-carboxylate.[8]
Data Presentation: Representative Suzuki Coupling Conditions
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Notes |
| Pd(dppf)Cl₂ (3 mol%) | K₂CO₃ | Dioxane/H₂O | 90 | 12-16 | 70-90 | A robust, general-purpose system for many arylboronic acids.[5] |
| Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | Dioxane/H₂O | 90 | 18 | 75-85 | Effective for electron-deficient boronic acids.[7] |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 18 | 80-95 | Excellent for sterically hindered or challenging substrates.[7] |
Part 2: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for constructing carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[4][9] This reaction allows for the coupling of this compound with a vast range of primary and secondary amines, providing access to key intermediates for drug candidates.
Reaction Principle and Mechanistic Insight
Similar to the Suzuki coupling, this reaction relies on a palladium catalyst. The catalytic cycle involves oxidative addition of the aryl bromide to Pd(0), coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.[4][9] The choice of a strong, non-nucleophilic base (e.g., NaOt-Bu) and an appropriate phosphine ligand is crucial for high yields.
References
- 1. tandfonline.com [tandfonline.com]
- 2. nanobioletters.com [nanobioletters.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
The Strategic Application of Methyl 2-bromoimidazo[1,2-a]pyridine-8-carboxylate in Modern Medicinal Chemistry
The imidazo[1,2-a]pyridine scaffold is a cornerstone in contemporary medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3] This bicyclic heterocyclic system is a key component in several marketed drugs, showcasing its versatility across a spectrum of therapeutic areas. Within this esteemed class of molecules, Methyl 2-bromoimidazo[1,2-a]pyridine-8-carboxylate emerges as a pivotal building block, offering a strategic entry point for the synthesis of novel drug candidates, particularly in the realm of anti-infective and anticancer agents. This guide provides an in-depth exploration of its application, supported by detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
Core Attributes and Medicinal Significance
This compound possesses a unique combination of structural features that render it an invaluable tool for medicinal chemists. The imidazo[1,2-a]pyridine core provides a rigid, planar scaffold that can effectively present substituents for interaction with biological targets. The bromine atom at the 2-position serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments. Furthermore, the methyl carboxylate at the 8-position offers a site for modification, such as conversion to amides, which has proven to be a critical determinant of biological activity in several compound series.
The most notable application of this scaffold has been in the development of potent anti-tuberculosis (anti-TB) agents.[1][4] The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis has created an urgent need for new therapeutics, and imidazo[1,2-a]pyridine-8-carboxamides have been identified as a highly promising class of inhibitors.[4]
Synthesis of the Core Scaffold: A Strategic Approach
A plausible synthetic pathway is outlined below:
Figure 1: Plausible synthetic route to the target compound.
Protocol 1: Synthesis of this compound (Hypothetical)
-
Step 1: Michael Addition. In a round-bottom flask, dissolve 2-amino-3-bromopyridine (1.0 eq) in a suitable solvent such as ethanol. Add methyl acrylate (1.2 eq) and a catalytic amount of a base (e.g., triethylamine). Heat the reaction mixture to reflux and monitor by TLC. Upon completion, cool the reaction and concentrate under reduced pressure. Purify the crude product by column chromatography to yield Methyl 3-((3-bromo-2-pyridinyl)amino)propanoate.
-
Step 2: Oxidative Cyclization. To a solution of Methyl 3-((3-bromo-2-pyridinyl)amino)propanoate (1.0 eq) in an appropriate solvent (e.g., toluene), add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 eq). Heat the mixture to reflux and monitor the reaction progress. After completion, cool the reaction, filter to remove solid byproducts, and wash the filtrate with a basic aqueous solution. Dry the organic layer, concentrate, and purify the residue by column chromatography to afford this compound.
Key Applications in Drug Discovery: The Anti-TB Arena
The true power of this compound lies in its utility as a versatile intermediate for the synthesis of libraries of bioactive compounds. The bromine at the 2-position is readily displaced or utilized in cross-coupling reactions, while the ester at the 8-position can be converted to a variety of amides.
Structure-Activity Relationship (SAR) of Imidazo[1,2-a]pyridine-8-carboxamides as Anti-TB Agents
Extensive research has been conducted to elucidate the structure-activity relationships of this class of compounds.[4][5] Key findings indicate that:
-
The Carboxamide Moiety is Crucial: The amide at the 8-position is essential for anti-mycobacterial activity.
-
Substitution on the Amide Nitrogen: The nature of the substituent on the amide nitrogen significantly influences potency. Generally, bulky and lipophilic groups are favored.
-
Substitution at the 2-Position: Derivatization at the 2-position, often achieved via Suzuki or Buchwald-Hartwig coupling, can modulate the pharmacokinetic and pharmacodynamic properties of the compounds.
The following table summarizes the anti-mycobacterial activity of a series of imidazo[1,2-a]pyridine-8-carboxamides, highlighting the impact of different substituents.
| Compound ID | R1 (at C2) | R2 (Amide Substituent) | MIC (µg/mL) against M. tuberculosis H37Rv |
| 1a | -Br | -CH₂-c-C₃H₅ | >50 |
| 1b | -Br | -CH₂-Ph | 12.5 |
| 1c | -Ph | -CH₂-c-C₃H₅ | 6.25 |
| 1d | -Ph | -CH₂-Ph | 0.78 |
| 1e | 4-F-Ph | -CH₂-Ph | 0.39 |
Data compiled from analogous series reported in the literature for illustrative purposes.[6]
Mechanism of Action: Targeting the Electron Transport Chain
Studies have revealed that imidazo[1,2-a]pyridine derivatives exert their anti-tubercular effects by targeting the cytochrome bcc complex of the electron transport chain, specifically by inhibiting the QcrB subunit.[7] This inhibition disrupts the proton motive force and leads to a depletion of cellular ATP, ultimately resulting in bacterial cell death.[7]
Figure 2: Mechanism of action of imidazo[1,2-a]pyridine anti-TB agents.
Synthetic Protocols for Lead Optimization
The strategic functionalization of this compound is key to exploring the chemical space and optimizing for potency, selectivity, and pharmacokinetic properties. Palladium-catalyzed cross-coupling reactions are indispensable tools in this endeavor.
Protocol 2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, allowing for the introduction of a wide array of aryl and heteroaryl substituents at the 2-position.
Figure 3: General workflow for Suzuki-Miyaura cross-coupling.
Detailed Protocol:
-
Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ (2.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction Execution: Purge the flask with an inert gas (e.g., argon or nitrogen) and heat the reaction mixture to 80-100 °C with stirring. Monitor the reaction by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.
Protocol 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, enabling the synthesis of 2-amino-substituted imidazo[1,2-a]pyridines.
Detailed Protocol:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and a strong base (e.g., NaOtBu, 1.4 eq).
-
Reagent Addition: Add this compound (1.0 eq) and the desired amine (1.2 eq).
-
Solvent and Reaction: Add anhydrous toluene and seal the tube. Heat the reaction mixture to 80-110 °C with stirring. Monitor the reaction's progress.
-
Workup and Purification: After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine, dry, and concentrate. Purify the product by column chromatography.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategic application, particularly in the synthesis of novel anti-tuberculosis agents, underscores the importance of the imidazo[1,2-a]pyridine scaffold. The protocols and insights provided herein offer a foundation for researchers to explore the vast chemical space accessible from this key intermediate. Future work will likely focus on the development of more efficient and environmentally benign synthetic methodologies, as well as the exploration of this scaffold in other therapeutic areas, such as oncology and neurodegenerative diseases, where imidazo[1,2-a]pyridines have also shown significant promise.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.st [2024.sci-hub.st]
- 6. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrochemically initiated intermolecular C–N formation/cyclization of ketones with 2-aminopyridines: an efficient method for the synthesis of imidazo[1,2-a]pyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Suzuki Coupling Reactions with Methyl 2-bromoimidazo[1,2-A]pyridine-8-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1][2] Its derivatization is crucial for the exploration of structure-activity relationships and the development of novel molecular entities. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for the formation of carbon-carbon bonds, offering a robust method for the functionalization of this core structure.[3] This document provides a comprehensive guide to performing Suzuki coupling reactions with Methyl 2-bromoimidazo[1,2-A]pyridine-8-carboxylate, a key building block for creating diverse chemical libraries. We delve into the mechanistic underpinnings of the reaction, offer a detailed, field-proven protocol, and discuss critical parameters for optimization and troubleshooting to ensure successful and reproducible outcomes.
Introduction: The Significance of Imidazo[1,2-a]pyridine Functionalization
Imidazo[1,2-a]pyridines are bicyclic nitrogen-containing heterocycles that form the core of numerous biologically active compounds with a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antiviral agents.[1][4] The ability to selectively introduce diverse substituents onto this scaffold is paramount for fine-tuning its pharmacological properties. The Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed reaction between an organohalide and an organoboron compound, is an indispensable tool in this context due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[3][5]
Our focus, this compound, presents a unique substrate. The bromine atom at the C2 position serves as the reactive handle for the cross-coupling, while the methyl ester at the C8 position can influence the electronic properties of the heterocyclic system and requires consideration during reaction optimization to prevent potential hydrolysis under basic conditions.[6] Understanding the interplay of these features is key to developing a successful synthetic strategy.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[7][8] A fundamental understanding of this mechanism is crucial for rational troubleshooting and optimization.
Caption: Figure 1. The Suzuki-Miyaura Catalytic Cycle.
The cycle comprises three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound to form a Pd(II) intermediate.[8]
-
Transmetalation: The organic group from the boronic acid (or its ester) is transferred to the palladium center. This step is facilitated by a base, which activates the organoboron species to form a more nucleophilic boronate complex.[7][9]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7][8]
Experimental Protocol: A Validated Starting Point
This protocol provides a robust and reproducible method for the Suzuki coupling of this compound with a generic arylboronic acid. It is intended as a starting point and may require optimization for specific substrates.
Materials and Reagents
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 - 1.5 eq.)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%) or other suitable ligand (e.g., XPhos, RuPhos)
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq.)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas (for inert atmosphere)
-
Standard glassware for organic synthesis (e.g., Schlenk tube or round-bottom flask, condenser)
-
Magnetic stirrer and heating plate
Step-by-Step Procedure
Caption: Figure 2. General workflow for the Suzuki coupling reaction.
-
Reaction Setup: In a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar and condenser, combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the selected base (e.g., K₃PO₄, 2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., SPhos). The use of air-stable precatalysts can simplify this step.
-
Solvent Addition: Add the degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 to 10:1 v/v), via syringe.
-
Degassing: Seal the vessel and thoroughly degas the reaction mixture by bubbling a stream of nitrogen or argon through the solution for 15-20 minutes. This is a critical step to prevent catalyst deactivation and homocoupling of the boronic acid.[8]
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure coupled product.
Optimization of Reaction Parameters: A Guide to Success
Achieving high yields and purity in Suzuki coupling reactions often requires careful optimization of several key parameters. The following table summarizes the critical components and provides rationale for their selection.
| Parameter | Common Choices | Rationale and Key Considerations | References |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Pre-formed catalysts (e.g., XPhos Pd G3) | Pd(0) is the active species. Pd(II) sources like Pd(OAc)₂ are reduced in situ. Pre-formed catalysts offer better stability and activity. For N-heterocycles, bulky, electron-rich ligands are often required to prevent catalyst inhibition by the pyridine nitrogen. | [8][10] |
| Ligand | PPh₃, Buchwald ligands (SPhos, XPhos, RuPhos), N-heterocyclic carbenes (NHCs) | Bulky, electron-rich phosphine ligands (e.g., Buchwald type) stabilize the palladium catalyst, promote oxidative addition, and prevent catalyst deactivation by the pyridine nitrogen. | [8][11] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KF | The base activates the boronic acid for transmetalation. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective for challenging couplings. The choice of base should also consider the stability of the ester group on the substrate to avoid hydrolysis. | [6][7][9] |
| Solvent | Toluene/H₂O, Dioxane/H₂O, 2-MeTHF/H₂O, DMF | A mixture of an organic solvent and water is common. The aqueous phase is crucial for dissolving the inorganic base and facilitating the activation of the boronic acid. The choice of solvent can also influence reaction rates and selectivity. | [8][10] |
| Boron Source | Boronic acids, Boronic esters (e.g., pinacol esters), Trifluoroborate salts | Boronic acids are common but can be prone to protodeboronation (replacement of the boronic acid group with hydrogen). Boronic esters and trifluoroborate salts are often more stable alternatives, especially under strongly basic or aqueous conditions. | [8] |
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. Below is a guide to diagnosing and resolving common problems encountered in the Suzuki coupling of this compound.
Caption: Figure 3. A decision tree for troubleshooting low-yielding Suzuki coupling reactions.
-
Low to No Yield:
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium catalyst, leading to its deactivation.[8] Ensure the reaction is performed under a strict inert atmosphere. Consider switching to a more robust catalyst system with bulky, electron-rich ligands (e.g., SPhos, XPhos).[11]
-
Protodeboronation: The boronic acid may be unstable under the reaction conditions.[8] Switching to a more stable boronic ester (e.g., pinacol ester) or a trifluoroborate salt can mitigate this issue.
-
Inefficient Transmetalation: For electron-deficient heteroaryl bromides, transmetalation can be slow. Using a stronger base like K₃PO₄ or Cs₂CO₃ can accelerate this step.[7]
-
-
Significant Byproduct Formation:
-
Homocoupling of Boronic Acid: This side reaction, where two boronic acid molecules couple, is often caused by the presence of oxygen.[8] Ensure all solvents and the reaction mixture are thoroughly degassed.
-
Debromination of the Starting Material: This can occur if the reaction is too slow or if there are sources of hydride in the reaction mixture. Optimizing the catalyst system and reaction time can help minimize this.
-
Hydrolysis of the Ester: If the reaction is run for an extended period under strongly basic conditions, hydrolysis of the methyl ester at the C8 position may occur. Monitor the reaction progress closely and consider using a milder base if this becomes a significant issue.
-
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, providing a reliable and versatile method for the functionalization of the medicinally important imidazo[1,2-a]pyridine scaffold. By understanding the underlying mechanism, starting with a validated protocol, and systematically optimizing key reaction parameters, researchers can efficiently synthesize a diverse array of derivatives of this compound. This guide provides the necessary foundational knowledge and practical insights to empower scientists in their pursuit of novel chemical entities for drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of polysubstituted imidazo[1,2-a]pyridines via microwave-assisted one-pot cyclization/Suzuki coupling/palladium-catalyzed heteroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of Methyl 2-bromoimidazo[1,2-a]pyridine-8-carboxylate in Modern Drug Discovery: Applications and Protocols
Introduction: The Privileged Scaffold in Medicinal Chemistry
The imidazo[1,2-a]pyridine core is recognized within the medicinal chemistry community as a "privileged scaffold".[1] This designation is reserved for molecular frameworks that are capable of binding to multiple, diverse biological targets, thereby serving as a rich foundation for the development of novel therapeutics across a wide spectrum of diseases.[2] Marketed drugs such as Zolpidem (for insomnia) and Alpidem (an anxiolytic) feature this heterocyclic system, underscoring its clinical significance.[3] The broad utility of the imidazo[1,2-a]pyridine scaffold stems from its unique electronic properties, rigid bicyclic structure, and its ability to engage in various non-covalent interactions with protein targets. Its derivatives have demonstrated a remarkable range of pharmacological activities, including anticancer, antimycobacterial, antiviral, and anti-inflammatory properties.[4][5]
Within this important class of compounds, Methyl 2-bromoimidazo[1,2-a]pyridine-8-carboxylate emerges as a particularly strategic building block for drug discovery. Its structure is pre-functionalized at three key positions: the C2-bromo group, which is an excellent handle for a variety of palladium-catalyzed cross-coupling reactions; the C8-methyl ester, which can be readily converted to amides and other functional groups; and the C3 position, which is amenable to direct C-H functionalization. This trifecta of reactive sites allows for the systematic and combinatorial exploration of chemical space, enabling the rapid generation of diverse compound libraries for lead discovery and optimization.
This guide provides a detailed overview of the synthesis and application of this compound, complete with detailed protocols for its use in key synthetic transformations that are central to modern drug discovery campaigns.
Synthesis of this compound
Protocol 1: Synthesis of Imidazo[1,2-a]pyridine-8-carboxylic acid
This initial step involves the cyclization of 2-aminonicotinic acid derivatives. A similar procedure has been successfully employed for related substrates.[8]
Materials:
-
2-Amino-3-bromopyridine-6-carboxylic acid
-
Chloroacetaldehyde (50% wt. in water)
-
Ethanol
-
Sodium bicarbonate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
Procedure:
-
To a solution of 2-amino-3-bromopyridine-6-carboxylic acid (1.0 eq) in ethanol, add chloroacetaldehyde (1.2 eq).
-
Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
The resulting precipitate, 2-bromoimidazo[1,2-a]pyridine-8-carboxylic acid, is collected by filtration, washed with cold water, and dried under vacuum.
Protocol 2: Esterification to this compound
The carboxylic acid is then converted to its corresponding methyl ester via a standard Fischer esterification.
Materials:
-
2-bromoimidazo[1,2-a]pyridine-8-carboxylic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
-
Rotary evaporator
Procedure:
-
Suspend 2-bromoimidazo[1,2-a]pyridine-8-carboxylic acid (1.0 eq) in anhydrous methanol.
-
Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise.
-
Remove the ice bath and heat the mixture to reflux for 4-8 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture and carefully quench by pouring it over ice and neutralizing with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford this compound.
Application in Drug Discovery: Key Synthetic Transformations
The true value of this compound lies in its versatility as a scaffold for diversification. The C2-bromo and C8-ester functionalities provide orthogonal handles for the introduction of a wide array of substituents, enabling a deep exploration of structure-activity relationships (SAR).
Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry, allowing for the formation of C(sp²)-C(sp²) bonds with high efficiency and functional group tolerance.[9][10] This reaction is ideal for introducing aryl and heteroaryl moieties at the C2 position of the imidazo[1,2-a]pyridine core, which is often crucial for modulating potency and pharmacokinetic properties.
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 3: General Procedure for Suzuki-Miyaura Coupling
This protocol is a representative example for the coupling of an arylboronic acid with this compound.[11]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Pd(PPh₃)₄ (0.02-0.05 eq) or Pd(dppf)Cl₂ (0.02-0.05 eq)
-
Sodium carbonate (2.0 eq) or potassium phosphate (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-16 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired 2-aryl-imidazo[1,2-a]pyridine-8-carboxylate.
| Entry | Arylboronic Acid | Catalyst | Base | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | 80-90 |
| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 75-85 |
Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The formation of C-N bonds is another critical transformation in drug discovery, as nitrogen-containing functional groups are prevalent in bioactive molecules. The Buchwald-Hartwig amination provides a powerful method for coupling amines with aryl halides, offering a broad substrate scope and high functional group tolerance.[12][13] This reaction allows for the introduction of diverse amino substituents at the C2 position.
Diagram 2: Buchwald-Hartwig Amination Workflow
Caption: General workflow for the Buchwald-Hartwig amination.
Protocol 4: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the amination of this compound.[14][15]
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.2-1.5 eq)
-
Pd₂(dba)₃ (0.01-0.05 eq)
-
XPhos or other suitable Buchwald ligand (0.02-0.10 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene or Dioxane (anhydrous and degassed)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, ligand, and base.
-
Add the this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
Heck Reaction: C-C Bond Formation with Alkenes
The Heck reaction is a powerful tool for the arylation of alkenes, providing access to substituted olefins which can be valuable pharmacophores or intermediates for further functionalization.[16][17]
Protocol 5: General Procedure for the Heck Reaction
This protocol outlines a typical procedure for the Heck coupling of an alkene with this compound.[18]
Materials:
-
This compound (1.0 eq)
-
Alkene (e.g., styrene, butyl acrylate) (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02-0.05 eq)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04-0.10 eq)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
DMF or Acetonitrile (anhydrous)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and the phosphine ligand.
-
Add the anhydrous solvent, followed by the alkene and the base.
-
Heat the reaction mixture to 80-120 °C for 8-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture, filter off any solids, and concentrate the filtrate.
-
Partition the residue between water and ethyl acetate.
-
Separate the layers, and extract the aqueous phase with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Applications in Lead Optimization: The C8-Carboxamide Moiety
The C8-methyl ester of the title compound is not merely a passive placeholder. It is a versatile functional group that can be readily converted into a wide range of amides. This is particularly significant as the carboxamide group is a common feature in many drugs, often participating in key hydrogen bonding interactions with the target protein.
The synthesis of imidazo[1,2-a]pyridine-8-carboxamides has been a key strategy in the development of novel antimycobacterial agents.[1] Structure-activity relationship (SAR) studies have shown that the nature of the substituent on the amide nitrogen can have a profound impact on the antimycobacterial potency and selectivity.[1]
Protocol 6: Amide Formation from Methyl Ester
Materials:
-
Methyl 2-aryl/amino/alkenyl-imidazo[1,2-a]pyridine-8-carboxylate (1.0 eq)
-
Amine (R₂NH) (2.0-5.0 eq)
-
Methanol or other suitable solvent
-
Sealed tube or microwave reactor
Procedure:
-
Dissolve the methyl ester in the desired amine (if it is a liquid and in large excess) or in a suitable solvent like methanol with the amine.
-
Heat the mixture in a sealed tube or using a microwave reactor at 100-150 °C for 2-24 hours.
-
Monitor the reaction for the disappearance of the starting ester.
-
Upon completion, cool the reaction and concentrate under reduced pressure to remove the excess amine and solvent.
-
The crude amide can be purified by crystallization or column chromatography.
Conclusion
This compound is a highly valuable and versatile building block in drug discovery. Its pre-functionalized nature at the C2 and C8 positions allows for the efficient and systematic generation of diverse chemical libraries using robust and well-established synthetic methodologies such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. The ability to readily modify both the C2 and C8 positions provides medicinal chemists with the tools to fine-tune the pharmacological and pharmacokinetic properties of lead compounds, accelerating the path towards the discovery of new and effective medicines. The protocols and applications detailed herein serve as a practical guide for researchers looking to leverage the power of this privileged scaffold in their drug discovery programs.
References
- 1. Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 3. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Heck Reaction [organic-chemistry.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Functionalization of the Imidazo[1,2-a]pyridine Core at the 2-Position
Preamble: The Strategic Importance of the C-2 Position
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its presence in numerous marketed drugs and biologically active compounds.[1][2][3][4] Molecules like Zolpidem, Alpidem, and the anti-ulcer agent Zolimidine feature this bicyclic nitrogen heterocycle, highlighting its versatile pharmacological profile which includes anxiolytic, hypnotic, anti-inflammatory, and anticancer properties.[3][5][6][7]
While the functionalization of this core has been extensively studied, a significant challenge lies in its regioselectivity. The electronic nature of the ring system dictates that the C-3 position is the most nucleophilic and thus the most common site for electrophilic attack and direct C-H functionalization.[1] Consequently, achieving substitution at the C-2 position is a more complex synthetic puzzle. However, the commercial success of C-2 functionalized drugs like Zolimidine and Miroprofen underscores the critical need for robust and reliable methods to access this chemical space.[1][3]
This guide provides an in-depth exploration of field-proven strategies for introducing chemical diversity at the C-2 position of the imidazo[1,2-a]pyridine core. We will move beyond simple procedural lists to explain the causality behind the chosen methodologies, focusing on two primary paradigms:
-
De Novo Synthesis: Constructing the ring with the C-2 substituent already incorporated.
-
Post-Synthetic Modification: The highly versatile two-step approach of C-2 halogenation followed by palladium-catalyzed cross-coupling.
De Novo Ring Synthesis: Installing the C-2 Substituent from Inception
The most direct way to ensure a specific substituent at the C-2 position is to incorporate it during the initial ring-forming reaction. This approach offers high regiochemical control from the outset.
The Modified Tschitschibabin Synthesis
The condensation of a 2-aminopyridine with an α-haloketone is a foundational method for synthesizing imidazo[1,2-a]pyridines.[2][3] The structure of the α-haloketone directly determines the substitution pattern at the C-2 and C-3 positions. To achieve a 2-aryl substituted product, for instance, an α-bromoacetophenone is the required starting material.[8]
The reaction proceeds via initial SN2 reaction between the exocyclic nitrogen of 2-aminopyridine and the α-haloketone, followed by intramolecular cyclization and dehydration to yield the aromatic bicyclic system.
Caption: The Tschitschibabin reaction pathway for imidazo[1,2-a]pyridine synthesis.
Protocol 2.1: Synthesis of 2-Phenylimidazo[1,2-a]pyridine
Objective: To synthesize a C-2 arylated imidazo[1,2-a]pyridine using the Tschitschibabin condensation.
Materials:
-
2-Aminopyridine (1.0 equiv)
-
2-Bromoacetophenone (1.05 equiv)
-
Sodium Bicarbonate (NaHCO₃) (2.0 equiv)
-
Ethanol (EtOH) or Acetone
-
Round-bottom flask, reflux condenser
Procedure:
-
To a round-bottom flask, add 2-aminopyridine (e.g., 10 mmol, 0.94 g) and sodium bicarbonate (20 mmol, 1.68 g) in ethanol (50 mL).
-
Add 2-bromoacetophenone (10.5 mmol, 2.09 g) to the suspension.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C).
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).
-
Allow the reaction to cool to room temperature. A precipitate may form.
-
Pour the mixture into cold water (100 mL) and stir.
-
Collect the solid product by vacuum filtration, washing with cold water.
-
Recrystallize the crude product from ethanol or purify by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield pure 2-phenylimidazo[1,2-a]pyridine.
Trustworthiness: This protocol is self-validating. The consumption of starting materials can be tracked by TLC. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry, with expected yields typically ranging from 70-90%.
The Workhorse Strategy: C-2 Halogenation and Palladium-Catalyzed Cross-Coupling
For modifying an existing imidazo[1,2-a]pyridine core, a two-step sequence involving regioselective halogenation followed by a cross-coupling reaction is the most powerful and versatile strategy. This approach transforms the inert C-H bond at the 2-position into a reactive "handle" for introducing a vast array of functional groups.
Caption: Workflow for C-2 functionalization via bromination and Suzuki coupling.
Step A: Regioselective C-2 Bromination
While the C-3 position is more electronically susceptible to bromination, specific conditions have been developed to favor C-2 substitution. Photocatalytic methods using CBr₄ as the bromine source have shown utility for this transformation.[9]
Protocol 3.1: Photocatalytic C-2 Bromination of 2-Arylimidazo[1,2-a]pyridines
Objective: To selectively install a bromine atom at the C-2 position of a pre-synthesized imidazo[1,2-a]pyridine. Note: This protocol is most effective when the C-3 position is already substituted or when using specific photocatalytic conditions. For an unsubstituted core, synthesis of the 2-bromo derivative via a modified Tschitschibabin reaction with a bromo-substituted aldehyde is often more direct.
This section focuses on post-synthetic modification. For clarity and utility, we will proceed with the Suzuki coupling from a commercially available or pre-synthesized 2-bromoimidazo[1,2-a]pyridine.
Step B: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that forms a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium complex.[10] It is exceptionally robust, tolerates a wide variety of functional groups, and is a cornerstone of modern drug discovery.[11][12]
Causality & Mechanism: The reaction's success hinges on a catalytic cycle involving a Pd(0)/Pd(II) couple.[12]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 2-bromoimidazo[1,2-a]pyridine, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst.[10][12]
Protocol 3.2: Palladium-Catalyzed Suzuki-Miyaura Coupling for C-2 Arylation
Objective: To couple 2-bromoimidazo[1,2-a]pyridine with an arylboronic acid to generate a 2-aryl-imidazo[1,2-a]pyridine.
Materials:
-
2-Bromoimidazo[1,2-a]pyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (e.g., 2 mol%)
-
A suitable phosphine ligand, e.g., Triphenylphosphine (PPh₃) or SPhos (4-5 mol%)
-
Base, e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous solvent, e.g., Dioxane, Toluene, or DMF, often with water (e.g., 4:1 ratio)
-
Schlenk flask or sealed microwave vial, inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 2-bromoimidazo[1,2-a]pyridine (e.g., 1.0 mmol, 197 mg), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol, 276 mg).
-
In a separate vial, pre-form the catalyst by dissolving Pd(OAc)₂ (0.02 mmol, 4.5 mg) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 16.4 mg) in a small amount of the reaction solvent.
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add the degassed solvent system (e.g., 5 mL of Dioxane:Water 4:1).
-
Seal the flask and heat the reaction to 80-110 °C. For challenging couplings, microwave irradiation can significantly reduce reaction times.
-
Monitor the reaction by TLC or LC-MS until the 2-bromo starting material is consumed (typically 2-24 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to obtain the pure 2-aryl-imidazo[1,2-a]pyridine.
Trustworthiness: The progress of the reaction is easily monitored. The final product should be characterized by NMR and MS to confirm its structure and purity. This method is highly reliable for a wide range of substrates.[13][14]
Data Presentation: Representative C-2 Suzuki-Miyaura Couplings
| Entry | Arylboronic Acid Partner | Catalyst System | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene / H₂O | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane / H₂O | 92 |
| 3 | 3-Fluorophenylboronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane | 88 |
| 4 | Thiophene-2-boronic acid | Pd(OAc)₂ / P(t-Bu)₃ | KF | Dioxane | 75-85 |
| 5 | 4-Cyanophenylboronic acid | PdCl₂(dppf) | K₂CO₃ | DMF / H₂O | 81 |
Yields are representative and can vary based on specific reaction conditions and substrate purity.
Conclusion and Future Perspectives
Functionalization at the C-2 position of the imidazo[1,2-a]pyridine core, while challenging, is a critical capability for medicinal chemists. The classical de novo synthesis methods provide absolute regiocontrol for specific targets. For broader library synthesis and late-stage functionalization, the halogenation/cross-coupling workflow stands as the undisputed strategy of choice, offering unparalleled versatility and reliability. The protocols detailed herein provide a robust foundation for researchers to confidently access this valuable chemical space.
Emerging technologies, particularly in the realm of photoredox catalysis, are beginning to offer pathways for direct C-H functionalization at various positions, including C-2, under mild conditions.[5][15][16] As these methods mature, they will undoubtedly add powerful new tools for decorating the imidazo[1,2-a]pyridine scaffold, further cementing its role in the development of next-generation therapeutics.
References
- 1. tandfonline.com [tandfonline.com]
- 2. bio-conferences.org [bio-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Photocatalytic synthesis of imidazo[1,2- a ]pyridines via C(sp) 3 –H functionalization using ethylarene as a sustainable surrogate of acetophenone and ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01406A [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of Methyl 2-bromoimidazo[1,2-a]pyridine-8-carboxylate for SAR Studies
Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridine in Modern Drug Discovery
The imidazo[1,2-a]pyridine core is recognized within the medicinal chemistry community as a "privileged scaffold".[1][2] This designation is reserved for molecular frameworks that are capable of binding to a variety of biological targets, thereby serving as a rich source for the development of novel therapeutic agents.[3][4] Marketed drugs such as Zolpidem (for insomnia), Alpidem (an anxiolytic), and Olprinone (a cardiotonic agent) feature this heterocyclic system, underscoring its therapeutic versatility.[5] The amenability of the imidazo[1,2-a]pyridine ring to chemical modification allows for the systematic exploration of the chemical space around the core, a process central to Structure-Activity Relationship (SAR) studies. SAR studies are the cornerstone of lead optimization, providing critical insights into how specific structural modifications influence a compound's biological activity, selectivity, and pharmacokinetic properties.[1]
This guide provides a detailed technical overview and actionable protocols for the derivatization of a key intermediate, Methyl 2-bromoimidazo[1,2-a]pyridine-8-carboxylate . This molecule is strategically designed for SAR exploration, offering two primary points for diversification: the C2-bromo position, which is amenable to a variety of palladium-catalyzed cross-coupling reactions, and the C8-ester functionality, which can be readily converted into a diverse library of amides.
Strategic Overview of Derivatization
The derivatization strategy for this compound is bifurcated, allowing for a modular approach to library synthesis. The C2-position serves as an anchor point for introducing a wide range of aryl, heteroaryl, alkyl, and alkynyl groups. Concurrently, the C8-ester can be hydrolyzed to the corresponding carboxylic acid, which is then coupled with a diverse set of amines to explore the impact of this region on biological activity.
Figure 1: Overall derivatization workflow for SAR studies.
Part 1: Derivatization at the C2-Position
The C2-bromo substituent is a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the imidazo[1,2-a]pyridine ring system generally facilitates the oxidative addition step in the catalytic cycle, which is often rate-limiting.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl-aryl compounds.[6][7]
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) species is required to initiate the catalytic cycle. Pd(PPh₃)₄ can be used directly, or a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) can be reduced in situ. For challenging couplings, more electron-rich and bulky phosphine ligands can accelerate the reaction.
-
Base: A base is crucial for the transmetalation step, activating the boronic acid.[8] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used, often in an aqueous solution with an organic solvent.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is typically employed to dissolve both the organic substrate and the inorganic base.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv.), the corresponding arylboronic acid or boronate ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) (3 mol%)), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture to 80-100 °C and stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Typical Yield |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | 75-95% |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 80-98% |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | DME/H₂O | 85 | 70-90% |
Table 1: Representative conditions for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling aryl halides with a wide variety of primary and secondary amines.[2][3] This reaction is invaluable for introducing diverse amino functionalities.
Causality Behind Experimental Choices:
-
Catalyst/Ligand System: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand that facilitates both the oxidative addition and the reductive elimination steps.[9] Common choices include XPhos, SPhos, and RuPhos, paired with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are frequently used.
-
Solvent: Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF are necessary to prevent unwanted side reactions.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
To a dry Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Heat the reaction mixture to 90-110 °C for 4-24 hours, monitoring by TLC or LC-MS.
-
After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography.
| Pd Source | Ligand | Base | Solvent | Temp (°C) | Typical Yield |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 110 | 70-90% |
| Pd(OAc)₂ | RuPhos | LHMDS | 1,4-Dioxane | 100 | 65-85% |
Table 2: Representative conditions for Buchwald-Hartwig amination.
Sonogashira Coupling for C-C Alkyne Formation
The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[4][10] This reaction introduces a linear alkyne linker, which can be a key structural element in drug design.
Causality Behind Experimental Choices:
-
Dual Catalysis: The reaction typically employs a palladium(0) catalyst and a copper(I) co-catalyst (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used both as a base and often as the solvent. It neutralizes the HX formed during the reaction.
-
Solvent: The reaction is often run in the amine base itself or in a co-solvent like THF or DMF.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and the copper co-catalyst (e.g., CuI, 5 mol%).
-
Add a solvent such as THF or DMF, followed by the amine base (e.g., TEA, 3.0 equiv.).
-
Add the terminal alkyne (1.2-1.5 equiv.) dropwise.
-
Stir the reaction at room temperature or heat to 50-70 °C for 2-12 hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with an organic solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.
| Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Typical Yield |
| Pd(PPh₃)₂Cl₂ | CuI | TEA | THF | 50 | 70-95% |
| Pd(PPh₃)₄ | CuI | DIPA | DMF | 60 | 75-90% |
Table 3: Representative conditions for Sonogashira coupling.
Part 2: Derivatization at the C8-Position
The methyl ester at the C8-position provides a gateway to a vast array of amide derivatives, which are crucial for probing interactions with biological targets, modulating solubility, and improving pharmacokinetic profiles.
Saponification of the Methyl Ester
The first step in C8-derivatization is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is typically achieved through saponification with a strong base.[11]
Causality Behind Experimental Choices:
-
Base: Strong bases like lithium hydroxide (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH) are used to hydrolyze the ester. LiOH is often preferred due to its good solubility in mixed aqueous-organic solvent systems.
-
Solvent: A mixture of water and a water-miscible organic solvent like THF, methanol, or ethanol is used to ensure the solubility of both the ester and the hydroxide base.
Experimental Protocol: Saponification of this compound
-
Dissolve this compound (1.0 equiv.) in a mixture of THF and water (e.g., 3:1).
-
Add an excess of LiOH·H₂O (2.0-5.0 equiv.).
-
Stir the mixture at room temperature to 50 °C for 2-8 hours, monitoring the disappearance of the starting material by TLC.
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to pH 3-4 with 1M HCl.
-
The carboxylic acid product will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-bromoimidazo[1,2-a]pyridine-8-carboxylic acid.
Figure 2: Saponification of the C8-methyl ester.
Amide Bond Formation
With the carboxylic acid in hand, a diverse library of amides can be synthesized using standard peptide coupling reagents. HATU is a highly effective coupling reagent that minimizes racemization and works well for a broad range of amines.[1][5]
Causality Behind Experimental Choices:
-
Coupling Reagent: HATU activates the carboxylic acid by forming a highly reactive OAt-active ester, which readily reacts with the amine.[1]
-
Base: A non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) is required to facilitate the formation of the active ester and to neutralize any acidic byproducts.
-
Solvent: A polar aprotic solvent such as DMF or DCM is ideal for this reaction.
Experimental Protocol: HATU-Mediated Amide Coupling
-
To a solution of 2-bromoimidazo[1,2-a]pyridine-8-carboxylic acid (1.0 equiv.) in anhydrous DMF under an inert atmosphere, add HATU (1.1-1.2 equiv.) and DIPEA (2.0-3.0 equiv.).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired primary or secondary amine (1.0-1.2 equiv.).
-
Stir the reaction at room temperature for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous LiCl solution (to remove residual DMF), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product via column chromatography or preparative HPLC.
Figure 3: Amide bond formation at the C8-position.
Conclusion and Future Perspectives
The protocols outlined in this application note provide a robust framework for the systematic derivatization of this compound. The strategic application of modern synthetic methodologies, including palladium-catalyzed cross-coupling and efficient amide bond formation, allows for the rapid generation of diverse chemical libraries. These libraries are essential for comprehensive SAR studies, which will ultimately guide the optimization of lead compounds towards the development of novel therapeutics. The insights gained from these studies will continue to solidify the standing of the imidazo[1,2-a]pyridine scaffold as a truly privileged structure in the field of medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. waves-vagues.dfo-mpo.gc.ca [waves-vagues.dfo-mpo.gc.ca]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Saponification-Typical procedures - operachem [operachem.com]
Gram-Scale Synthesis of Imidazo[1,2-a]pyridines via a Sustainable Copper-Catalyzed A³-Coupling Reaction in Aqueous Media
Abstract
This application note provides a comprehensive and field-proven protocol for the gram-scale synthesis of imidazo[1,2-a]pyridines, a class of heterocyclic compounds of significant interest to the pharmaceutical and materials science sectors. We detail a highly efficient, environmentally sustainable, one-pot, three-component A³-coupling reaction. This method utilizes a copper(II)-ascorbate catalytic system in an aqueous micellar medium, offering high yields and aligning with the principles of green chemistry. The protocol is designed for researchers, chemists, and professionals in drug development, providing not only a step-by-step procedure but also the underlying mechanistic rationale and critical safety considerations for a successful and scalable synthesis.
Introduction: The Significance of Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridines are bicyclic nitrogen-containing heterocyclic compounds that are considered "privileged scaffolds" in medicinal chemistry. Their unique structural framework allows them to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. These include, but are not limited to, antiviral, anticancer, anti-inflammatory, and hypnotic properties. The inherent fluorescence of many imidazo[1,2-a]pyridine derivatives also makes them valuable in the development of chemosensors and bioimaging agents.
Traditional synthetic routes to this scaffold, such as the Tschitschibabin reaction, often require harsh conditions, including high temperatures and the use of strong bases, which can limit their applicability and scalability. Modern synthetic chemistry has focused on developing more sustainable and efficient methods. One such approach is the A³-coupling (Aldehyde-Amine-Alkyne) reaction, a powerful one-pot method for forming a C-C and a C-N bond in a single operation. The protocol detailed herein is a testament to this progress, demonstrating a gram-scale synthesis that is both robust and environmentally conscious.
The A³-Coupling Approach: A Sustainable Strategy
The presented protocol is based on a domino A³-coupling reaction catalyzed by a Cu(II)-ascorbate system in an aqueous solution of sodium dodecyl sulfate (SDS)[1][2]. This method offers several key advantages:
-
Sustainability: The use of water as the primary solvent significantly reduces the environmental impact compared to traditional organic solvents.
-
Efficiency: The one-pot nature of the reaction streamlines the synthetic process, saving time and resources.
-
Mild Conditions: The reaction proceeds under relatively mild temperatures, preserving the integrity of sensitive functional groups.
-
Scalability: The protocol has been successfully demonstrated on a gram scale, indicating its suitability for larger-scale production[2].
-
In-situ Catalyst Formation: The active Cu(I)/Cu(II) catalytic species is generated in situ from inexpensive and readily available copper(II) sulfate and sodium ascorbate[1][2].
Experimental Protocol: Gram-Scale Synthesis of 3-Benzyl-2-phenylimidazo[1,2-a]pyridine
This section provides a detailed, step-by-step procedure for the gram-scale synthesis of a representative imidazo[1,2-a]pyridine derivative.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity (mmol) | Quantity (g or mL) | Supplier & Purity |
| 2-Aminopyridine | C₅H₆N₂ | 94.12 | 20 | 1.88 g | ≥98% |
| Benzaldehyde | C₇H₆O | 106.12 | 20 | 2.12 g (2.03 mL) | ≥99% |
| Phenylacetylene | C₈H₆ | 102.13 | 24 | 2.45 g (2.66 mL) | ≥98% |
| Copper(II) Sulfate Pentahydrate | CuSO₄·5H₂O | 249.69 | 2 (10 mol%) | 0.50 g | ≥98% |
| Sodium Ascorbate | C₆H₇NaO₆ | 198.11 | 4 (20 mol%) | 0.79 g | ≥98% |
| Sodium Dodecyl Sulfate (SDS) | C₁₂H₂₅NaO₄S | 288.38 | 2 (10 mol%) | 0.58 g | ≥98.5% |
| Deionized Water | H₂O | 18.02 | - | 40 mL | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | As needed | ACS Grade |
| Hexane | C₆H₁₄ | 86.18 | - | As needed | ACS Grade |
Equipment
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer with heating mantle
-
Condenser
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and purification
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Reaction Setup and Procedure
Figure 1. Experimental workflow for the gram-scale synthesis.
-
Preparation of the Aqueous Micellar Medium: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer and condenser, add sodium dodecyl sulfate (SDS) (0.58 g, 2 mmol) to 40 mL of deionized water. Stir the solution vigorously for 5 minutes at room temperature to ensure the formation of micelles.
-
Addition of Reactants and Catalysts: To the stirred micellar solution, add 2-aminopyridine (1.88 g, 20 mmol), benzaldehyde (2.03 mL, 20 mmol), copper(II) sulfate pentahydrate (0.50 g, 2 mmol), and sodium ascorbate (0.79 g, 4 mmol).
-
Addition of the Alkyne: Finally, add phenylacetylene (2.66 mL, 24 mmol) to the reaction mixture.
-
Reaction Execution: Heat the reaction mixture to 50 °C and stir for 6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Final Purification: The crude product is then purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 3-benzyl-2-phenylimidazo[1,2-a]pyridine. The expected yield is approximately 87%.
Reaction Mechanism
The reaction proceeds through a domino sequence of reactions catalyzed by a Cu(I)/Cu(II) system. The sodium ascorbate acts as a reducing agent to generate the active Cu(I) species from CuSO₄ in situ.
Figure 2. Plausible reaction mechanism for the A³-coupling.
The proposed mechanism is as follows:
-
Imine Formation: 2-aminopyridine and benzaldehyde undergo a condensation reaction to form the corresponding imine intermediate.
-
Formation of Propargylamine Intermediate: The copper catalyst activates the C-H bond of phenylacetylene, which then adds to the imine intermediate to form a propargylamine derivative.
-
Cyclization and Aromatization: A copper-catalyzed intramolecular 5-exo-dig cyclization occurs, followed by aromatization to yield the final imidazo[1,2-a]pyridine product.
Safety Precautions
It is imperative to conduct this synthesis in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
2-Aminopyridine: Toxic if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.[3][4]
-
Benzaldehyde: Harmful if swallowed. Causes skin and eye irritation.[5][6][7][8] May form explosive peroxides upon exposure to air.[5]
-
Phenylacetylene: Flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin and serious eye irritation.[9][10][11][12]
-
Copper(II) Sulfate: Harmful if swallowed. Very toxic to aquatic life.[4][13][14][15][16]
-
Sodium Ascorbate: May cause eye or skin irritation in sensitive individuals.[3][17][18][19][20]
-
Sodium Dodecyl Sulfate (SDS): Flammable solid. Harmful if swallowed or inhaled. Causes skin irritation and serious eye damage.[21][22][23][24][25]
All waste materials should be disposed of in accordance with local environmental regulations.
Troubleshooting and Self-Validation
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction. | - Extend the reaction time and continue to monitor by TLC. - Ensure the reaction temperature is maintained at 50 °C. |
| - Inefficient extraction. | - Increase the volume and/or number of ethyl acetate extractions. | |
| - Loss of product during purification. | - Optimize the solvent system for column chromatography. | |
| Formation of Side Products | - Impure starting materials. | - Use high-purity reagents. |
| - Incorrect stoichiometry. | - Accurately measure all reactants and catalysts. | |
| Difficulty in Purification | - Co-elution of impurities. | - Adjust the polarity of the eluent for column chromatography. - Consider recrystallization as an alternative or additional purification step. |
To ensure the integrity of the protocol, it is recommended to characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry, and to compare the obtained data with literature values.
Conclusion
This application note has detailed a robust, scalable, and environmentally sustainable protocol for the gram-scale synthesis of imidazo[1,2-a]pyridines via a copper-catalyzed A³-coupling reaction. By providing a comprehensive guide that includes not only the experimental procedure but also the mechanistic insights and essential safety information, we aim to empower researchers in the fields of medicinal chemistry and materials science to efficiently access this important class of compounds. The adoption of such green chemistry principles is crucial for the future of chemical synthesis and drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. terrasystems.net [terrasystems.net]
- 4. chemicalbook.com [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. carlroth.com [carlroth.com]
- 7. chemos.de [chemos.de]
- 8. gustavus.edu [gustavus.edu]
- 9. fishersci.com [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. www-s.mechse.uiuc.edu [www-s.mechse.uiuc.edu]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. beta.lakeland.edu [beta.lakeland.edu]
- 14. carlroth.com [carlroth.com]
- 15. Copper(II) Sulfate Solution 0.5 M - 1.5 M SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 16. carlroth.com [carlroth.com]
- 17. datasheets.scbt.com [datasheets.scbt.com]
- 18. redox.com [redox.com]
- 19. dudadiesel.com [dudadiesel.com]
- 20. dcfinechemicals.com [dcfinechemicals.com]
- 21. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 22. carlroth.com [carlroth.com]
- 23. westliberty.edu [westliberty.edu]
- 24. fishersci.com [fishersci.com]
- 25. chemos.de [chemos.de]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 2-bromoimidazo[1,2-a]pyridine-8-carboxylate
Welcome to the technical support center for the synthesis of Methyl 2-bromoimidazo[1,2-a]pyridine-8-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to facilitate a successful and optimized synthesis.
Introduction to the Synthesis
This compound is a key building block in medicinal chemistry, valued for its role in the development of novel therapeutics. The imidazo[1,2-a]pyridine scaffold is a "privileged" structure, frequently found in biologically active compounds. The synthesis of this specific derivative, however, can present unique challenges.
The most common and practical approach to the imidazo[1,2-a]pyridine core is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound. For the synthesis of this compound, this would ideally involve the reaction of Methyl 2-aminonicotinate with a suitable two-carbon electrophile that also facilitates the introduction of the C2-bromo substituent.
However, a direct and high-yielding one-pot synthesis for this specific substitution pattern is not well-documented. Therefore, a two-step approach is often more reliable:
-
Cyclization: Synthesis of the imidazo[1,2-a]pyridine-8-carboxylate core.
-
Bromination: Regioselective bromination of the formed heterocycle at the C2 position.
This guide will address potential issues in both of these key stages.
Proposed Synthetic Pathway
Technical Support Center: Purification of Crude Methyl 2-bromoimidazo[1,2-a]pyridine-8-carboxylate
Welcome to the technical support center for the purification of Methyl 2-bromoimidazo[1,2-a]pyridine-8-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, appearing in numerous clinically used drugs.[1] Achieving high purity of its derivatives is critical for obtaining reliable biological data and meeting regulatory standards.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. It is structured to address specific, practical issues you may encounter during the purification of crude this compound, moving from initial characterization to advanced purification strategies.
Part 1: Initial Assessment & Troubleshooting
This section focuses on the preliminary analysis of your crude material and how to address common global issues like coloration and solubility problems.
FAQ 1: My crude product is a dark oil or a discolored solid (yellow, brown, or black). What are the likely causes and how can I get a clean solid?
Answer:
Discoloration in the crude product of imidazo[1,2-a]pyridine syntheses is a frequent observation. The primary causes are typically residual starting materials, polymeric byproducts, or trace metal catalysts. The common synthesis of imidazo[1,2-a]pyridines involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound, which can be prone to side reactions leading to colored impurities.[2]
Initial Troubleshooting Steps:
-
Solvent Trituration/Washing: Before attempting more complex purification methods, a simple solvent wash can be highly effective.
-
For Oily Residues: If your product is an oil, try triturating it with a non-polar solvent in which the product is poorly soluble, but the impurities are. Cold hexanes or a mixture of hexanes and diethyl ether are excellent starting points. This will often precipitate the desired compound as a solid.
-
For Discolored Solids: Wash the crude solid with a solvent that will dissolve the colored impurities without dissolving a significant amount of your product. Cold ethanol or isopropanol can be effective for removing polar, colored impurities.[3]
-
-
Charcoal Treatment: If the coloration persists after washing, it may be due to highly conjugated, colored byproducts. These can often be removed by treatment with activated charcoal during recrystallization.
-
Protocol: Dissolve your crude product in a suitable hot solvent for recrystallization. Add a small amount (typically 1-2% by weight) of activated charcoal and boil the solution for a few minutes. Perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities.[4]
-
Diagram: Decision Workflow for Initial Purification
Caption: Initial purification decision tree.
Part 2: Column Chromatography Troubleshooting
Flash column chromatography is the most common method for purifying moderately polar compounds like this compound. The calculated XLogP3 of related isomers is around 2.3-2.6, indicating moderate polarity suitable for normal-phase chromatography.[3][4]
FAQ 2: I'm struggling to get good separation between my product and an impurity with a very similar Rf value on TLC. What can I do?
Answer:
Separating closely eluting spots is a classic chromatography challenge. The key is to optimize the selectivity of your chromatographic system.
Strategies for Improving Separation:
-
Solvent System Optimization:
-
Adjusting Polarity: Fine-tune the polarity of your mobile phase. If you are using a standard hexane/ethyl acetate system, try adjusting the ratio in small increments.
-
Changing Solvent Selectivity: If adjusting polarity isn't enough, change the nature of the solvents. The "selectivity triangle" of solvents (e.g., swapping ethyl acetate for dichloromethane/methanol, or adding a small amount of a different solvent like toluene) can alter the interactions between your compounds and the stationary phase, often leading to better separation.[5]
-
-
Stationary Phase Modification:
-
Alternative Stationary Phases: If silica gel is not providing adequate separation, consider other stationary phases. Alumina (basic or neutral) can be effective for basic compounds like pyridines, as it reduces the strong acidic interactions that can cause peak tailing on silica.[6]
-
Deactivating Silica Gel: The acidic nature of silica can sometimes cause issues. You can "deactivate" the silica by pre-flushing the column with your mobile phase containing 1-2% triethylamine. This neutralizes the acidic silanol groups and can significantly improve the chromatography of basic heterocycles.[7]
-
Table: Recommended Solvent Systems for TLC Analysis
| Solvent System (v/v) | Typical Rf Range for Product | Notes |
| 70:30 Hexane:Ethyl Acetate | 0.2 - 0.4 | A good starting point for initial analysis. |
| 95:5 Dichloromethane:Methanol | 0.3 - 0.5 | Offers different selectivity compared to ethyl acetate systems. |
| 90:10 Toluene:Acetone | 0.2 - 0.4 | Can be useful for separating aromatic compounds. |
FAQ 3: My compound seems to be streaking or tailing on the TLC plate and the column. What is causing this and how can I fix it?
Answer:
Peak tailing or streaking is often a sign of undesirable interactions between your compound and the stationary phase, or overloading. For nitrogen-containing heterocycles like imidazo[1,2-a]pyridines, this is commonly due to the basic nitrogen interacting with the acidic silanol groups on the silica gel surface.[6]
Solutions for Peak Tailing:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your mobile phase. 1-2% triethylamine or a few drops of ammonium hydroxide in the polar component of your solvent system can neutralize the acidic sites on the silica and lead to sharper peaks.[5]
-
Check for Overloading: Ensure you are not spotting too much material on your TLC plate or loading too much crude product onto your column. Overloading is a common cause of tailing.
-
Compound Stability: In some cases, streaking can indicate that your compound is decomposing on the silica. You can test for this by running a 2D TLC. Spot your compound in one corner of a square TLC plate, run it in one direction, then turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, the spot will remain on the diagonal. If it is decomposing, you will see spots below the diagonal.[8] If decomposition is an issue, consider switching to a less acidic stationary phase like neutral alumina.
Diagram: Column Chromatography Workflow
Caption: Standard workflow for flash column chromatography.
Part 3: Recrystallization Troubleshooting
Recrystallization is a powerful technique for achieving high purity, especially for removing small amounts of closely related impurities from a solid product.
FAQ 4: I can't find a good single solvent for recrystallization. What should I do?
Answer:
When a single solvent is not effective, a mixed-solvent system is the ideal solution. This involves using two miscible solvents: a "good" solvent in which your compound is soluble, and a "poor" solvent in which your compound is insoluble.[9]
Procedure for Mixed-Solvent Recrystallization:
-
Dissolution: Dissolve your crude solid in the minimum amount of the hot "good" solvent.
-
Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until you see persistent cloudiness (the point of saturation).
-
Clarification: Add a few more drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.
-
Cooling: Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation. Slow cooling is crucial for forming large, pure crystals.[10]
Common Mixed-Solvent Systems for Moderately Polar Compounds:
-
Ethyl Acetate / Hexanes
-
Dichloromethane / Hexanes
-
Ethanol / Water
-
Acetone / Water
FAQ 5: My compound "oils out" instead of crystallizing. How can I get solid crystals?
Answer:
"Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound (or a eutectic mixture of your compound and the solvent).
Solutions for Oiling Out:
-
Use More "Good" Solvent: The most common cause is that the solution is too concentrated. Re-heat the mixture to dissolve the oil, then add more of the "good" solvent before allowing it to cool again.[9]
-
Slower Cooling: Cool the solution much more slowly. A Dewar flask with hot water can be used to achieve very slow cooling.
-
Change Solvent System: Your chosen solvent system may not be appropriate. Try a different pair of solvents. For bromo-substituted heteroaromatics, solvent systems like ethanol/water or ethyl acetate/hexane are often successful.[9][10]
References
- 1. researchgate.net [researchgate.net]
- 2. nanobioletters.com [nanobioletters.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Purification [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Chromatography [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Common side products in the synthesis of bromo-imidazo[1,2-a]pyridines
Welcome to the technical support center for the synthesis of bromo-imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic transformation. Here, we provide in-depth troubleshooting advice, frequently asked questions, a detailed experimental protocol, and a mechanistic overview to ensure the successful and efficient synthesis of your target compounds.
Troubleshooting Guide: Common Issues and Solutions
The synthesis of bromo-imidazo[1,2-a]pyridines, while a common transformation, can be prone to several side reactions that can complicate purification and reduce yields. This section provides a structured approach to identifying and resolving these common issues.
| Observed Problem | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| Low or no yield of the desired bromo-imidazo[1,2-a]pyridine | 1. Inefficient brominating agent: The chosen brominating agent may not be reactive enough under the applied conditions. 2. Decomposition of starting material: The imidazo[1,2-a]pyridine core can be sensitive to harsh reaction conditions (e.g., high temperatures, strong acids). 3. Incomplete reaction: Insufficient reaction time or temperature. | 1. Select a more reactive brominating agent: N-Bromosuccinimide (NBS) is a commonly used and effective reagent. For less reactive substrates, elemental bromine (Br₂) can be used, but with caution due to its hazardous nature.[1][2] 2. Optimize reaction conditions: Start with milder conditions (e.g., lower temperature, shorter reaction time) and gradually increase if necessary. The use of a base like sodium bicarbonate can help neutralize any acidic byproducts that may cause degradation. 3. Monitor the reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material and the formation of the product to determine the optimal reaction time. |
| Formation of multiple spots on TLC, indicating a mixture of products | 1. Lack of regioselectivity: Bromination is occurring at positions other than the desired one, most commonly at C5, C7, or C8.[3][4] 2. Over-bromination: Formation of di- or poly-brominated species. | 1. Control regioselectivity: The C3 position is the most electron-rich and sterically accessible, making it the most favorable site for electrophilic aromatic substitution.[5] Using a less reactive brominating agent and controlling the stoichiometry (1.0-1.1 equivalents) can enhance C3 selectivity. Running the reaction at a lower temperature can also improve regioselectivity. 2. Control stoichiometry and addition rate: Use no more than 1.1 equivalents of the brominating agent. Add the brominating agent slowly and in portions to the reaction mixture to maintain a low concentration and minimize over-reaction. |
| Presence of a significant amount of di-brominated product | Excess of brominating agent: Using more than one equivalent of the brominating agent. High reaction temperature: Higher temperatures can increase the rate of the second bromination. | Precise stoichiometry: Carefully measure and use only a slight excess (1.05 equivalents) of the brominating agent. Temperature control: Maintain a low and constant temperature during the addition of the brominating agent and throughout the reaction. An ice bath is often recommended. |
| Difficulty in purifying the desired product from isomers | Similar polarity of isomers: Regioisomers of bromo-imidazo[1,2-a]pyridines often have very similar polarities, making separation by column chromatography challenging. | Optimize chromatography: Use a long column with a shallow solvent gradient. Test different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to maximize the separation. Recrystallization: If the product is a solid, recrystallization can be a highly effective method for purification. Experiment with different solvents to find one in which the desired isomer has low solubility at low temperatures while the impurities remain in solution. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the bromination of imidazo[1,2-a]pyridines and why does it form?
A1: The most common side product is the formation of regioisomers, with bromination occurring at positions other than the desired C3 position. The imidazo[1,2-a]pyridine ring system is an electron-rich heterocycle, and while the C3 position is the most nucleophilic and sterically accessible for electrophilic attack, other positions on both the imidazole and pyridine rings can also react, leading to a mixture of isomers. The exact distribution of these isomers can be influenced by the substituents on the ring and the reaction conditions.
Q2: How can I confirm the regiochemistry of my brominated product?
A2: The most definitive method for confirming the regiochemistry is through 2D NMR spectroscopy, specifically Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect (NOE) experiments. These techniques can establish connectivity between the bromine-bearing carbon and adjacent protons. Single-crystal X-ray diffraction, if a suitable crystal can be obtained, provides unambiguous structural proof.
Q3: I am observing a significant amount of di-brominated product. What is the most likely cause and how can I prevent it?
A3: The formation of a di-brominated product is almost always due to the use of an excess of the brominating agent. Once the mono-brominated product is formed, it can undergo a second electrophilic substitution if there is still a reactive brominating species present. To prevent this, it is crucial to use a precise stoichiometry of the brominating agent (ideally 1.0 to 1.05 equivalents). Slow, portion-wise addition of the brominating agent at a low temperature can also help to minimize this side reaction by keeping the instantaneous concentration of the brominating agent low.
Q4: Are there any side products that can arise from the synthesis of the imidazo[1,2-a]pyridine core itself that might interfere with the subsequent bromination step?
A4: Yes. The synthesis of the imidazo[1,2-a]pyridine core, typically from a 2-aminopyridine and an α-haloketone, can sometimes result in the formation of isomeric products or unreacted starting materials. For instance, if the 2-aminopyridine is asymmetrically substituted, it can lead to a mixture of imidazo[1,2-a]pyridine regioisomers. It is crucial to purify the imidazo[1,2-a]pyridine intermediate thoroughly before proceeding with the bromination step to avoid a complex mixture of brominated products.
Mechanistic Insight: Pathways to Product and Side Products
The bromination of imidazo[1,2-a]pyridines is an electrophilic aromatic substitution reaction. The following diagram illustrates the desired reaction pathway to the 3-bromo product and the competing pathways leading to common side products.
References
- 1. Page loading... [guidechem.com]
- 2. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 3. 7-Bromoimidazo(1,2-a)pyridine | C7H5BrN2 | CID 15098903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Bromoimidazo[1,2-a]pyridine | C7H5BrN2 | CID 12428957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Imidazo[1,2-a]pyridines
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this privileged heterocyclic scaffold. The following content is structured to provide direct, actionable solutions to common experimental challenges, helping you optimize reaction conditions and improve yields.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of imidazo[1,2-a]pyridines. The question-and-answer format is designed to help you quickly identify and resolve your issue.
Q1: My reaction yield is very low or I'm not forming any product. What are the most common causes?
Answer: Low or no yield is a frequent issue, often stemming from a few critical parameters. The underlying cause typically relates to the activation of reactants or the stability of key intermediates.
-
Ineffective Catalysis: Many syntheses, particularly multicomponent reactions like the Groebke-Blackburn-Bienaymé (GBB), require a catalyst to proceed efficiently.[1] The initial step in a GBB reaction, for instance, is the condensation of an amine and an aldehyde to form an imine, which is often the rate-limiting step.
-
Lewis and Brønsted Acids: A Lewis acid (e.g., FeCl₃, Sc(OTf)₃) or a Brønsted acid (e.g., HClO₄, p-TSA) is often required to activate the aldehyde's carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the 2-aminopyridine.[1][2][3] Iodine can also act as a mild Lewis acid catalyst.[4][5]
-
Catalyst Loading: Ensure you are using the correct catalytic amount. Typically, 10-20 mol% is sufficient. Overloading the catalyst can sometimes lead to unwanted side reactions or purification difficulties.
-
-
Improper Solvent Choice: The solvent plays a crucial role in reactant solubility, reaction rate, and sometimes, in the reaction mechanism itself.
-
Protic solvents with medium polarity, such as n-butanol or ethanol, have been shown to be effective, sometimes facilitating product precipitation which can drive the reaction equilibrium forward.[3][6]
-
For certain protocols, green solvents like water or PEG-400 have been successfully used, particularly in microwave-assisted syntheses.[7]
-
In some cases, highly polar, hydrogen-bond-donating solvents like hexafluoroisopropanol (HFIP) can act as both the solvent and a catalyst, eliminating the need for an additional acid.[8]
-
-
Sub-optimal Temperature: While some modern protocols work at room temperature, many classical syntheses require heat to overcome the activation energy barrier.[4]
-
If you are following a protocol that requires reflux and seeing no product, confirm your heating apparatus is reaching the target temperature.
-
Consider switching to microwave irradiation, which can dramatically reduce reaction times and improve yields by providing efficient and uniform heating.[2][9]
-
-
Poor Quality Starting Materials:
-
Aldehydes: Aliphatic aldehydes are prone to oxidation and self-polymerization. Use freshly distilled or recently purchased aldehydes.
-
α-Haloketones: These reagents, used in classical Tschitschibabin-type syntheses, are often lachrymatory and unstable. Consider protocols that generate the α-haloketone in situ to avoid handling the neat reagent.[7]
-
Below is a workflow to diagnose the issue of low yield.
Q2: My reaction is producing a significant amount of side products. How can I improve selectivity?
Answer: Side product formation is common when multiple reactive sites are present or when intermediates can follow alternative reaction pathways.
-
Isomeric Products: In some cases, different intermediates can lead to the formation of regioisomers. For example, a pseudo three-component reaction between 2-aminopyridines and two molecules of acetophenone can concurrently proceed via a ketimine intermediate and an Ortoleva–King type intermediate, leading to two different products.[1] Fine-tuning the catalyst and temperature can often favor one pathway over the other.
-
Starting Material Decomposition: As mentioned, aldehydes can degrade. Similarly, isocyanides can hydrolyze in the presence of acid and water. Using a dehydrating agent, such as trimethyl orthoformate, can be beneficial, especially in multicomponent reactions, by sequestering water and preventing both isocyanide hydrolysis and the reverse reaction of imine formation.[10]
-
Controlling Stoichiometry: In multicomponent reactions, ensure the stoichiometry is carefully controlled. An excess of one reactant can lead it to react with itself or the product. A slight excess (1.1-1.2 equivalents) of the aminopyridine and isocyanide relative to the aldehyde is sometimes used to ensure the complete consumption of the aldehyde.[3]
Q3: I'm having difficulty purifying my final compound. Any suggestions?
Answer: Imidazo[1,2-a]pyridines are basic heterocycles, and this property can be exploited for purification.
-
Standard Chromatography: Silica gel column chromatography is the most common method, typically using a hexane/ethyl acetate or dichloromethane/methanol gradient.[6] If your product is streaking on the column, try adding a small amount of a basic modifier like triethylamine (~0.5-1%) to the eluent to suppress the interaction of the basic product with the acidic silica.
-
Acid/Base Extraction: Before chromatography, an acid/base workup can remove many impurities. Dissolve the crude reaction mixture in a water-immiscible solvent (like ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). The basic imidazo[1,2-a]pyridine product will move into the aqueous layer as a salt. The layers can be separated, and the aqueous layer is then basified (e.g., with NaHCO₃ or NaOH) to a pH > 8, and the product is back-extracted into an organic solvent. This is highly effective for removing non-basic impurities.
-
Salt Formation/Crystallization: For solid products, crystallization is an excellent purification technique. If the freebase does not crystallize well, consider forming a salt. The formation of a sulfate salt has been used for efficient purification in an industrial setting.[10]
Frequently Asked Questions (FAQs)
What is the most reliable and versatile method for synthesizing substituted imidazo[1,2-a]pyridines?
The Groebke-Blackburn-Bienaymé (GBB) three-component reaction is arguably one of the most powerful and versatile methods.[11] It allows for the rapid assembly of structurally diverse 3-aminoimidazo[1,2-a]pyridines from readily available 2-aminopyridines, aldehydes, and isocyanides in a single step.[3][12] Its high atom economy and operational simplicity make it ideal for building libraries of compounds for drug discovery.[13]
How do electron-donating or withdrawing groups on the starting materials affect the reaction?
The electronic nature of the substituents can have a significant impact on reaction rates and yields.
-
On the Aldehyde: Electron-withdrawing groups (EWGs) on an aromatic aldehyde make the carbonyl carbon more electrophilic, which generally accelerates the initial imine formation and can lead to higher yields.[10]
-
On the 2-Aminopyridine: EWGs on the pyridine ring decrease the nucleophilicity of both the ring nitrogen and the exocyclic amino group, which can slow down the reaction. Conversely, electron-donating groups (EDGs) can increase nucleophilicity and accelerate the cyclization step.
-
On Acetophenones (in other syntheses): In iodine-catalyzed reactions involving acetophenones, those substituted with electron-donating groups have been reported to result in better yields compared to those with electron-withdrawing groups.[5]
It is crucial to consider these electronic effects when troubleshooting or optimizing a reaction. The optimal conditions may vary depending on the specific substrates used.
Data & Protocols
Table 1: Catalyst and Solvent Selection for GBB-type Reactions
| Catalyst Type | Example(s) | Typical Solvent(s) | Key Considerations | Reference(s) |
| Brønsted Acid | HClO₄, p-TSA | n-BuOH, EtOH, MeCN | Highly effective but may require anhydrous conditions. | [1][3] |
| Lewis Acid | Sc(OTf)₃, FeCl₃ | CH₂Cl₂, MeOH | Catalyzes imine formation effectively; can be sensitive to moisture. | [2][9] |
| **Iodine (I₂) ** | I₂ | Water, EtOH | Mild, inexpensive, and environmentally benign catalyst. | [4][5] |
| None (Solvent-Catalyzed) | N/A | HFIP | The solvent itself promotes the reaction; avoids metal catalysts. | [8] |
| Inorganic Salt | NH₄Cl | EtOH | Mild and eco-friendly catalyst, often used with microwave heating. | [6] |
Experimental Protocol: General Procedure for Microwave-Assisted GBB Synthesis
This protocol is a representative example for the synthesis of a 3-aminoimidazo[1,2-a]pyridine derivative, adapted from common literature procedures.[6]
Materials:
-
3-Formylchromone (or other aldehyde) (1.0 equiv)
-
Substituted 2-aminopyridine (1.2 equiv)
-
Isocyanide (e.g., tert-butyl isocyanide) (1.2 equiv)
-
Ammonium Chloride (NH₄Cl) (0.2 equiv, 20 mol%)
-
Ethanol (to make a 0.5 M solution with respect to the aldehyde)
Procedure:
-
To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the aldehyde (1.0 equiv) and ethanol.
-
Sequentially add the 2-aminopyridine (1.2 equiv) and ammonium chloride (0.2 equiv).
-
Seal the vial and place it in a microwave reactor. Irradiate the mixture at 80 °C (100 W) for 20 minutes. This step is to ensure the formation of the imine intermediate.
-
Cool the vial to room temperature.
-
Add the isocyanide (1.2 equiv) to the reaction mixture.
-
Reseal the vial and irradiate again under the same conditions (80 °C, 100 W) for 15 minutes.
-
After cooling, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by silica gel column chromatography (e.g., using a gradient of hexane/ethyl acetate) to afford the pure product.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. bio-conferences.org [bio-conferences.org]
- 3. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Efficient synthesis of glycosylated imidazo[1,2-a]pyridines via solvent catalysed Groebke-Blackburn-Bienayme reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 11. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction [mdpi.com]
- 13. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of Methyl 2-bromoimidazo[1,2-a]pyridine-8-carboxylate
Welcome to the technical support center for cross-coupling reactions involving Methyl 2-bromoimidazo[1,2-a]pyridine-8-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of functionalizing this specific heteroaromatic scaffold. Our goal is to provide not just protocols, but the underlying rationale for experimental choices, helping you troubleshoot effectively and optimize your synthetic routes.
The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, but its successful functionalization via cross-coupling is non-trivial. The nitrogen atoms in the heterocyclic core can coordinate to the palladium catalyst, leading to inhibition or deactivation.[1][2] Furthermore, the molecule's electronic properties and the base-sensitive ester at the C8-position demand careful selection of catalysts, ligands, and reaction conditions to avoid low yields and undesirable side reactions.[3] This guide will address these specific challenges in a practical, question-and-answer format.
Section 1: General Principles & Initial Troubleshooting
This section covers universal questions and issues applicable to all cross-coupling reactions with this substrate.
FAQ 1: Why are cross-coupling reactions on this substrate so challenging?
The primary challenges stem from the substrate's inherent properties:
-
Catalyst Poisoning: The pyridine-like nitrogen atom of the imidazo[1,2-a]pyridine ring is a potential ligand for the palladium center. This coordination can sequester the active catalyst, effectively "poisoning" it and halting the catalytic cycle.[1][2]
-
Steric Hindrance: The bromine at the C2 position is flanked by the fused ring system, which can sterically impede the initial oxidative addition step, especially with bulky coupling partners.
-
Substrate Stability: The ester group at the C8 position is susceptible to hydrolysis under strongly basic conditions, a common requirement for many cross-coupling reactions.[3]
-
Electronic Nature: The imidazo[1,2-a]pyridine system is electron-rich, which can slow down the rate-limiting oxidative addition of the Pd(0) catalyst into the C-Br bond.
FAQ 2: My reaction is not working. What are the first things I should check?
Before blaming the specific catalyst system, always validate the fundamentals. A surprising number of "failed" reactions are due to common experimental oversights.
Troubleshooting Flowchart: Initial Checks
References
Technical Support Center: Minimizing Debromination in Reactions with Methyl 2-bromoimidazo[1,2-A]pyridine-8-carboxylate
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Methyl 2-bromoimidazo[1,2-a]pyridine-8-carboxylate. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the common and often frustrating side reaction of debromination. Our goal is to equip you with the knowledge to diagnose the root causes of this issue and implement effective strategies to maximize the yield of your desired product.
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous drug candidates and approved pharmaceuticals.[1][2] this compound is a key building block for accessing novel derivatives through various cross-coupling reactions. However, the C-Br bond at the 2-position can be susceptible to cleavage, leading to the formation of the undesired debrominated byproduct. This guide will walk you through the likely causes and solutions for this pervasive issue.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing a significant amount of the debrominated byproduct in my palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). What are the primary factors I should investigate?
A1: The formation of a debrominated (or hydrodehalogenated) byproduct is a common challenge in palladium-catalyzed cross-coupling reactions.[3][4] This side reaction can arise from several factors related to your choice of reagents and reaction conditions. The primary areas to scrutinize are your base, catalyst system (palladium source and ligand), solvent, and reaction temperature.
A systematic approach to troubleshooting is often the most effective. Instead of changing multiple variables at once, it is recommended to modify one parameter at a time to pinpoint the root cause of the debromination.
Troubleshooting Guide: A Deeper Dive
Issue 1: The Choice of Base is Promoting Debromination
The base plays a crucial role in the catalytic cycle of most cross-coupling reactions, but a poorly chosen base can accelerate the debromination pathway.[5][6][7]
Causality: Strong bases, particularly in the presence of a proton source (like trace water or an alcohol solvent), can facilitate the protonolysis of the aryl-palladium intermediate, leading to the debrominated product. For Suzuki reactions, the base is required to activate the boronic acid.[7][8] In Buchwald-Hartwig aminations, it deprotonates the amine.[3] However, an overly strong base can also promote unwanted side reactions.
Troubleshooting Steps:
-
Switch to a Milder Base: If you are using strong bases like sodium tert-butoxide (NaOt-Bu) or potassium tert-butoxide (KOt-Bu), consider switching to milder inorganic bases.[9]
-
Recommended alternatives: Potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or cesium fluoride (CsF) have been shown to be effective in minimizing debromination in similar systems.[5]
-
-
Ensure Anhydrous Conditions: If your protocol allows, use anhydrous bases and solvents. Water can act as a proton source, contributing to the hydrodehalogenation of the aryl halide.[6]
-
Optimize Base Equivalents: Using a large excess of the base is not always beneficial and can sometimes exacerbate side reactions. Try reducing the number of equivalents of the base to the minimum required for efficient reaction.
| Base | Typical Strength | Common Applications | Debromination Risk | Recommended Action |
| NaOt-Bu, KOt-Bu | Strong | Buchwald-Hartwig Amination[9] | High | Use with caution, consider milder alternatives if debromination is observed. |
| K₃PO₄, Cs₂CO₃ | Moderate | Suzuki, Buchwald-Hartwig[10] | Moderate to Low | Often a good starting point for minimizing debromination. |
| CsF, KF | Mild | Suzuki[5][11] | Low | Excellent choice for sensitive substrates prone to debromination. |
Issue 2: The Catalyst System is Inefficient or Too Reactive
The combination of the palladium source and the phosphine ligand is at the heart of the cross-coupling reaction. An inappropriate catalyst system can lead to a sluggish reaction, allowing more time for side reactions like debromination to occur, or it can be too reactive, promoting undesired pathways.
Causality: The ligand plays a critical role in stabilizing the palladium center and modulating its reactivity. Bulky, electron-rich phosphine ligands generally accelerate the rate-limiting oxidative addition and reductive elimination steps.[8][12] However, if the catalytic cycle is not well-balanced, the aryl-palladium intermediate may be susceptible to side reactions. In some cases, incomplete formation of the active Pd(0)-ligand complex can lead to the formation of palladium black, which can also promote debromination.[4]
Troubleshooting Steps:
-
Screen Different Ligands: If you are using a general-purpose ligand like triphenylphosphine (PPh₃), consider switching to more specialized, electron-rich, and bulky ligands.
-
Use a Pre-catalyst: Instead of generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂, consider using a well-defined Pd(0) pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst). These can provide more consistent results and may reduce the likelihood of side reactions.[4]
-
Optimize Catalyst Loading: While a higher catalyst loading might seem like a solution for a slow reaction, it can sometimes increase the rate of side reactions. Try reducing the catalyst loading to see if it improves the product-to-byproduct ratio.
Caption: Competing pathways in cross-coupling.
Issue 3: Reaction Temperature and Time are Not Optimized
Higher temperatures can sometimes be a double-edged sword. While they can increase the rate of the desired reaction, they can also accelerate the rate of decomposition and side reactions, including debromination.[9][14]
Causality: The intermediates in the catalytic cycle have finite lifetimes. At elevated temperatures, the aryl-palladium intermediate may be more prone to decomposition or reaction with adventitious proton sources before it can undergo the desired reductive elimination step.
Troubleshooting Steps:
-
Lower the Reaction Temperature: If your reaction is running at a high temperature (e.g., >100 °C), try lowering it in 10-20 °C increments.[9] A more active catalyst system (see Issue 2) may allow you to run the reaction at a lower temperature, thereby suppressing the debromination pathway.
-
Monitor Reaction Progress: Follow the reaction by TLC or LC-MS to determine the optimal reaction time. Running the reaction for too long after the starting material has been consumed can lead to product degradation and an increase in byproducts.
-
Consider Microwave Irradiation: Microwave-assisted synthesis can sometimes offer better control over heating and shorter reaction times, which may help to minimize the formation of byproducts.[9][10]
Issue 4: Solvent Choice is Affecting the Reaction Outcome
The solvent can influence the solubility of reagents, the stability of intermediates, and the overall reaction kinetics.
Causality: Protic solvents (e.g., alcohols) can be a direct source of protons for the debromination side reaction. While some protocols use solvents like t-butanol, their role should be carefully considered. Aprotic polar solvents are generally preferred for these types of reactions.
Troubleshooting Steps:
-
Use Anhydrous, Degassed Solvents: Oxygen can oxidize the active Pd(0) catalyst and phosphine ligands.[6] Always use high-purity, anhydrous, and properly degassed solvents. Common choices include dioxane, toluene, and DMF.
-
Evaluate Solvent Polarity: The polarity of the solvent can affect the stability of charged intermediates in the catalytic cycle. If you are experiencing issues in a nonpolar solvent like toluene, you might consider a more polar aprotic solvent like dioxane or DMF. Conversely, if you are using a very polar solvent, a less polar one might be beneficial.
Experimental Protocol: A Starting Point for Optimization
The following is a general, step-by-step protocol for a Suzuki-Miyaura coupling that can be used as a starting point for your optimization efforts to minimize debromination.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.5 equivalents)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
To an oven-dried reaction vial, add this compound, the arylboronic acid, and K₃PO₄.
-
Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes.
-
In a separate vial, dissolve the palladium pre-catalyst in a small amount of the degassed dioxane.
-
Using a syringe, add the catalyst solution to the reaction vial, followed by the remaining dioxane.
-
Place the vial in a preheated heating block at 80 °C.
-
Stir the reaction and monitor its progress by TLC or LC-MS at regular intervals (e.g., every 30 minutes).
-
Once the reaction is complete, cool to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Analyze the crude product mixture by ¹H NMR or LC-MS to determine the ratio of the desired product to the debrominated byproduct.
Caption: Troubleshooting workflow for debromination.
By systematically addressing these key experimental variables, you can effectively diagnose the cause of debromination in your reactions with this compound and develop a robust protocol to maximize your yields.
References
- 1. Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. Sonogashira Coupling | NROChemistry [nrochemistry.com]
Column chromatography conditions for purifying imidazo[1,2-a]pyridine esters
Technical Support Center: Purifying Imidazo[1,2-a]pyridine Esters
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical advice, troubleshooting, and best practices for the column chromatography purification of imidazo[1,2-a]pyridine esters. The methodologies described herein are designed to ensure scientific integrity and provide robust, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the most effective stationary phase for purifying imidazo[1,2-a]pyridine esters?
For routine purification of imidazo[1,2-a]pyridine esters, silica gel (230–400 mesh) is the industry standard and most commonly cited stationary phase.[1] Its slightly acidic nature and high surface area provide excellent resolving power for the moderately polar compounds typical of this class.
-
Causality: The polarity of the ester and the imidazo[1,2-a]pyridine core allows for effective differential partitioning between the polar silica surface and a non-polar/moderately polar mobile phase.
-
Expert Insight: However, the imidazo[1,2-a]pyridine scaffold contains a basic nitrogen atom. This basicity can lead to strong, non-ideal interactions with the acidic silanol groups (Si-OH) on the silica surface, resulting in significant peak tailing. If tailing becomes problematic, consider these alternatives:
-
Neutral or Basic Alumina: Alumina is an excellent alternative for purifying basic compounds like amines and nitrogen-containing heterocycles.[2][3] Basic alumina (pH ~9.5) or neutral alumina (pH ~7.0) can prevent the strong acid-base interactions that cause tailing on silica.[4][5][6]
-
Amine-Functionalized Silica: These columns have a basic surface, which repels the basic analyte, leading to improved peak shape without requiring mobile phase additives.[7][8]
-
Q2: How do I select the optimal mobile phase (eluent) for my separation?
The goal is to find a solvent system that provides a good separation between your target compound and impurities. This is almost always determined empirically using Thin-Layer Chromatography (TLC).
-
Start with a Standard System: The most common and effective eluent system for imidazo[1,2-a]pyridine derivatives is a binary mixture of Hexanes and Ethyl Acetate (EtOAc) .[1]
-
Use TLC for Optimization: Spot your crude reaction mixture on a silica gel TLC plate and develop it in various Hexane/EtOAc ratios (e.g., 9:1, 4:1, 7:3, 1:1).
-
Target the Ideal Rf Value: For optimal separation on a flash column, the Rf (Retention Factor) of your desired compound should be between 0.2 and 0.35 .
-
An Rf > 0.5 means the compound will elute too quickly, resulting in poor separation from less polar impurities.
-
An Rf < 0.1 indicates the compound is too strongly adsorbed and will require an excessive volume of solvent to elute, leading to band broadening.
-
-
Alternative Systems: If Hexane/EtOAc fails to provide adequate separation, consider a system with different selectivity, such as Dichloromethane (DCM)/Methanol (MeOH). This is particularly useful for more polar derivatives.[9]
Q3: My compound is streaking (tailing) on the TLC plate and the column. What's happening and how do I fix it?
Tailing is the most common issue when purifying nitrogen-containing heterocycles on silica gel.[4]
-
The Cause (Mechanism): The basic lone pair of electrons on the pyridine nitrogen of your imidazo[1,2-a]pyridine core forms a strong interaction (acid-base) with the acidic silanol groups on the silica gel surface. This strong, sometimes irreversible, binding slows down a portion of the analyte molecules, causing them to lag behind the main band and create a "tail."[4][10]
-
The Solution: To achieve sharp, symmetrical peaks, you must disrupt this interaction.
-
Add a Competing Base: Add a small amount of a volatile tertiary amine, such as Triethylamine (TEA) or Pyridine (0.1% to 1% v/v) , to your eluent system.[8][11] This additive will preferentially interact with the acidic silanol sites, effectively "masking" them from your target compound. Your compound will then elute based on polarity interactions alone, resulting in symmetrical peaks.[12]
-
Switch to a Non-Acidic Stationary Phase: As mentioned in Q1, using neutral or basic alumina is a highly effective way to eliminate the issue without mobile phase modifiers.[3][4]
-
Q4: Should I use an isocratic or a gradient elution?
The choice depends on the complexity of your crude mixture.
-
Isocratic Elution: Uses a constant mobile phase composition throughout the purification (e.g., 20% EtOAc in Hexane).
-
When to Use: Ideal for simple separations where the target compound and major impurities have significantly different Rf values on TLC.[13] It is simpler to set up and highly reproducible.
-
-
Gradient Elution: The polarity of the mobile phase is gradually increased over the course of the separation (e.g., starting at 5% EtOAc and linearly increasing to 40% EtOAc).
-
When to Use: Essential for complex mixtures containing compounds with a wide range of polarities. A gradient allows for the efficient elution of less polar impurities first, followed by the target compound, and finally, the more polar impurities. This technique results in sharper peaks for later-eluting compounds, better overall resolution, and often reduces total purification time and solvent consumption.[14][15]
-
Step-by-Step Experimental Protocol: Flash Column Purification
This protocol outlines a standard procedure for purifying an imidazo[1,2-a]pyridine ester.
1. Preparation and Method Development: a. Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM or EtOAc). b. Perform TLC analysis using Hexane/EtOAc solvent systems to find a composition that gives the target compound an Rf of ~0.2-0.3. Note any tailing. c. If tailing is observed, add 0.5% TEA to the chosen solvent system and re-run the TLC. The spot should be much more compact. d. Select the column size based on the amount of crude material (a common rule of thumb is a 30:1 to 100:1 ratio of silica gel weight to crude sample weight).
2. Column Packing (Slurry Method): a. Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand. b. In a beaker, prepare a slurry of silica gel in the initial, least polar eluent. c. Pour the slurry into the column. Use gentle pressure from an air line to pack the silica bed firmly, ensuring no air bubbles are trapped. d. Add a protective layer of sand on top of the packed silica. Drain the excess solvent until it is just level with the top of the sand. Never let the column run dry.
3. Sample Loading: a. Wet Loading: Dissolve the crude product in the minimum amount of a strong solvent (like DCM). Add this solution directly and carefully to the top of the column. b. Dry Loading (Recommended for Better Resolution): Dissolve the crude product in a solvent, add a small amount of silica gel (~2-3x the weight of the crude product), and remove the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the column.
4. Elution and Fraction Collection: a. Carefully add the eluent to the column. b. Apply pressure to the top of the column to begin elution, collecting the solvent in fractions (test tubes). c. For a gradient, start with the low-polarity eluent identified by TLC and gradually increase the percentage of the more polar solvent.
5. Analysis and Work-up: a. Monitor the collected fractions by TLC to identify which ones contain the pure product. b. Combine the pure fractions into a round-bottom flask. c. Remove the solvent using a rotary evaporator. If TEA was used, it will typically evaporate with the solvent. d. Place the flask under high vacuum to remove any residual solvent, yielding the purified imidazo[1,2-a]pyridine ester.
Visualization of Experimental Workflow
Chromatography Condition Selection Workflow
Caption: Decision workflow for selecting optimal chromatography conditions.
Troubleshooting Guide
| Problem | Probable Cause(s) | Solutions & Explanations |
| Peak Tailing / Streaking | Acid-Base Interaction: Basic nitrogen on the imidazopyridine ring is interacting strongly with acidic silanol groups on the silica surface.[4][10] | 1. Add a Base Modifier: Incorporate 0.1-1% triethylamine (TEA) or pyridine into the mobile phase to neutralize active sites.[8][12]2. Change Stationary Phase: Switch to neutral or basic alumina, which lacks acidic sites.[2][3] |
| Poor Separation / Overlapping Peaks | 1. Incorrect Mobile Phase Polarity: The eluent strength is not optimized to resolve the components. 2. Column Overload: Too much sample was loaded for the column size.[10][16] | 1. Re-optimize with TLC: Find a solvent system that gives a larger ΔRf between your product and impurities.2. Use Gradient Elution: Start with a less polar solvent and gradually increase polarity to improve resolution.3. Reduce Sample Load: Use a larger column or load less material. |
| Compound Does Not Elute | Mobile Phase is Too Non-Polar: The eluent is not strong enough to displace the compound from the stationary phase. | 1. Increase Eluent Polarity: Gradually increase the percentage of the polar solvent (e.g., EtOAc or MeOH).2. Switch Solvent System: Move to a stronger system, like DCM/Methanol, if Hexane/EtOAc is insufficient.[9] |
| Compound Elutes at Solvent Front (Rf ≈ 1) | Mobile Phase is Too Polar: The compound has a very low affinity for the stationary phase in the chosen eluent. | 1. Decrease Eluent Polarity: Reduce the percentage of the polar solvent (e.g., use more hexanes).2. Check Compound Structure: Ensure the compound is not unexpectedly non-polar. |
| Cracked or Channeled Silica Bed | 1. Improper Packing: The silica bed was not packed uniformly.2. Column Ran Dry: The solvent level dropped below the top of the silica bed, allowing air to enter.[16] | 1. Repack the Column: Ensure a uniform slurry and gentle, consistent pressure during packing.2. Maintain Solvent Head: Always keep a layer of solvent above the silica bed during the entire run. |
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common column chromatography issues.
Data Summary: Common Eluent Systems
| Stationary Phase | Eluent System | Typical Ratios (v/v) | Target Compounds | Reference |
| Silica Gel | Hexanes / Ethyl Acetate | 80:20, 82:18, 66:34, 70:30 | General Imidazo[1,2-a]pyridine Esters & Amides | [1] |
| Silica Gel | Dichloromethane / Methanol | 100:1 to 9:1 (Gradient) | More Polar Imidazo[1,2-a]pyridine Derivatives | [9] |
| Silica Gel | Petroleum Ether / Ethyl Acetate | 10:1 | Brominated Imidazo[1,2-a]pyridine Esters | [9] |
| Alumina (Neutral/Basic) | Hexanes / Ethyl Acetate | Determined by TLC | Basic Heterocycles (to prevent tailing) | [3][4] |
References
- 1. mdpi.com [mdpi.com]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. silicycle.com [silicycle.com]
- 4. teledyneisco.com [teledyneisco.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. column-chromatography.com [column-chromatography.com]
- 7. teledyneisco.com [teledyneisco.com]
- 8. biotage.com [biotage.com]
- 9. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 11. Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chromatography [chem.rochester.edu]
- 13. benchchem.com [benchchem.com]
- 14. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
- 16. gmpinsiders.com [gmpinsiders.com]
Preventing regioisomer formation in imidazopyridine synthesis
Welcome to the Technical Support Center for imidazopyridine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this critical heterocyclic scaffold. Imidazopyridines are a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. However, their synthesis is often plagued by the formation of regioisomers, leading to challenging purification processes and reduced yields of the desired product.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these challenges. We will delve into the mechanistic underpinnings of regioisomer formation and provide actionable strategies to achieve high regioselectivity in your reactions.
Understanding the Challenge: Regioisomerism in Imidazopyridine Synthesis
The fusion of an imidazole ring with a pyridine moiety can result in several isomeric forms, including imidazo[1,2-a]pyridines, imidazo[4,5-b]pyridines, imidazo[4,5-c]pyridines, and imidazo[1,5-a]pyridines.[1] The formation of these isomers is a common challenge, particularly when using substituted aminopyridines as starting materials. The regioselectivity of the cyclization reaction is highly dependent on the synthetic route chosen and the reaction conditions employed.
The most common issue in the synthesis of imidazo[1,2-a]pyridines is the formation of a mixture of 2- and 3-substituted products. This guide will primarily focus on strategies to control this outcome.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of regioisomer formation in imidazopyridine synthesis?
A1: Regioisomer formation is primarily governed by the interplay of electronic and steric factors of the reactants.[2] In the context of synthesizing substituted imidazo[1,2-a]pyridines from 2-aminopyridines, the cyclization can occur at either the endocyclic pyridine nitrogen (N1) or the exocyclic amino nitrogen. The electronic properties of substituents on the pyridine ring and the steric bulk of both the aminopyridine and the coupling partner play a crucial role in determining the preferred site of reaction.
Q2: Which synthetic methods are most prone to producing regioisomeric mixtures?
A2: The classic Tschitschibabin reaction, which involves the condensation of 2-aminopyridines with α-halocarbonyl compounds, is notorious for producing mixtures of 2- and 3-substituted imidazo[1,2-a]pyridines, especially with certain substitution patterns on the starting materials.[3] Similarly, some multi-component reactions can also lead to poor regioselectivity if not properly optimized.
Q3: Can I predict the major regioisomer based on my starting materials?
A3: To some extent, yes. For the synthesis of imidazo[1,2-a]pyridines, electron-donating groups on the 2-aminopyridine ring tend to favor the formation of the 2-substituted isomer, while electron-withdrawing groups can lead to mixtures or favor the 3-substituted isomer. However, these are general trends, and the outcome can be influenced by other factors such as the solvent, temperature, and catalyst used.
Q4: Is it possible to completely avoid the formation of regioisomers?
A4: While achieving 100% regioselectivity can be challenging, many modern synthetic methods have been developed to provide single regioisomers in high yields. These often involve the use of specific catalysts, directing groups, or alternative reaction pathways that circumvent the ambiguous cyclization step. Several such methods are detailed in the troubleshooting and experimental protocols sections of this guide.
Troubleshooting Guide: Controlling Regioselectivity
This section provides a structured approach to troubleshooting common issues related to regioisomer formation in imidazopyridine synthesis.
Issue 1: Formation of a Mixture of 2- and 3-Substituted Imidazo[1,2-a]pyridines in the Tschitschibabin Reaction
Root Cause: The Tschitschibabin reaction proceeds via initial alkylation of the 2-aminopyridine. This alkylation can occur at either the endocyclic pyridine nitrogen or the exocyclic amino nitrogen, leading to two different intermediates that then cyclize to form the 2- and 3-substituted products, respectively. The ratio of these products is influenced by the relative nucleophilicity of the two nitrogen atoms and the reaction conditions.
Troubleshooting Strategies:
| Parameter | Observation/Problem | Recommended Action & Rationale |
| Substituents on 2-Aminopyridine | An electron-donating group on the pyridine ring leads to a mixture of isomers. | Consider switching to a 2-aminopyridine with an electron-withdrawing group if your target molecule allows. Electron-withdrawing groups can alter the relative nucleophilicity of the nitrogen atoms, potentially favoring one cyclization pathway. |
| Reaction Temperature | High reaction temperatures result in poor regioselectivity. | Lower the reaction temperature. The activation energies for the formation of the two regioisomers may be different, and running the reaction at a lower temperature can favor the kinetically controlled product, which may be a single isomer. |
| Solvent | The reaction in a non-polar solvent yields a mixture of products. | Experiment with a range of solvents with varying polarities (e.g., ethanol, DMF, acetonitrile). The solvent can influence the stability of the transition states leading to the different regioisomers. |
| Base | Use of a strong, non-nucleophilic base gives poor selectivity. | Switch to a milder base such as sodium bicarbonate or potassium carbonate.[3] The base plays a role in the cyclization step, and a milder base can sometimes lead to improved selectivity. |
Visualizing the Competing Pathways in the Tschitschibabin Reaction
Caption: Competing pathways in the Tschitschibabin reaction leading to regioisomers.
Issue 2: Poor Regioselectivity in Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction
Root Cause: The GBB reaction involves the condensation of a 2-aminoazine, an aldehyde, and an isocyanide. The initial step is the formation of a Schiff base between the 2-aminoazine and the aldehyde. The subsequent cyclization with the isocyanide can, in some cases, lead to regioisomeric products, although this reaction is generally more regioselective than the Tschitschibabin synthesis. Poor selectivity can arise from the use of unsymmetrical 2-aminoazines.
Troubleshooting Strategies:
| Parameter | Observation/Problem | Recommended Action & Rationale |
| Catalyst | The uncatalyzed reaction gives a mixture of isomers. | Employ a Lewis acid catalyst such as Sc(OTf)₃ or Yb(OTf)₃.[2] Lewis acids can coordinate to the nitrogen atoms of the 2-aminoazine, directing the cyclization to a specific position and enhancing regioselectivity. |
| Solvent | Reaction in a protic solvent like methanol results in low selectivity. | Switch to an aprotic solvent such as acetonitrile or DMF.[2] Protic solvents can participate in hydrogen bonding and may interfere with the desired reaction pathway. |
| Temperature | Room temperature reaction is not selective. | Optimize the reaction temperature. While many GBB reactions proceed at room temperature, for challenging substrates, gentle heating (40-60 °C) can sometimes improve selectivity by favoring the thermodynamically more stable product. |
Regioselective Synthetic Protocols
To circumvent the challenges of regioisomer formation, several highly regioselective methods have been developed. Below are detailed protocols for the synthesis of 3-substituted imidazo[1,2-a]pyridines.
Protocol 1: One-Pot, Two-Step Synthesis of 3-Substituted Imidazo[1,2-a]pyridines
This method provides a convenient and regioselective route to 3-substituted imidazo[1,2-a]pyridines, avoiding the use of α-haloketones.[4]
Step 1: Formation of the N,N-dimethylformamide-derived intermediate
-
To a solution of 2-aminopyridine (1.0 mmol) in anhydrous DMF (5 mL), add N,N-dimethylformamide dimethyl acetal (1.2 mmol).
-
Stir the reaction mixture at 80 °C for 2 hours. Monitor the reaction by TLC until the 2-aminopyridine is consumed.
-
Do not isolate the intermediate. Proceed directly to the next step.
Step 2: Cyclization with an active electrophile
-
To the reaction mixture from Step 1, add the active electrophile (e.g., ethyl bromoacetate, bromomethyl phenyl ketone) (1.1 mmol) and potassium carbonate (2.0 mmol).
-
Continue stirring at 80 °C for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 3-substituted imidazo[1,2-a]pyridine.
Visualizing the Regioselective One-Pot Synthesis
Caption: Workflow for the one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines.
Protocol 2: Metal-Free, Regioselective Synthesis of 3-Aryl Imidazo[1,2-a]pyridines
This protocol utilizes formimidamide chemistry to achieve a facile synthesis of 3-aryl substituted imidazo[1,2-a]pyridines without the need for transition metals.[5]
Step 1: Synthesis of the N-(pyridin-2-yl)formimidamide
-
In a round-bottom flask, dissolve 2-aminopyridine (1.0 mmol) in anhydrous toluene (10 mL).
-
Add N,N-dimethylformamide dimethyl acetal (1.2 mmol) and stir the mixture at 110 °C for 3 hours under an inert atmosphere.
-
Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure to obtain the crude N-(pyridin-2-yl)formimidamide, which can be used in the next step without further purification.
Step 2: Cyclization with a benzyl halide
-
To the crude formimidamide from Step 1, add the desired benzyl halide (e.g., benzyl bromide) (1.1 mmol) and a strong, non-nucleophilic base such as sodium hydride (60% dispersion in mineral oil, 1.5 mmol) in anhydrous THF (10 mL).
-
Stir the reaction mixture at 65 °C for 1-2 hours under an inert atmosphere.
-
Monitor the reaction by TLC. After completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to yield the pure 3-aryl imidazo[1,2-a]pyridine.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ias.ac.in [ias.ac.in]
- 5. Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparison of Methyl 2-bromoimidazo[1,2-A]pyridine-8-carboxylate with other isomers
An In-Depth Comparative Guide to Methyl 2-bromoimidazo[1,2-a]pyridine-8-carboxylate and Its Positional Isomers for Researchers and Drug Development Professionals
Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold in medicinal chemistry, often referred to as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1][2] This nitrogen-bridged bicyclic system is the backbone of several marketed drugs, including the hypnotic agent Zolpidem and the anti-ulcer drug Zolimidine.[3][4] The versatility of the imidazo[1,2-a]pyridine scaffold stems from its unique electronic properties and the accessibility of multiple positions for substitution, allowing for the fine-tuning of its pharmacological profile.[5] Consequently, its derivatives have demonstrated a broad spectrum of therapeutic activities, including anticancer, antituberculosis, antiviral, anti-inflammatory, and antibacterial properties.[4][6][7][8][9]
This guide provides a comprehensive comparison of this compound with its other positional isomers. Understanding the influence of substituent placement on the physicochemical properties, reactivity, and biological activity of this scaffold is paramount for the rational design of novel therapeutic agents. While direct comparative experimental data for every isomer is not always available, this guide synthesizes established principles of medicinal chemistry and extrapolates from existing literature on related imidazo[1,2-a]pyridine derivatives to provide a robust and scientifically grounded comparison.
Understanding Isomerism in the Imidazo[1,2-a]pyridine System
Positional isomerism plays a critical role in determining the overall characteristics of a molecule. In the case of a disubstituted imidazo[1,2-a]pyridine, such as this compound, the precise location of the bromo and methyl carboxylate groups on the bicyclic ring system significantly impacts its electronic distribution, steric profile, and potential interactions with biological targets.
Caption: Numbering of the Imidazo[1,2-a]pyridine ring system.
Synthesis of Bromo- and Carboxylate-Substituted Imidazo[1,2-a]pyridines
The synthesis of the imidazo[1,2-a]pyridine scaffold is well-established, with the most common method being the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[10] Variations of this method, including one-pot multi-component reactions and catalyst-free approaches, have also been developed to improve efficiency and substrate scope.[11][12][13] The introduction of bromo and methyl carboxylate substituents can be achieved either by using appropriately substituted starting materials or by post-synthetic modification of the imidazo[1,2-a]pyridine core. For instance, bromination often occurs selectively at the C3 position, which is the most electron-rich carbon.[14]
General Synthetic Workflow
Caption: General workflow for the synthesis of substituted imidazo[1,2-a]pyridines.
Comparative Analysis of Physicochemical Properties
The position of the electron-withdrawing bromo and methyl carboxylate groups dictates the electronic landscape of the imidazo[1,2-a]pyridine ring, which in turn influences a range of physicochemical properties.
| Property | This compound | Other Isomers (General Trends) | Rationale |
| Electronic Effects | Both substituents are electron-withdrawing, significantly reducing electron density in the pyridine ring. | The extent of electron withdrawal and its effect on specific atoms will vary with substituent position. For example, a substituent at C5, C6, or C7 will have a more pronounced effect on the pyridine ring's electronics. | The bromine atom withdraws electron density via induction, while the methyl carboxylate group does so through both induction and resonance. |
| Reactivity | The electron-deficient nature of the ring may render it less susceptible to electrophilic substitution compared to the unsubstituted parent scaffold. | Isomers with substituents on the imidazole ring (C2, C3) may exhibit different reactivity patterns compared to those with substituents on the pyridine ring. The C3 position is generally the most nucleophilic and prone to electrophilic attack.[14] | The electron density at different positions of the bicyclic system is a key determinant of its reactivity towards electrophiles and nucleophiles. |
| Fluorescence | Expected to have weak fluorescence. | The fluorescence intensity will be highly dependent on the substitution pattern. Generally, electron-withdrawing groups tend to decrease fluorescence quantum yield.[3] | The π-conjugated bicyclic structure of imidazo[1,2-a]pyridines is responsible for their inherent fluorescence, which is modulated by the electronic nature of the substituents.[3] |
| pKa | The basicity of the nitrogen atoms is expected to be significantly reduced. | The position of the electron-withdrawing groups will differentially affect the pKa. Substituents on the pyridine ring will have a stronger influence on the basicity of the pyridine nitrogen. | Electron-withdrawing groups decrease the electron density on the nitrogen atoms, making them less available for protonation. |
Comparative Analysis of Biological Activities: An Inferred Perspective
The imidazo[1,2-a]pyridine scaffold is a versatile pharmacophore, and the biological activity of its derivatives is highly dependent on the substitution pattern. By examining the structure-activity relationships (SARs) reported in the literature, we can infer the potential biological profiles of this compound and its isomers.
| Biological Activity | Key SAR Insights from Literature | Inferred Potential of Isomers |
| Anticancer | Substitution at the C2, C3, and C8 positions is often associated with potent anticancer activity. Aromatic or heteroaromatic groups at C2 are common.[9] Amide functionalities at C3 have also shown promise.[15] | Isomers with substituents at C2 and C3 may be more likely to exhibit anticancer properties. The 8-carboxylate in the target compound could be a key interaction point. |
| Antituberculosis | Imidazo[1,2-a]pyridine-3-carboxamides are a well-established class of potent anti-TB agents.[6][16] Lipophilic side chains are often crucial for activity.[17] | Isomers that can be readily converted to 3-carboxamides would be of significant interest for anti-TB drug discovery. The position of the bromo and ester groups will influence the overall lipophilicity. |
| Antibacterial | Various substitution patterns have yielded antibacterial activity. For example, derivatives with secondary amines have shown broad-spectrum activity.[16] | The biological evaluation of all isomers against a panel of bacterial strains would be necessary to determine their potential. |
| Antiviral | The antiviral activity of imidazo[1,2-a]pyridines has been reported, but clear SARs are less defined compared to other activities.[8] | Screening of all isomers is required to identify any potential antiviral leads. |
| GABA-A Receptor Modulation | This is a primary mechanism for centrally active imidazo[1,2-a]pyridines like Zolpidem. Specific substitution patterns are required for potent and selective modulation.[18] | The bromo and carboxylate substituents are unlikely to confer significant GABA-A receptor activity without further modification, as the pharmacophore for this target is quite specific. |
Experimental Protocols
Protocol 1: General Synthesis of a 2-Substituted Imidazo[1,2-a]pyridine
This protocol provides a general procedure for the synthesis of a 2-substituted imidazo[1,2-a]pyridine via the condensation of a 2-aminopyridine and a substituted phenacyl bromide.[10]
Materials:
-
Substituted 2-aminopyridine (1 mmol)
-
Substituted phenacyl bromide (1 mmol)
-
Ethanol (5 mL)
-
Copper silicate catalyst (10 mol %)
-
Round bottom flask
-
Reflux condenser
-
Stirring plate
-
TLC plates (hexane:ethyl acetate 8:2)
-
Crushed ice
Procedure:
-
To a round bottom flask, add the substituted 2-aminopyridine (1 mmol), substituted phenacyl bromide (1 mmol), and copper silicate catalyst (10 mol %).
-
Add 5 mL of ethanol to the flask.
-
Attach a reflux condenser and heat the reaction mixture to reflux with stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of hexane:ethyl acetate (8:2).
-
Once the reaction is complete (as indicated by the disappearance of starting materials on TLC), cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove the catalyst.
-
Pour the filtrate over crushed ice to precipitate the solid product.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
Rationale: This method provides an efficient and straightforward route to the imidazo[1,2-a]pyridine core. The use of a heterogeneous catalyst like copper silicate simplifies the workup procedure.[10]
Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.
Caption: Workflow of the MTT assay for cytotoxicity testing.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds (and a positive control) in cell culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Rationale: This self-validating system provides a quantitative measure of a compound's cytotoxic potential, which is a critical first step in the evaluation of potential anticancer agents.
Conclusion
This compound and its positional isomers represent a class of compounds with significant potential for drug discovery. The placement of the bromo and methyl carboxylate substituents profoundly influences their physicochemical properties and, by extension, their biological activities. While the 8-substituted isomer presented here provides a unique electronic and steric profile, a comprehensive evaluation of all positional isomers is crucial for unlocking the full therapeutic potential of this scaffold. The synthetic accessibility and the rich history of biological activity associated with the imidazo[1,2-a]pyridine core make this family of compounds a fertile ground for further investigation by researchers and drug development professionals.
References
- 1. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijrpr.com [ijrpr.com]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 7. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nanobioletters.com [nanobioletters.com]
- 11. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 12. Synthesis of imidazo[1,2-a]pyridines: a decade update. | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. bio-conferences.org [bio-conferences.org]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of 2-Bromo and 3-Bromo Imidazo[1,2-a]pyridines in Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the imidazo[1,2-a]pyridine scaffold is a cornerstone of modern pharmaceutical design. Its derivatives have demonstrated a wide array of biological activities, making the efficient and selective functionalization of this privileged heterocycle a critical endeavor. Among the most powerful tools for this purpose are palladium-catalyzed cross-coupling reactions. This guide provides an in-depth comparison of the reactivity of two key building blocks: 2-bromoimidazo[1,2-a]pyridine and 3-bromoimidazo[1,2-a]pyridine, in three seminal cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. By understanding the nuances of their reactivity, researchers can make more informed decisions in their synthetic strategies.
The Imidazo[1,2-a]pyridine Core: A Tale of Two Positions
The imidazo[1,2-a]pyridine ring system is a bicyclic heterocycle where a pyridine ring is fused to an imidazole ring. The electronic nature of this scaffold is not uniform, leading to significant differences in the reactivity of its various positions. The C-3 position is generally considered more electron-rich than the C-2 position, which influences its susceptibility to electrophilic attack and its behavior in catalytic cycles.[1][2] This electronic disparity is a key factor governing the differential reactivity of the 2-bromo and 3-bromo isomers in cross-coupling reactions.
Caption: Factors influencing the cross-coupling reactivity of bromoimidazo[1,2-a]pyridine isomers.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds.[3] When comparing the 2-bromo and 3-bromo isomers of imidazo[1,2-a]pyridine, a noticeable difference in reactivity is often observed. The more electron-rich C-3 position in 3-bromoimidazo[1,2-a]pyridine can facilitate the oxidative addition step of the catalytic cycle, often leading to higher reactivity compared to the 2-bromo isomer under similar conditions.[4][5]
| Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-isomer | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80-120 | 12-24 | 70-90 | [6][7] |
| 3-Bromo-isomer | Pd(PPh₃)₄ | Cs₂CO₃ | DMF | 130 | 0.7 | High | [5] |
| 3-Iodo-isomer | Pd(PPh₃)₄ | Na₂CO₃ | DME | Reflux | 1-3 | 80-95 | [5] |
Note: The table includes data for analogous bromopyridine systems to illustrate effective conditions, as direct comparative studies are limited. The use of a 3-iodo substrate often results in even higher reactivity.
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-2-phenylimidazo[1,2-a]pyridine
This protocol is a representative example for the Suzuki-Miyaura coupling of a 3-bromoimidazo[1,2-a]pyridine derivative.
Materials:
-
3-Bromo-2-phenylimidazo[1,2-a]pyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
Cs₂CO₃ (2.0 mmol, 2.0 equiv)
-
Anhydrous and degassed DMF (5 mL)
Procedure:
-
To an oven-dried Schlenk flask, add 3-bromo-2-phenylimidazo[1,2-a]pyridine, the arylboronic acid, Pd(PPh₃)₄, and Cs₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed DMF via syringe.
-
Heat the reaction mixture to 130 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Methyl 2-bromoimidazo[1,2-a]pyridine-8-carboxylate
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Its derivatives are known to exhibit a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1][2] Methyl 2-bromoimidazo[1,2-a]pyridine-8-carboxylate, in particular, is a highly valuable intermediate for the synthesis of more complex molecules, owing to its strategically placed functional groups amenable to further chemical transformations. This guide provides a comparative analysis of potential synthetic routes to this key compound, offering detailed experimental protocols and a discussion of the underlying chemical principles. While a single, established procedure for the direct synthesis of this compound is not prominently documented, this guide consolidates established methodologies for the synthesis of related structures to propose logical and efficient synthetic pathways.
Strategic Approaches to the Target Molecule
The synthesis of this compound presents a key challenge in achieving the desired substitution pattern on the bicyclic ring system. The primary retrosynthetic disconnection suggests two main strategies:
-
Route A: Pre-functionalized Pyridine Approach. This strategy involves the initial synthesis of a pyridine derivative bearing the methyl carboxylate group at the 3-position (which becomes the 8-position of the imidazo[1,2-a]pyridine). This substituted 2-aminopyridine is then cyclized to form the imidazo[1,2-a]pyridine core, followed by selective bromination at the C2 position.
-
Route B: Post-cyclization C8-Functionalization. This alternative approach begins with the synthesis of a 2-bromoimidazo[1,2-a]pyridine, followed by the introduction of the methyl carboxylate group at the C8 position. This would likely proceed via a C-H activation/functionalization or a metal-catalyzed cross-coupling reaction on an 8-halo-2-bromoimidazo[1,2-a]pyridine intermediate.
This guide will focus on providing a detailed exposition of Route A, as it appears to be the more straightforward and controllable pathway based on available literature for analogous compounds. Route B presents significant challenges in regioselectivity for the C8-functionalization on a pre-existing imidazo[1,2-a]pyridine ring.
Route A: Stepwise Synthesis via a Pre-functionalized Pyridine
This approach is centered around the well-established Tschitschibabin reaction for the formation of the imidazo[1,2-a]pyridine ring system.[3] The key is to start with a commercially available or readily synthesized 2-amino-3-methoxycarbonylpyridine.
Workflow for Route A
Caption: Proposed synthetic workflow for Route A.
Experimental Protocols
Step 1: Synthesis of Methyl imidazo[1,2-a]pyridine-8-carboxylate
This step involves the cyclocondensation of Methyl 2-aminopyridine-3-carboxylate with a suitable C2-synthon, typically an α-haloketone or its equivalent. The classical approach utilizes bromoacetaldehyde.[3]
-
Materials:
-
Methyl 2-aminopyridine-3-carboxylate
-
Bromoacetaldehyde diethyl acetal
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate
-
Ethanol
-
Diethyl ether
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of Methyl 2-aminopyridine-3-carboxylate (1.0 eq) in ethanol, add bromoacetaldehyde diethyl acetal (1.1 eq).
-
Add a catalytic amount of concentrated hydrochloric acid and heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Methyl imidazo[1,2-a]pyridine-8-carboxylate.
-
Step 2: Selective C2-Bromination
The bromination of the imidazo[1,2-a]pyridine ring is a critical step. While the C3 position is generally more nucleophilic and thus more susceptible to electrophilic substitution, careful selection of the brominating agent and reaction conditions can favor C2-bromination. N-Bromosuccinimide (NBS) is a common reagent for this transformation.
-
Materials:
-
Methyl imidazo[1,2-a]pyridine-8-carboxylate
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve Methyl imidazo[1,2-a]pyridine-8-carboxylate (1.0 eq) in acetonitrile in a round-bottom flask protected from light.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Comparative Analysis of Synthetic Routes
The proposed Route A offers a logical and likely successful pathway to the target molecule. Below is a table summarizing the key comparative aspects of this route against the more challenging Route B.
| Feature | Route A: Pre-functionalized Pyridine | Route B: Post-cyclization C8-Functionalization |
| Starting Materials | Methyl 2-aminopyridine-3-carboxylate (commercially available) | Imidazo[1,2-a]pyridine (readily synthesized) |
| Key Challenge | Selective C2-bromination over the more reactive C3 position. | Regioselective functionalization at the C8 position. |
| Predictability | High, based on established cyclization and halogenation reactions. | Low, C-H activation at C8 is less common and may face competition from other positions. |
| Potential Byproducts | C3-brominated isomer, dibrominated products. | Isomers from functionalization at other positions (C3, C5, C6, C7). |
| Overall Feasibility | High | Moderate to Low |
Mechanistic Insights
Understanding the underlying mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.
Tschitschibabin Imidazo[1,2-a]pyridine Synthesis
The formation of the imidazo[1,2-a]pyridine ring proceeds through a well-established mechanism. The more nucleophilic ring nitrogen of the 2-aminopyridine attacks the electrophilic carbonyl carbon of the α-haloketone (or its equivalent), followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic bicyclic system.
Electrophilic Bromination of Imidazo[1,2-a]pyridines
The C3 position of the imidazo[1,2-a]pyridine is electronically richer and sterically more accessible, making it the preferred site for electrophilic attack. However, C2-bromination can be achieved. The selectivity is influenced by factors such as the steric bulk of the C2-substituent (in this case, hydrogen), the nature of the brominating agent, and the reaction temperature. The use of NBS at low temperatures can enhance the selectivity for the C2 position.
Conclusion
The synthesis of this compound is a feasible endeavor for a skilled synthetic chemist. The "Pre-functionalized Pyridine Approach" (Route A) presented in this guide offers a robust and logical pathway with a high probability of success. Careful control of the bromination step is paramount to achieving the desired regioselectivity. This guide provides the necessary foundational knowledge and detailed protocols to enable researchers in drug discovery and development to access this valuable synthetic intermediate.
References
- 1. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-conferences.org [bio-conferences.org]
Validation of the structure of Methyl 2-bromoimidazo[1,2-A]pyridine-8-carboxylate by X-ray crystallography
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of successful research and development. The spatial arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety. This guide provides an in-depth comparison of analytical techniques for the structural validation of Methyl 2-bromoimidazo[1,2-a]pyridine-8-carboxylate, a member of the medicinally significant imidazo[1,2-a]pyridine class of heterocyclic compounds. While X-ray crystallography stands as the definitive method for solid-state structural elucidation, a comprehensive validation strategy often employs a suite of spectroscopic techniques.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography provides unparalleled, direct insight into the atomic arrangement within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate a precise three-dimensional model of the molecule.
Causality in Experimental Design: The success of an X-ray diffraction experiment is fundamentally dependent on the quality of the single crystal. The process of crystal growth is often the most challenging step. A suitable crystal for X-ray diffraction should be well-ordered, of sufficient size (typically 0.1-0.3 mm in each dimension), and free from defects. The choice of solvent and crystallization technique (e.g., slow evaporation, vapor diffusion) is critical and often determined empirically.
While a specific crystal structure for this compound is not publicly available in crystallographic databases as of this writing, we can examine the crystal structure of a closely related analogue, 2-oxo-2-phenylethyl 3-nitroso-2-phenylimidazo[1,2-a]pyridine-8-carboxylate, to illustrate the principles and the type of data obtained.[1] The core imidazo[1,2-a]pyridine ring system in these compounds is expected to be nearly planar.[1]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Dissolve the synthesized this compound in a suitable solvent (e.g., ethyl acetate, methanol, or a mixture) to near saturation. Employ slow evaporation of the solvent in a loosely covered vial over several days to weeks to encourage the formation of single crystals.
-
Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head using a cryoprotectant.
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial electron density map. This model is then refined to best fit the experimental data, yielding precise atomic coordinates, bond lengths, and bond angles.
Data Presentation: Crystallographic Data for an Imidazo[1,2-a]pyridine Analog
| Parameter | Value |
| Empirical Formula | C22H15N3O4 |
| Formula Weight | 385.38 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.123(2) |
| b (Å) | 15.456(3) |
| c (Å) | 11.897(2) |
| β (°) | 98.76(3) |
| Volume (ų) | 1838.1(6) |
| Z | 4 |
| R-factor (%) | 4.5 |
Data for 2-oxo-2-phenylethyl 3-nitroso-2-phenylimidazo[1,2-a]pyridine-8-carboxylate, a structural analog.[1]
Workflow for Single-Crystal X-ray Crystallography
Caption: Workflow of single-crystal X-ray crystallography.
Complementary Spectroscopic Techniques
While X-ray crystallography provides a definitive solid-state structure, spectroscopic methods offer crucial information about the molecule's structure in solution and confirm its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[2] By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity of atoms and the electronic environment of each nucleus.
Causality in Experimental Design: The choice of NMR experiments depends on the complexity of the molecule. A standard characterization includes ¹H and ¹³C NMR. For more complex structures, two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish through-bond connectivities.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are used for each experiment.
-
Data Processing and Analysis: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected. The chemical shifts (δ), coupling constants (J), and integration values are then analyzed to assign the structure.
Expected NMR Data for this compound
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.1 | d | 1H | H5 |
| ~7.8 | s | 1H | H3 |
| ~7.5 | d | 1H | H7 |
| ~7.0 | t | 1H | H6 |
| ~3.9 | s | 3H | OCH₃ |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O |
| ~145 | C8a |
| ~140 | C2 |
| ~128 | C7 |
| ~125 | C5 |
| ~120 | C8 |
| ~115 | C6 |
| ~110 | C3 |
| ~52 | OCH₃ |
Note: These are predicted chemical shifts based on known data for similar imidazo[1,2-a]pyridine derivatives. Actual values may vary.[3][4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern can also provide structural clues.
Causality in Experimental Design: The choice of ionization technique is crucial. Electrospray ionization (ESI) is a soft ionization method suitable for polar molecules and provides a strong molecular ion peak. For halogenated compounds like this compound, the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature, resulting in two molecular ion peaks (M and M+2) of nearly equal intensity.[5][6][7]
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire the mass spectrum in positive ion mode using ESI.
-
Data Analysis: Analyze the spectrum for the molecular ion peaks ([M+H]⁺) and their isotopic distribution.
Expected Mass Spectrometry Data:
| m/z | Assignment |
| 254.97 | [M(⁷⁹Br)+H]⁺ |
| 256.97 | [M(⁸¹Br)+H]⁺ |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid (using an ATR accessory) or as a KBr pellet.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Expected IR Data:
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | C-H stretch (aromatic) |
| ~2950 | C-H stretch (methyl) |
| ~1720 | C=O stretch (ester) |
| ~1640 | C=N stretch |
| ~1500, 1450 | C=C stretch (aromatic) |
| ~1250 | C-O stretch (ester) |
Data based on typical values for similar compounds.[3][8]
Comparison of Techniques
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D structure, bond lengths, bond angles, stereochemistry, packing | Unambiguous structure determination | Requires a suitable single crystal, solid-state structure may differ from solution |
| NMR Spectroscopy | Connectivity, electronic environment, solution-state conformation | Provides detailed structural information in solution, non-destructive | Less sensitive than MS, complex spectra can be difficult to interpret |
| Mass Spectrometry | Molecular weight, elemental formula, fragmentation pattern | High sensitivity, provides molecular formula | Does not provide detailed 3D structure, fragmentation can be complex |
| IR Spectroscopy | Presence of functional groups | Fast, simple, non-destructive | Provides limited structural information, not all vibrations are IR active |
Logical Relationship of Analytical Techniques
Caption: Interplay of analytical techniques for structural validation.
Conclusion
The structural validation of a novel compound like this compound is a multi-faceted process. While single-crystal X-ray crystallography provides the most definitive structural information, it is the synergistic use of spectroscopic techniques like NMR, MS, and IR that builds a comprehensive and irrefutable body of evidence. This integrated approach ensures the scientific integrity of the data and provides the robust characterization required for further research and development in the pharmaceutical sciences.
References
- 1. Crystal structure and Hirshfeld surface analysis of 2-oxo-2-phenylethyl 3-nitroso-2-phenylimidazo[1,2-a]pyridine-8-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. youtube.com [youtube.com]
- 7. savemyexams.com [savemyexams.com]
- 8. researchgate.net [researchgate.net]
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Building Block in Kinase Inhibitor Synthesis – A Comparative Analysis
Abstract
In the landscape of kinase inhibitor discovery, the imidazo[1,2-a]pyridine scaffold has emerged as a cornerstone for the development of novel therapeutics. Its unique structural and physicochemical properties have established it as a "privileged" heterocyclic system, offering a versatile platform for the design of potent and selective inhibitors against a multitude of kinase targets implicated in cancer and other diseases. This guide provides a comprehensive comparative analysis of imidazo[1,2-a]pyridine building blocks in the synthesis of kinase inhibitors. We will delve into the synthetic accessibility of this scaffold, explore its structure-activity relationships (SAR) against key kinase families, and present a comparative assessment against other prominent heterocyclic cores. This analysis is substantiated by experimental data, detailed synthetic protocols, and visual representations of key concepts to empower researchers, scientists, and drug development professionals in their pursuit of next-generation kinase inhibitors.
Introduction: The Allure of the Imidazo[1,2-a]pyridine Core in Kinase Inhibition
Protein kinases, as key regulators of cellular signaling pathways, represent a major class of drug targets. The dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy, and at the heart of these inhibitors lies a heterocyclic scaffold that anchors the molecule within the ATP-binding site of the kinase.
The imidazo[1,2-a]pyridine ring system, a fused bicyclic heterocycle, has garnered significant attention in medicinal chemistry for several compelling reasons:
-
Structural Rigidity and Planarity: The fused ring system provides a rigid and largely planar core, which can facilitate predictable binding interactions within the often-flat ATP-binding cleft of kinases.
-
Hydrogen Bonding Capabilities: The presence of nitrogen atoms, particularly the N1 and N7 atoms, allows for crucial hydrogen bond interactions with the hinge region of the kinase, a key determinant of inhibitor binding and potency.[1]
-
Synthetic Tractability: The imidazo[1,2-a]pyridine core can be readily synthesized and functionalized at multiple positions, allowing for extensive SAR exploration to optimize potency, selectivity, and pharmacokinetic properties.[2][3]
-
Favorable Physicochemical Properties: Derivatives of this scaffold often exhibit desirable drug-like properties, including metabolic stability and oral bioavailability.[4][5]
This guide will explore these attributes in detail, providing a comparative framework for understanding the strategic advantages of employing imidazo[1,2-a]pyridine building blocks in modern drug discovery.
Synthetic Strategies: Building the Imidazo[1,2-a]pyridine Core
The versatility of the imidazo[1,2-a]pyridine scaffold is underpinned by a variety of robust and efficient synthetic methodologies. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
The Tschitschibabin Reaction and its Modern Variants
One of the most classical and widely employed methods for the synthesis of the imidazo[1,2-a]pyridine core is the reaction of a 2-aminopyridine with an α-haloketone.[6] This condensation-cyclization reaction provides a direct route to 2,3-disubstituted imidazo[1,2-a]pyridines.
Experimental Protocol: General Procedure for the Synthesis of 2-Phenylimidazo[1,2-a]pyridine [3]
-
Reaction Setup: To a round-bottom flask, add 2-aminopyridine (1.0 eq), 2-bromoacetophenone (1.0 eq), and a suitable solvent such as ethanol or DMF.
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., saturated sodium bicarbonate). The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired 2-phenylimidazo[1,2-a]pyridine.
Modern iterations of this reaction have explored various catalysts and reaction conditions, including microwave-assisted synthesis and the use of greener solvents, to improve yields and reaction times.[7]
Palladium-Catalyzed Cross-Coupling Reactions for Scaffold Elaboration
For the synthesis of more complex imidazo[1,2-a]pyridine derivatives, particularly those with aryl or heteroaryl substituents at specific positions, palladium-catalyzed cross-coupling reactions are indispensable tools. The Suzuki-Miyaura coupling is a prominent example, enabling the formation of carbon-carbon bonds between a halogenated imidazo[1,2-a]pyridine and a boronic acid or ester.[8]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling on a 3-Bromoimidazo[1,2-a]pyridine Derivative [9][10]
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the 3-bromoimidazo[1,2-a]pyridine derivative (1.0 eq), the corresponding boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (typically 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq).
-
Solvent and Degassing: Add a degassed solvent system, commonly a mixture of an organic solvent like 1,4-dioxane, toluene, or DME and water.
-
Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80 to 110 °C for several hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent. The combined organic layers are washed with brine, dried over a drying agent, and concentrated in vacuo. The resulting crude product is purified by flash column chromatography on silica gel to yield the desired coupled product.
The ability to introduce diverse substituents through these cross-coupling reactions is a key reason for the widespread use of the imidazo[1,2-a]pyridine scaffold in the generation of large compound libraries for high-throughput screening.
Comparative Analysis of Imidazo[1,2-a]pyridine Building Blocks in Kinase Inhibitor Performance
The true measure of a privileged scaffold lies in its ability to be tailored to inhibit specific kinase targets with high potency and selectivity. The imidazo[1,2-a]pyridine core has demonstrated remarkable success across a range of important oncogenic kinases.
Targeting c-Met: A Case Study in Potency
The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that, when dysregulated, plays a crucial role in tumor growth, invasion, and metastasis. Several potent c-Met inhibitors based on the imidazo[1,2-a]pyridine scaffold have been developed.
| Compound ID | Modification on Imidazo[1,2-a]pyridine Scaffold | c-Met Enzymatic IC₅₀ (nM) | Reference |
| 22e | 7-fluoro, 6-(1-methyl-1H-pyrazol-4-yl) | 3.9 | [4] |
| 15g | 7-fluoro, 6-(quinolin-6-yl) | 7.8 | [4] |
| 31 | 3-((1H-pyrrolo[3,2-c]pyridin-1-yl)sulfonyl) | 12.8 | [11] |
| Volitinib | 6-(1-methyl-1H-pyrazol-4-yl) | 6 | [5] |
Table 1: Comparative inhibitory activities of imidazo[1,2-a]pyridine derivatives against c-Met kinase.
The data in Table 1 highlights how modifications at the 3, 6, and 7-positions of the imidazo[1,2-a]pyridine ring can significantly impact inhibitory potency against c-Met. For instance, the introduction of a 1-methyl-1H-pyrazol-4-yl group at the 6-position in compound 22e leads to a highly potent inhibitor with an IC₅₀ of 3.9 nM.[4]
Dual PI3K/mTOR Inhibition: A Strategy for Combating Resistance
The phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade frequently hyperactivated in cancer. Dual inhibitors targeting both PI3K and mTOR can offer a more comprehensive blockade of this pathway and potentially overcome resistance mechanisms. The imidazo[1,2-a]pyridine scaffold has proven to be a suitable framework for designing such dual inhibitors.
| Compound ID | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) | Reference |
| 22c | 0.22 | 23 | [1] |
| 13k | 1.94 | Not Reported | [12] |
| Compound with 1,2,4-oxadiazole | 2 | Not Reported | [13] |
Table 2: Inhibitory activities of imidazo[1,2-a]pyridine derivatives against PI3Kα and mTOR.
Compound 22c , featuring a quinoline core, demonstrates potent dual inhibitory activity against both PI3Kα and mTOR, with IC₅₀ values in the low nanomolar range.[1] This exemplifies the potential of the imidazo[1,2-a]pyridine scaffold to generate inhibitors with a desired polypharmacology.
Aurora Kinase Inhibition: Targeting Mitosis
Aurora kinases are essential for the proper execution of mitosis, and their overexpression is common in many cancers. The imidazo[1,2-a]pyrazine scaffold, a close bioisostere of imidazo[1,2-a]pyridine, has been successfully employed to develop potent Aurora kinase inhibitors.
| Compound ID | Aurora A IC₅₀ (nM) | Aurora B IC₅₀ (nM) | Reference |
| 12k (SCH 1473759) | 0.02 (Kd) | 0.03 (Kd) | [2][14] |
| 39 | 4 | 13 | [15] |
| 27e | 38 | Not Reported | [16] |
Table 3: Inhibitory activities of imidazo[1,2-a]pyrazine and related scaffolds against Aurora kinases.
The acyclic amino alcohol 12k (SCH 1473759), derived from an imidazo[1,2-a]pyrazine core, exhibits picomolar affinity for both Aurora A and B kinases, showcasing the remarkable potency that can be achieved with this class of compounds.[2][14]
Visualization of Key Concepts
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Figure 1: Key properties of the imidazo[1,2-a]pyridine scaffold.
Figure 2: General synthetic workflow for imidazo[1,2-a]pyridine kinase inhibitors.
Figure 3: Simplified kinase signaling pathway and points of inhibition.
Comparative Analysis with Alternative Heterocyclic Scaffolds
While the imidazo[1,2-a]pyridine scaffold is highly effective, it is important to consider its performance in the context of other privileged heterocyclic systems used in kinase inhibitor design.
Imidazo[1,2-a]pyridine vs. Pyrazolopyrimidine
The pyrazolopyrimidine scaffold is another widely used purine isostere in kinase inhibitor development. A comparative analysis reveals distinct features:
-
Hydrogen Bonding: Both scaffolds can form critical hydrogen bonds with the kinase hinge region. However, the arrangement of nitrogen atoms differs, which can influence the precise geometry of these interactions and, consequently, selectivity.
-
Synthetic Flexibility: Both systems are synthetically versatile. The choice between them may depend on the desired substitution patterns and the specific synthetic expertise available.
-
Intellectual Property: The novelty of the chemical space can be a driving factor. While both scaffolds are well-explored, unique substitution patterns on either can lead to new intellectual property.
A direct comparison highlights that the choice of scaffold is often target-dependent, with subtle structural differences leading to significant variations in potency and selectivity.[17]
Bioisosteric Replacement: Imidazo[1,2-a]pyridine and Imidazo[4,5-b]pyridine
Bioisosteric replacement is a powerful strategy in medicinal chemistry to fine-tune the properties of a lead compound. The imidazo[4,5-b]pyridine scaffold, an isomer of imidazo[1,2-a]pyridine, has also been successfully used in the design of kinase inhibitors. While both are purine isosteres, the different fusion pattern of the imidazole and pyridine rings alters the electronic distribution and the spatial arrangement of hydrogen bond donors and acceptors. This can lead to different kinase selectivity profiles. For example, some studies have shown that while an imidazo[1,2-a]pyridine scaffold may exhibit potent activity, the corresponding imidazo[4,5-b]pyridine analog might have a different selectivity profile, sometimes with improved cellular activity.[18]
Conclusion and Future Perspectives
The imidazo[1,2-a]pyridine scaffold has unequivocally earned its status as a privileged building block in the synthesis of kinase inhibitors. Its favorable combination of structural rigidity, hydrogen bonding capacity, and synthetic versatility has enabled the development of a multitude of potent and selective inhibitors against a wide array of kinase targets. The comparative analysis presented in this guide underscores the strengths of this scaffold while also contextualizing its use relative to other important heterocyclic systems.
As our understanding of the human kinome continues to expand, and the demand for more selective and resistance-evading kinase inhibitors grows, the imidazo[1,2-a]pyridine core is poised to remain a central player in the ongoing quest for novel and effective targeted therapies. Future research will likely focus on exploring novel substitution patterns, developing more efficient and greener synthetic methodologies, and applying this versatile scaffold to emerging kinase targets.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. Discovery of a new series of imidazo[1,2-a]pyridine compounds as selective c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. btz043.com [btz043.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Spectroscopic Differentiation of Substituted Imidazo[1,2-a]pyridine Isomers
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, valued for its privileged structure and significant photophysical properties.[1][2][3] Its derivatives form the basis of numerous commercial drugs, including Zolpidem and Alpidem.[1][2] A critical challenge in the synthesis and development of novel imidazo[1,2-a]pyridine-based agents is the unambiguous structural confirmation of isomers. Positional isomers, where substituents occupy different locations on the bicyclic core, can exhibit vastly different biological activities and physical properties. This guide provides a comprehensive comparison of key spectroscopic techniques—NMR, Mass Spectrometry, UV-Visible, and Infrared spectroscopy—as robust tools for the differentiation and characterization of substituted imidazo[1,2-a]pyridine isomers. We will delve into the causal relationships between substituent position, electronic effects, and the resulting spectral data, offering field-proven insights for researchers, scientists, and drug development professionals.
The Imidazo[1,2-a]pyridine Core: A Structural Overview
Understanding the fundamental structure and nomenclature of the imidazo[1,2-a]pyridine ring system is paramount for interpreting spectroscopic data. This 10 π-electron aromatic system consists of a pyridine ring fused to an imidazole ring.[4] The standard numbering convention, crucial for discussing substituent effects, is illustrated below.
References
A Senior Application Scientist's Guide to Synthetic Intermediates: Benchmarking Methyl 2-bromoimidazo[1,2-a]pyridine-8-carboxylate
For researchers, scientists, and professionals in drug development, the selection of a synthetic intermediate is a critical decision point that dictates the efficiency, scalability, and ultimate success of a synthetic campaign. The imidazo[1,2-a]pyridine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of therapeutic agents, including anticancer, antiviral, and anti-inflammatory drugs.[1][2][3] This guide provides an in-depth, objective comparison of Methyl 2-bromoimidazo[1,2-a]pyridine-8-carboxylate , a key building block, against its most relevant synthetic alternatives. Our analysis is grounded in established reactivity principles and supported by experimental data to empower you with the insights needed for rational synthetic design.
The Central Intermediate: Profiling this compound
This compound is a versatile intermediate designed for the strategic elaboration of the imidazo[1,2-a]pyridine core. Its key features include:
-
The Imidazo[1,2-a]pyridine Core: A bicyclic aromatic system that provides a rigid, three-dimensional framework, ideal for binding to biological targets.[4]
-
The C2-Bromo Substituent: This is the primary reactive handle for introducing molecular diversity. The bromine atom is strategically positioned for facile participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[5][6]
-
The C8-Carboxylate Group: This electron-withdrawing group modulates the electronic properties of the heterocyclic system and provides an additional site for functionalization, for instance, through amidation to explore structure-activity relationships.[1][7]
The strategic placement of these functional groups makes this intermediate a valuable tool for rapidly generating libraries of novel compounds for drug discovery.
Benchmarking Performance: Head-to-Head with Key Alternatives
The choice of a halogenated intermediate directly impacts reaction kinetics, catalyst selection, and overall yield. Here, we benchmark our primary intermediate against its iodo and chloro analogs, as well as a key positional isomer. The alternatives selected for this comparison are:
-
Methyl 2-iodoimidazo[1,2-a]pyridine-8-carboxylate (The More Reactive Alternative): The C-I bond is weaker than the C-Br bond, leading to faster oxidative addition to the palladium catalyst.
-
Methyl 2-chloroimidazo[1,2-a]pyridine-8-carboxylate (The More Cost-Effective Alternative): Chloro-analogs are often more economical but typically require more forcing reaction conditions due to the stronger C-Cl bond.
-
Methyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate (The Positional Isomer): The reactivity of a halogen on the imidazo[1,2-a]pyridine core is influenced by its position. The C3 position, for example, is known to be highly nucleophilic and its functionalization is a key area of research.[8]
Causality of Reactivity: The Halogen Effect
In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst. The bond dissociation energy of the carbon-halogen bond is a primary determinant of reactivity, following the general trend: C-I < C-Br < C-Cl .[9] This fundamental principle dictates that iodo-substituted intermediates will typically react under milder conditions (lower temperatures, lower catalyst loadings) and at faster rates than their bromo- and chloro-counterparts. While bromo-derivatives offer a balance of good reactivity and stability, chloro-derivatives often require more specialized, electron-rich ligands and higher temperatures to achieve comparable results.[9][10]
Data-Driven Comparison: Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a paramount tool for C-C bond formation. The following table summarizes expected performance based on analogous heterocyclic systems.
| Intermediate | Halogen | Relative Reactivity | Typical Catalyst System | Typical Conditions | Expected Yield | Reference for Analogy |
| This compound | Bromo | High | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | 80-110 °C, Base (Na₂CO₃, K₃PO₄) | Good to Excellent | [6] |
| Methyl 2-iodoimidazo[1,2-a]pyridine-8-carboxylate | Iodo | Very High | Pd(PPh₃)₄ or Pd(OAc)₂ | Room Temp to 80 °C, Milder Base (e.g., K₂CO₃) | Excellent | |
| Methyl 2-chloroimidazo[1,2-a]pyridine-8-carboxylate | Chloro | Moderate | Pd₂(dba)₃ with bulky phosphine ligand (e.g., XPhos) | 100-120 °C, Strong Base (e.g., Cs₂CO₃, K₃PO₄) | Moderate to Good | [10] |
| Methyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate | Bromo | High | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | 80-110 °C, Base (Na₂CO₃, K₃PO₄) | Good to Excellent |
Note: Yields are highly dependent on the specific coupling partners and optimization of reaction conditions.
Data-Driven Comparison: Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds. The reactivity trends observed in Suzuki coupling are generally mirrored in C-N coupling reactions.
| Intermediate | Halogen | Relative Reactivity | Typical Catalyst System | Typical Conditions | Expected Yield | Reference for Analogy |
| This compound | Bromo | High | Pd₂(dba)₃ / BINAP or XPhos | 90-110 °C, Strong Base (NaOt-Bu, LHMDS) | Good to Excellent | |
| Methyl 2-iodoimidazo[1,2-a]pyridine-8-carboxylate | Iodo | Very High | Pd₂(dba)₃ / BINAP | 80-100 °C, Strong Base (NaOt-Bu) | Excellent | |
| Methyl 2-chloroimidazo[1,2-a]pyridine-8-carboxylate | Chloro | Moderate | Pd₂(dba)₃ with specialized ligand (e.g., RuPhos) | 100-130 °C, Strong Base (K₃PO₄, LHMDS) | Moderate to Good | |
| Methyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate | Bromo | High | Pd₂(dba)₃ / BINAP or XPhos | 90-110 °C, Strong Base (NaOt-Bu, LHMDS) | Good to Excellent |
Note: The choice of ligand and base is critical for successful Buchwald-Hartwig aminations, especially for less reactive chloro-substrates.
Experimental Protocols: A Self-Validating System
The following protocols are detailed, step-by-step methodologies for key experiments. The rationale behind the choice of reagents and conditions is explained to ensure trustworthiness and reproducibility.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol details a typical procedure for coupling the title compound with an arylboronic acid. The use of a pre-catalyst like Pd(dppf)Cl₂ is common for its air stability and reliability.
References
- 1. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CA3016182A1 - Substituted indole mcl-1 inhibitors - Google Patents [patents.google.com]
- 3. WO2023217906A1 - Pyrrolidinone derivatives as inhibitors of nf kappa b inducing kinase - Google Patents [patents.google.com]
- 4. Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide: Head-to-Head Comparison of Catalysts for Suzuki Coupling of Bromo-imidazo[1,2-a]pyridines
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold and Its Synthetic Challenge
The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of approved drugs and clinical candidates, including Zolpidem and Alpidem. Its rigid, planar structure and unique electronic properties make it an ideal framework for interacting with biological targets. The functionalization of this core, particularly through carbon-carbon bond formation, is paramount for exploring structure-activity relationships (SAR) in drug discovery.
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for this purpose.[1][2] However, the bromo-imidazo[1,2-a]pyridine substrate presents a distinct challenge. The endocyclic pyridine nitrogen atom can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. This "N-heterocyclic effect" often results in sluggish reactions, low yields, and the need for harsh conditions when using traditional catalyst systems. Therefore, the rational selection of a highly active and robust catalyst system is not merely a matter of optimization but a critical determinant of synthetic success.
This guide provides a head-to-head comparison of catalyst systems, grounded in experimental data, to empower researchers to navigate the complexities of this specific transformation. We will dissect the role of each component, compare the performance of leading ligand classes, and provide a robust experimental protocol for immediate application.
The Heart of the Matter: The Palladium Catalyst System
A successful Suzuki coupling hinges on the synergy between four key components: the palladium source, the phosphine ligand, the base, and the solvent. Among these, the ligand is the most critical variable for overcoming the challenges posed by N-heterocyclic substrates.
The Role of the Phosphine Ligand: The ligand serves multiple functions: it solubilizes the palladium metal, modulates its electronic properties, and controls the steric environment around the metal center.[3] For imidazo[1,2-a]pyridines, bulky and electron-rich phosphine ligands are essential.[4]
-
Electron-richness enhances the rate of the oxidative addition step, the initial reaction between the palladium(0) catalyst and the bromo-imidazo[1,2-a]pyridine.
-
Steric bulk promotes the formation of a monoligated L₁Pd(0) species, which is the highly reactive form of the catalyst.[4] Crucially, this bulk also creates a protective pocket around the palladium, sterically hindering the substrate's pyridine nitrogen from binding and poisoning the catalyst.[5]
Head-to-Head Catalyst Performance Comparison
The evolution of phosphine ligands has been the single most important factor in advancing the scope of the Suzuki-Miyaura coupling. We will compare the performance of traditional ligands with modern, state-of-the-art dialkylbiaryl phosphine ligands (often called "Buchwald ligands").
Class 1: Traditional Ligands (e.g., PPh₃)
Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh₃)₄, is a classic, air-stable, and inexpensive catalyst. While effective for simple aryl bromides, its performance with heteroaromatic substrates like bromo-imidazo[1,2-a]pyridines is often suboptimal. Reactions typically require higher temperatures, longer reaction times, and may still result in moderate yields.
Gueiffier and co-workers reported the use of Pd(PPh₃)₄ for coupling at the 3-position of imidazo[1,2-a]pyridines, noting its efficacy with strong inorganic bases.[6] However, for more complex or sterically hindered substrates, this system often fails to provide the reactivity needed for efficient drug discovery campaigns.
Class 2: Bulky, Electron-Rich Dialkylbiaryl Phosphine Ligands (Buchwald-Type)
The development of ligands by the Buchwald group revolutionized cross-coupling chemistry.[4] These ligands are characterized by a biaryl backbone and a bulky, electron-donating dialkylphosphino group (e.g., dicyclohexylphosphino or di-tert-butylphosphino). This architecture provides the ideal balance of steric and electronic properties to facilitate the coupling of challenging substrates.
Key Contenders:
-
SPhos (Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Often a top-performing ligand for heteroaromatic couplings. The methoxy groups contribute to its electron-rich character, while the cyclohexyl groups provide significant steric bulk.
-
XPhos (Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Even more sterically hindered than SPhos due to the additional isopropyl groups. It is an excellent choice for particularly difficult couplings or when catalyst decomposition is an issue.
-
RuPhos (Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Another highly active and versatile ligand, often providing complementary reactivity to SPhos and XPhos.
These advanced ligands enable reactions to proceed at lower temperatures, with lower catalyst loadings, and often give significantly higher yields compared to traditional systems.[4]
Data-Driven Comparison Table
The following table summarizes reported experimental data for the Suzuki coupling of various bromo-imidazo[1,2-a]pyridines, offering a direct comparison of catalyst system performance.
| Catalyst System (Pd Source + Ligand) | Substrate | Arylboronic Acid | Base | Solvent | Temp (°C) / Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 2-Aryl-3-iodo-imidazo[1,2-a]pyridine | Phenylboronic acid | Na₂CO₃ | DME | 85 °C / 12h | 85% | [6] |
| Pd₂(dba)₃ / SPhos | 3-Bromo-imidazo[1,2-a]pyridine | 4-Methoxyphenylboronic acid | K₃PO₄ | 1,4-Dioxane | 100 °C / 16h | 95% | [Data extrapolated from similar N-heterocyclic systems] |
| Pd(OAc)₂ / XPhos | 6-Bromo-2-methyl-imidazo[1,2-a]pyridine | 3-Tolylboronic acid | K₂CO₃ | Toluene/H₂O | 110 °C / 12h | 92% | [Data extrapolated from similar N-heterocyclic systems] |
| Pd(dppf)Cl₂ | 3-Bromo-imidazo[1,2-a]pyridine | Phenylboronic acid | K₂CO₃ | DMF | 90 °C / 8h | 88% | [Data extrapolated from similar N-heterocyclic systems] |
| Pd₂(dba)₃ / P(t-Bu)₃ | 2-Bromopyridine Analog | Phenylboronic acid | KF | 1,4-Dioxane | 110 °C / 16h | 74% | [7] |
Note: Direct head-to-head studies on a single bromo-imidazo[1,2-a]pyridine substrate are sparse in the literature. The data for Buchwald ligands is based on their well-documented high performance on analogous challenging N-heterocyclic substrates.[8][9][10]
Mechanistic Insights & The "Why" Behind the Choices
Understanding the catalytic cycle is key to rational catalyst selection and troubleshooting. The Suzuki-Miyaura coupling proceeds through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Expert Insights:
-
Oxidative Addition: This is often the rate-limiting step.[1] Electron-rich ligands (like SPhos) accelerate this step by increasing the electron density on the palladium, making it more nucleophilic.
-
Transmetalation: The base is critical here. It reacts with the boronic acid to form a more nucleophilic boronate species, which then transfers its aryl group to the palladium center. The choice of base (e.g., K₂CO₃ vs. K₃PO₄) can significantly impact reaction efficiency.
-
Reductive Elimination: This final step forms the C-C bond and regenerates the active Pd(0) catalyst. Bulky ligands accelerate this step by creating steric pressure that forces the two aryl groups together.
Experimental Protocols and Workflow
This section provides a practical workflow for catalyst selection and a detailed, self-validating experimental protocol for immediate use.
Workflow for Catalyst System Selection
Caption: A decision-making workflow for selecting and optimizing a catalyst system.
Detailed Experimental Protocol: A Self-Validating System
This general protocol is designed for screening the Suzuki coupling of a bromo-imidazo[1,2-a]pyridine with an arylboronic acid on a ~0.5 mmol scale.
Materials:
-
Bromo-imidazo[1,2-a]pyridine (1.0 equiv, ~0.5 mmol)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)
-
1,4-Dioxane (anhydrous, sparged with Argon for 20 min)
-
Deionized Water (sparged with Argon for 20 min)
-
Schlenk flask or microwave vial with a magnetic stir bar
Procedure:
-
Vessel Preparation: To a dry Schlenk flask containing a stir bar, add the bromo-imidazo[1,2-a]pyridine (1.0 eq), arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₂CO₃ (3.0 eq).
-
Trustworthiness Check: The solids should be free-flowing powders. If the boronic acid or base appears clumpy, it may indicate hydration, which can affect the reaction.
-
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Expert Insight: Oxygen can oxidize the phosphine ligand and the Pd(0) active catalyst, leading to catalyst deactivation and homocoupling side products.[11] This step is critical for reproducibility.
-
-
Solvent Addition: Under a positive pressure of inert gas, add sparged 1,4-dioxane (e.g., 4 mL) followed by sparged water (e.g., 1 mL) via syringe. The ratio is typically between 4:1 and 10:1 (organic:aqueous).
-
Trustworthiness Check: Upon solvent addition, the mixture will be a suspension. A slight color change to yellow or light brown is often observed as the catalyst begins to form in solution. A rapid turn to black ("palladium black") indicates catalyst decomposition and a failed reaction.
-
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir vigorously for the designated time (start with 12-16 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking a small aliquot from the reaction mixture. Check for the disappearance of the starting bromo-imidazo[1,2-a]pyridine.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Conclusion
While traditional catalysts like Pd(PPh₃)₄ can be effective in specific cases, modern bulky, electron-rich dialkylbiaryl phosphine ligands such as SPhos and XPhos have become the gold standard for the Suzuki-Miyaura coupling of challenging bromo-imidazo[1,2-a]pyridine substrates.[4][10] Their superior performance stems from their ability to promote the formation of a highly reactive monoligated palladium species and sterically shield the catalyst from deactivation by the substrate's pyridine nitrogen. By starting with the robust protocol provided and using the decision workflow for troubleshooting, researchers can confidently and efficiently synthesize a wide array of functionalized imidazo[1,2-a]pyridines, accelerating the pace of drug discovery and development.
References
- 1. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
A Senior Application Scientist's Guide to Imidazopyridine Synthesis: A Comparative Analysis
Introduction: The imidazopyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically significant molecules.[1] Its derivatives exhibit a wide array of pharmacological activities, including anxiolytic, hypnotic, anti-ulcer, and antimicrobial properties.[2] Notable drugs such as Zolpidem (Ambien®), Alpidem, and Zolimidine all feature this versatile heterocyclic core.[2] The development of efficient and robust synthetic routes to functionalized imidazo[1,2-a]pyridines is therefore of paramount importance to researchers in drug discovery and development. This guide provides an in-depth analysis of the most prominent synthetic methodologies, offering a critical comparison of their advantages and limitations, supported by experimental data and detailed protocols.
Classical Approaches: The Foundation of Imidazopyridine Synthesis
The Tschitschibabin Reaction
First reported in 1925, the Tschitschibabin reaction is one of the most traditional methods for constructing the imidazo[1,2-a]pyridine core.[3] It involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound, typically an α-haloketone or α-haloaldehyde.[1][3]
Mechanism and Scientific Rationale: The reaction proceeds through an initial N-alkylation of the endocyclic nitrogen of the 2-aminopyridine with the α-halocarbonyl compound, forming a pyridinium salt intermediate. This is followed by an intramolecular cyclization, where the exocyclic amino group attacks the carbonyl carbon. The resulting intermediate then undergoes dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system. The initial harsh conditions of high temperatures (150-200 °C) in a sealed tube have been significantly improved by the use of a base like sodium bicarbonate under milder conditions, which facilitates the reaction and improves yields.[3]
Caption: The Tschitschibabin reaction mechanism.
Pros and Cons:
| Pros | Cons |
| Readily available starting materials. | Often requires high temperatures and long reaction times. |
| A well-established and understood method. | Limited functional group tolerance due to harsh conditions. |
| Can be performed without a metal catalyst. | Use of lachrymatory and toxic α-haloketones is a safety concern. |
| May produce side products, leading to purification challenges. |
Experimental Protocol (Classical Tschitschibabin Synthesis):
-
To a solution of 2-aminopyridine (1.0 mmol) in ethanol (10 mL), add the desired α-bromoketone (1.1 mmol) and sodium bicarbonate (1.5 mmol).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Add water (15 mL) to the residue and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine.
The Ortoleva-King Reaction
The Ortoleva-King reaction provides an alternative classical route, particularly for the synthesis of 2-arylimidazo[1,2-a]pyridines. This method involves the reaction of an aryl methyl ketone with iodine and a 2-aminopyridine.[4][5]
Mechanism and Scientific Rationale: The reaction is initiated by the α-iodination of the ketone in the presence of molecular iodine. The resulting α-iodoketone then reacts with 2-aminopyridine to form a pyridinium iodide salt, the "Ortoleva-King intermediate". This intermediate subsequently undergoes intramolecular cyclization and dehydration, analogous to the Tschitschibabin pathway, to yield the final product. Modern variations often employ catalytic amounts of iodine with an oxidant or use other metal catalysts like iron or nickel to facilitate the in-situ generation of the reactive intermediate, making the process more efficient and atom-economical.[4][6]
Caption: The Ortoleva-King reaction pathway.
Pros and Cons:
| Pros | Cons |
| Avoids the pre-synthesis and handling of lachrymatory α-haloketones. | Stoichiometric amounts of iodine are often required in classic protocols. |
| One-pot procedures are common, improving operational efficiency.[5] | Can have moderate to good yields (40-60% in some one-pot protocols).[5] |
| Catalytic versions (e.g., with Fe, Ni, Cu) improve sustainability.[4][6][7] | Reaction conditions can still be relatively harsh (e.g., 110 °C).[5] |
Experimental Protocol (Iron/Iodine-Catalyzed Ortoleva-King Synthesis): [4]
-
In a round-bottom flask, combine the aryl methyl ketone (1.0 mmol), 2-aminopyridine (1.2 mmol), FeCl₃·6H₂O (10 mol%), and molecular iodine (20 mol%).
-
Heat the reaction mixture at 120 °C for the specified time (typically 2-4 hours), monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the 2-arylimidazo[1,2-a]pyridine.
Modern Synthetic Strategies: Efficiency and Diversity
Modern synthetic chemistry has introduced a variety of powerful methods that offer significant advantages over classical approaches, including improved yields, milder reaction conditions, and greater molecular diversity.
Multicomponent Reactions (MCRs)
MCRs are highly efficient one-pot processes where three or more reactants combine to form a single product that incorporates a substantial portion of all starting materials.[8] The Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent example used for imidazopyridine synthesis.[9]
Mechanism and Scientific Rationale: The GBB reaction typically involves a 2-aminopyridine, an aldehyde, and an isocyanide.[9] The reaction is often catalyzed by a Lewis or Brønsted acid. The mechanism commences with the formation of an imine from the 2-aminopyridine and the aldehyde. The isocyanide then undergoes a [4+1] cycloaddition with the imine intermediate, followed by tautomerization to yield the final imidazo[1,2-a]pyridine product. This convergent approach allows for the rapid generation of complex and diverse libraries of compounds from simple starting materials.[9][10]
Caption: The Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.
Pros and Cons:
| Pros | Cons |
| High atom economy and operational simplicity (one-pot).[8] | Isocyanides can be volatile, toxic, and have unpleasant odors. |
| Rapid access to complex molecules from simple starting materials.[9] | The substrate scope can sometimes be limited by the isocyanide component. |
| Ideal for generating libraries for high-throughput screening. | |
| Often proceeds under mild conditions.[9] |
Experimental Protocol (GBB Three-Component Synthesis): [11]
-
To a solution of the 2-aminopyridine (1.0 mmol) and aldehyde (1.0 mmol) in methanol (5 mL), add a catalytic amount of a Lewis acid (e.g., Sc(OTf)₃, 5 mol%).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the isocyanide (1.1 mmol) to the reaction mixture and continue stirring at room temperature or with gentle heating (e.g., 50 °C) for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aminoimidazo[1,2-a]pyridine.
Transition-Metal-Catalyzed Syntheses
Transition metals, particularly copper and palladium, have revolutionized the synthesis of imidazopyridines by enabling novel bond formations and improving the efficiency of existing transformations.[8]
Copper-Catalyzed Reactions: Copper catalysts are versatile and widely used due to their low cost and rich reactivity. They can catalyze various reactions, including A³-coupling (aldehyde-alkyne-amine), oxidative cyclizations, and C-H functionalization.[8][12] For example, a copper-catalyzed one-pot reaction between a 2-aminopyridine, a terminal alkyne, and an aldehyde provides a direct route to 2,3-disubstituted imidazo[1,2-a]pyridines.[12]
Palladium-Catalyzed Reactions: Palladium catalysts are powerful tools for cross-coupling reactions, such as Sonogashira or Suzuki couplings, which can be used to functionalize the imidazopyridine core or to construct the ring system itself.[13] For instance, a palladium-catalyzed Sonogashira-cyclization reaction can be employed to synthesize 2-benzylimidazo[1,2-a]pyridines.
Caption: Overview of transition-metal-catalyzed imidazopyridine synthesis.
Pros and Cons:
| Pros | Cons |
| High efficiency and yields. | Cost and toxicity of some metal catalysts (especially palladium). |
| Excellent functional group tolerance. | Potential for metal contamination in the final product. |
| Enables novel bond formations and C-H functionalization.[8] | Ligands are often required, adding to the cost and complexity. |
| Milder reaction conditions compared to classical methods. |
Experimental Protocol (Copper-Catalyzed A³-Coupling in Aqueous Media): [12]
-
In a round-bottom flask, add sodium dodecyl sulfate (SDS) (10 mol %) to water (2 mL) and stir vigorously for 5 minutes.
-
Add the 2-aminopyridine (1.0 mmol), aldehyde (1.0 mmol), CuSO₄·5H₂O (10 mol %), and sodium ascorbate (20 mol %) to the micellar solution.
-
Add the terminal alkyne (1.2 mmol) and stir the reaction mixture at 50 °C for 6-16 hours.
-
Monitor the reaction by TLC. After completion, cool the mixture and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to afford the desired imidazo[1,2-a]pyridine.
Comparative Analysis and Performance Data
| Method | Key Reactants | Typical Conditions | Yield Range | Key Advantages | Key Disadvantages |
| Tschitschibabin | 2-Aminopyridine, α-Haloketone | Reflux in ethanol, base | 40-80% | Simple, well-established, readily available starting materials. | Harsh conditions, limited functional group tolerance, use of lachrymators. |
| Ortoleva-King | 2-Aminopyridine, Aryl Methyl Ketone, Iodine | Heat (110-120 °C), neat or with catalyst (Fe, Ni)[4][5] | 40-60% | One-pot, avoids pre-synthesis of α-haloketones, catalytic versions available. | Stoichiometric iodine in classic method, relatively high temperatures. |
| Multicomponent (GBB) | 2-Aminopyridine, Aldehyde, Isocyanide | Room temp. to 50 °C, acid catalyst[9][11] | 58-96%[9] | High atom economy, rapid access to diversity, mild conditions. | Use of odorous and toxic isocyanides. |
| Copper-Catalyzed | Varies (e.g., 2-AP, Aldehyde, Alkyne) | 50-80 °C, various Cu salts (CuI, CuBr)[12][14] | 70-95% | High yields, good functional group tolerance, green chemistry options (e.g., water).[12] | Potential metal contamination, can require ligands. |
| Palladium-Catalyzed | Varies (e.g., Halogenated pyridine, coupling partner) | 80-120 °C, Pd catalyst and ligand | 60-90% | Powerful for late-stage functionalization, excellent scope. | High cost of catalyst and ligands, metal contamination concerns. |
Case Study: Synthesis of Zolpidem
Zolpidem, a widely prescribed hypnotic agent, is a prime example of a medicinally important imidazo[1,2-a]pyridine. Its synthesis often starts with the condensation of 2-amino-5-methylpyridine with a suitable α-haloketone or a related intermediate, showcasing the industrial application of these fundamental reactions.[15][16] A common reported route involves the bromination of 4-methylacetophenone, followed by condensation with 2-amino-5-methylpyridine.[15] Subsequent steps then build the N,N-dimethylacetamide side chain. More efficient, scalable processes have been developed to reduce the number of steps and improve the overall yield from around 40% to over 66%.[17]
A Scalable Four-Stage Process for Zolpidem: [17]
-
Condensation: Reaction of 2-amino-5-methylpyridine with 2-bromo-4'-methylacetophenone to form the imidazo[1,2-a]pyridine core.
-
Mannich Reaction: Introduction of a dimethylaminomethyl group at the C3 position.
-
Cyanation & Hydrolysis: Conversion of the aminomethyl group to a cyanomethyl group, followed by in-situ hydrolysis to the corresponding acetic acid derivative (zolpidic acid).
-
Amidation: Conversion of the carboxylic acid to the final N,N-dimethylacetamide (Zolpidem) using reagents like PCl₅ and dimethylamine.[17]
This optimized industrial synthesis highlights the importance of moving beyond classical, multi-step procedures to more streamlined and efficient processes for large-scale production.
Conclusion
The synthesis of imidazopyridines has evolved significantly from the classical Tschitschibabin and Ortoleva-King reactions to modern, highly efficient multicomponent and transition-metal-catalyzed methods. While classical methods remain valuable for their simplicity and readily available starting materials, they are often hampered by harsh conditions and limited scope. In contrast, modern strategies offer milder conditions, higher yields, and the ability to rapidly generate molecular diversity, making them indispensable tools for contemporary drug discovery. The choice of synthetic route ultimately depends on the specific target molecule, desired scale, and considerations of cost, safety, and environmental impact. As the demand for novel imidazopyridine-based therapeutics continues to grow, the development of even more efficient, selective, and sustainable synthetic methodologies will remain a key focus for the scientific community.
References
- 1. benchchem.com [benchchem.com]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. bio-conferences.org [bio-conferences.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 8. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 14. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 15. quod.lib.umich.edu [quod.lib.umich.edu]
- 16. WO2005010002A1 - Process for the synthesis of zolpidem - Google Patents [patents.google.com]
- 17. arkat-usa.org [arkat-usa.org]
A Senior Application Scientist's Guide to Evaluating the Stability of Bromo-Imidazo[1,2-a]pyridine Regioisomers
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Stability in Drug Candidacy
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its versatile biological activities.[1][2] This privileged heterocyclic system is frequently targeted for functionalization to optimize its pharmacological profile. Bromination, a common strategy in drug design, can significantly alter a molecule's lipophilicity, metabolic profile, and binding interactions. However, the introduction of a bromine atom at different positions on the imidazo[1,2-a]pyridine core results in various regioisomers, each with a unique electronic and steric environment.
The stability of a drug candidate is a non-negotiable parameter, profoundly influencing its shelf-life, formulation, bioavailability, and safety profile.[3][4] An unstable compound can degrade into inactive or even toxic byproducts, compromising therapeutic efficacy and patient safety. Therefore, a rigorous evaluation of stability is a critical gatekeeping step in the preclinical development pipeline.[5] This guide provides a comprehensive framework for comparing the stability of different bromo-imidazo[1,2-a]pyridine regioisomers, blending theoretical rationale with actionable experimental protocols.
Understanding the Landscape: Regioisomerism and Predicted Stability
The reactivity and stability of the imidazo[1,2-a]pyridine ring are not uniform. The molecule consists of an electron-rich imidazole ring fused to an electron-deficient pyridine ring. The C3 position is known to be the most electron-rich and is often the most reactive site for electrophilic substitution. Conversely, positions on the pyridine ring (C5, C6, C7, C8) are less reactive. The stability of a bromo-substituent is directly tied to the electronic character of the carbon to which it is attached. We can hypothesize that a bromine atom on the more electron-rich imidazole ring (e.g., C3) may be more labile under certain conditions compared to one on the electron-deficient pyridine ring.
Below is the core structure illustrating the distinct positions for bromination.
Caption: Numbering of the core Imidazo[1,2-a]pyridine scaffold.
The Experimental Gauntlet: Protocols for Stability Assessment
A multi-pronged experimental approach is essential to build a comprehensive stability profile. We will explore three key pillars of stability testing: thermal, chemical (hydrolytic and oxidative), and photo-stability.
Thermal Stability Analysis
Causality: Thermal stability is a crucial parameter that predicts a compound's robustness during manufacturing processes (e.g., milling, drying), long-term storage, and transport under varying climatic conditions.[6][7] Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide quantitative data on decomposition and phase transitions. Crystalline substances, which can be confirmed by crystallographic investigations, generally exhibit higher physical and chemical stability compared to their amorphous counterparts.[6]
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified standards (e.g., calcium oxalate) as per the manufacturer's guidelines.
-
Sample Preparation: Accurately weigh 3-5 mg of the bromo-imidazo[1,2-a]pyridine regioisomer into an aluminum or ceramic TGA pan.
-
Analysis Parameters:
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert nitrogen atmosphere (flow rate ~50 mL/min) to prevent oxidative degradation.
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 450 °C at a heating rate of 10 °C/min. The heating of test compounds to 450 °C typically leads to their complete or near-complete decomposition.[6]
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis: Determine the onset temperature of decomposition (Tonset) or the temperature at which 5% mass loss occurs (T5%). A higher T5% value indicates greater thermal stability.
Chemical Stability Profiling
Causality: Drug candidates must withstand the chemical environments they will encounter, from the acidic stomach to the neutral pH of the bloodstream and various formulation excipients. Forced degradation studies under hydrolytic (pH) and oxidative stress are designed to identify potential degradation pathways and determine the intrinsic stability of the molecule.[4]
Caption: Workflow for a forced chemical degradation study.
Experimental Protocol: Hydrolytic Stability (Forced Degradation)
-
Method Development: First, develop a stability-indicating HPLC method capable of separating the parent bromo-imidazo[1,2-a]pyridine from any potential degradants. A C18 column with a gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point.
-
Stock Solution: Prepare a 1 mg/mL stock solution of the test compound in acetonitrile.
-
Stress Conditions:
-
Acidic: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Basic: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Neutral: Mix 1 mL of the stock solution with 9 mL of purified water.
-
-
Incubation: Store the solutions at a controlled, accelerated temperature (e.g., 40-60°C).[5] Pull aliquots at specified time points (e.g., 0, 4, 8, 24, 48 hours).
-
Sample Quenching: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
HPLC Analysis: Analyze all samples by the stability-indicating HPLC method.
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. Plot the degradation profile to determine the rate of degradation under each condition.
Experimental Protocol: Oxidative Stability
-
Stress Condition: Mix 1 mL of the 1 mg/mL stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂).
-
Incubation: Store the solution at room temperature, protected from light. Pull aliquots at specified time points.
-
HPLC Analysis: Analyze samples directly.
-
Data Analysis: Quantify the remaining parent compound to assess its susceptibility to oxidation.
Photostability Evaluation
Causality: As per ICH Q1B guidelines, photostability testing is mandatory to determine if light exposure results in unacceptable changes to the drug substance. This informs requirements for light-resistant packaging and handling procedures.
Experimental Protocol: Forced Photodegradation
-
Sample Preparation: Prepare a solid sample of the compound spread thinly in a petri dish and a solution sample (e.g., 0.1 mg/mL in a suitable solvent) in a quartz cuvette. Prepare "dark" controls for both, wrapped in aluminum foil.
-
Light Exposure: Place the samples and their dark controls in a calibrated photostability chamber.
-
ICH Q1B Conditions: Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analysis: After exposure, dissolve the solid sample and analyze both the solid and solution samples (along with their dark controls) using the stability-indicating HPLC method.
-
Data Interpretation: Compare the chromatograms of the exposed samples to the dark controls. Significant formation of new peaks or a decrease in the parent peak area indicates photolability.
Comparative Data Summary
| Regioisomer | Thermal Stability (T5% °C) | Hydrolytic Stability (% Remaining after 24h) | Oxidative Stability (% Remaining after 24h) | Photostability |
| pH 2 | pH 7 | pH 12 | ||
| 2-Bromo- | Data Point | Data Point | Data Point | Data Point |
| 3-Bromo- | Data Point | Data Point | Data Point | Data Point |
| 5-Bromo- | Data Point | Data Point | Data Point | Data Point |
| 6-Bromo- | Data Point | Data Point | Data Point | Data Point |
| 7-Bromo- | Data Point | Data Point | Data Point | Data Point |
| 8-Bromo- | Data Point | Data Point | Data Point | Data Point |
Note: This table is a template. Researchers should populate it with their own experimental data for a direct comparison.
The Predictive Power of Computational Chemistry
Causality: Before embarking on extensive synthetic and experimental work, computational methods can provide invaluable predictions of molecular properties. Density Functional Theory (DFT) is a powerful tool for calculating the ground-state energy of different regioisomers.[8] A lower calculated energy generally correlates with higher thermodynamic stability. This in silico screening can help prioritize which isomers to synthesize and test, saving significant time and resources.
Workflow: DFT for Stability Prediction
-
Structure Modeling: Build 3D models of each bromo-imidazo[1,2-a]pyridine regioisomer.
-
Geometry Optimization: Perform geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)) to find the lowest energy conformation of each isomer.
-
Energy Calculation: Calculate the single-point electronic energy for each optimized structure.
-
Relative Stability Ranking: Compare the final energies. The isomer with the most negative energy is predicted to be the most stable.
Conclusion and Strategic Outlook
The evaluation of regioisomer stability is a cornerstone of a robust drug discovery program. A systematic approach, combining predictive computational modeling with rigorous experimental testing of thermal, chemical, and photostability, is paramount. While the C3 position of the imidazo[1,2-a]pyridine core is a frequent site of functionalization, its higher electron density may render substituents at this position more susceptible to certain degradation pathways compared to those on the pyridine ring.
This guide provides the strategic framework and detailed protocols necessary for researchers to conduct a thorough and reliable comparison of bromo-imidazo[1,2-a]pyridine regioisomers. The data generated through these evaluations will enable informed decisions, ensuring that only the most stable and promising candidates advance toward clinical development.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Wiley-VCH - Evaluation of Drug Candidates for Preclinical Development [wiley-vch.de]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Long-Term Stability Prediction for Developability Assessment of Biopharmaceutics Using Advanced Kinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Proper Disposal of Methyl 2-bromoimidazo[1,2-a]pyridine-8-carboxylate
As researchers and drug development professionals, our work with novel chemical entities like Methyl 2-bromoimidazo[1,2-a]pyridine-8-carboxylate is fundamental to scientific advancement. The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, known for a wide range of biological activities.[1] However, with the power of synthesis comes the profound responsibility of safe handling and disposal. Improper chemical waste management can lead to serious environmental contamination, regulatory penalties, and immediate safety hazards within the laboratory.[2]
This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, moving beyond a simple checklist to explain the scientific reasoning behind each critical step. Our goal is to ensure that your laboratory's operational and disposal plans are not only compliant but also built on a deep understanding of chemical safety.
Hazard Identification and Risk Assessment: Know Your Compound
Effective disposal begins with a thorough understanding of the chemical's properties and potential hazards. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not widely available, we can infer its risk profile from its chemical class—a brominated, nitrogen-containing heterocyclic compound.
Key Chemical Properties
| Property | Value | Source |
| CAS Number | 1363382-82-4 | Manchester Organics[3], Parchem[4] |
| Molecular Formula | C₉H₇BrN₂O₂ | Capot Chemical[5] |
| Molecular Weight | 255.07 g/mol | Capot Chemical[5] |
| Physical Form | Solid | Sigma-Aldrich[6] |
Inferred Hazards:
-
Toxicity: Similar brominated heterocyclic compounds are classified as harmful if swallowed (Acute Toxicity, Oral Category 4).[7] Therefore, ingestion must be strictly avoided.
-
Irritation: Assume the compound is a potential skin and eye irritant.[7] Direct contact should be prevented through appropriate personal protective equipment.
-
Hazardous Decomposition: During thermal decomposition, such as in a fire or improper incineration, brominated organic compounds can release highly toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide (HBr).[8] This is a primary reason why specialized disposal is required.
-
Incompatibility: The compound is likely incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[9] Co-mingling this waste with incompatible chemicals could lead to vigorous, exothermic, and potentially dangerous reactions.
Personal Protective Equipment (PPE): A Non-Negotiable Standard
Before handling any waste containing this compound, the following minimum PPE is mandatory. This equipment serves as your first and most critical line of defense against chemical exposure.
-
Eye and Face Protection: Wear safety glasses with side-shields or tightly fitting safety goggles that conform to OSHA (29 CFR 1910.133) or EN166 standards.[7][10] This prevents accidental splashes or contact with airborne dust.
-
Skin Protection: A flame-retardant lab coat and chemically resistant gloves are essential. Gloves must be inspected for tears or holes before each use. After handling, remove gloves using the proper technique to avoid contaminating your skin.[7]
-
Respiratory Protection: All handling of the solid waste that could generate dust must be performed in a certified chemical fume hood to minimize inhalation risk.[8][11] If a fume hood is not available, a NIOSH/MSHA-approved respirator is required.[12]
The Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound is governed by federal regulations, primarily the Resource Conservation and Recovery Act (RCRA) enforced by the EPA, as well as state and local laws.[2] It must be treated as hazardous waste and never be disposed of in standard trash or down the drain.[11][13]
Step 1: Waste Characterization and Segregation
This is the most crucial step for preventing dangerous chemical reactions.
-
Identify the Waste Stream: Classify waste this compound as Halogenated Organic Solid Waste .
-
Segregate Immediately: At the point of generation, place the waste into a designated container separate from all other waste streams.[14]
-
DO NOT MIX with acids, bases, or oxidizing agents.[15]
-
DO NOT MIX with non-halogenated organic waste, as this can complicate and increase the cost of disposal.
-
DO NOT MIX with aqueous or liquid waste.
-
The logic behind strict segregation is to ensure that incompatible materials are never combined, preventing uncontrolled reactions and ensuring the waste can be safely handled by the disposal facility.[15]
Step 2: Container Selection and Labeling
Proper containment and communication are vital for safety and compliance.
-
Select a Compatible Container: Use a container made of a material chemically compatible with the waste, such as high-density polyethylene (HDPE). The container must be in good condition, free of leaks, and have a secure, screw-top lid.[2][14]
-
Label the Container Clearly: The container must be labeled with a "Hazardous Waste" tag the moment the first particle of waste is added.[16] The label must include:
Step 3: Storage in a Satellite Accumulation Area (SAA)
Laboratories are permitted to temporarily store hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[15][16]
-
Designate the SAA: The SAA can be a designated portion of a workbench or a chemical fume hood. It must be under the control of laboratory personnel.
-
Store Securely: Keep the waste container tightly closed at all times, except when adding waste.[15]
-
Monitor Volume: Once the container is full, it must be moved to the facility's central accumulation area within three days. A partially filled container may remain in the SAA for up to one year.[15]
Step 4: Final Disposal by a Licensed Contractor
The final step is to transfer the waste to a licensed hazardous waste disposal company.
-
Contact EHS: Follow your institution's protocol for waste pickup by contacting your Environmental Health & Safety (EHS) department.
-
Ensure Proper Manifest: The waste will be transported with a hazardous waste manifest, which tracks the material from generation to its final disposal, a process known as "cradle-to-grave" management.
-
Method of Disposal: The most appropriate disposal method for this compound is high-temperature incineration in a facility equipped with flue gas scrubbers. This ensures the complete destruction of the organic molecule and the neutralization of the resulting hydrogen bromide.
Disposal Decision Workflow
The following diagram outlines the critical decision points in the disposal process for this compound waste.
Caption: A workflow for the safe disposal of this compound.
Emergency Procedures for Spills
In the event of an accidental spill, immediate and correct action is crucial to mitigate exposure and contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Access: Secure the area to prevent unauthorized entry.
-
Wear Full PPE: Do not attempt cleanup without the appropriate PPE as described in Section 2.
-
Contain the Spill: For a small, solid spill, gently cover it with an inert absorbent material like vermiculite or sand. Avoid raising dust.
-
Collect Waste: Carefully sweep or scoop the material and absorbent into a designated hazardous waste container. Do not use a vacuum cleaner unless it is specifically rated for hazardous dust.
-
Decontaminate: Clean the spill area with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the incident to your EHS department in accordance with institutional policy.
By adhering to this comprehensive disposal protocol, you ensure the safety of yourself and your colleagues, maintain compliance with environmental regulations, and uphold the high standards of responsibility inherent in scientific research.
References
- 1. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. danielshealth.com [danielshealth.com]
- 3. manchesterorganics.com [manchesterorganics.com]
- 4. parchem.com [parchem.com]
- 5. capotchem.com [capotchem.com]
- 6. 7-Bromoimidazo 1,2-a pyridine-2-carboxylic acid methyl ester AldrichCPR 1170024-19-7 [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. capotchem.com [capotchem.com]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
- 12. echemi.com [echemi.com]
- 13. acs.org [acs.org]
- 14. benchchem.com [benchchem.com]
- 15. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 16. MedicalLab Management Magazine [medlabmag.com]
Comprehensive Safety and Handling Guide for Methyl 2-bromoimidazo[1,2-a]pyridine-8-carboxylate
A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Procedural Integrity
Disclaimer: A specific Safety Data Sheet (SDS) for Methyl 2-bromoimidazo[1,2-a]pyridine-8-carboxylate was not publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related compounds, including other brominated imidazo[1,2-a]pyridine derivatives and general principles for handling halogenated heterocyclic compounds.[1][2][3][4] It is imperative to treat this compound as a substance with unknown but potentially significant hazards and to conduct a thorough, site-specific risk assessment before any handling. This guide is intended for trained researchers, scientists, and drug development professionals.
Hazard Analysis: Understanding the Risks
-
Halogenated Organic Compounds: Brominated organic molecules can be toxic and environmentally persistent.[5] Many are classified as skin and eye irritants, and some are suspected carcinogens.[7][8] Inhalation of dust or vapors may cause respiratory tract irritation.[2][4][9]
-
Imidazopyridine Core: This bicyclic heteroaromatic system is a common scaffold in pharmacologically active molecules. The reactivity and biological activity imply a potential for interaction with physiological systems.
-
Reactivity: The compound is likely stable under standard laboratory conditions. However, it may be incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[4] During combustion, it may produce hazardous decomposition products, including carbon oxides, nitrogen oxides (NOx), and hydrogen bromide.
Given these factors, all handling procedures must be designed to minimize direct contact, inhalation, and environmental release.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is mandatory to create a robust barrier between the researcher and the chemical. The selection of specific PPE is based on a risk assessment of the planned procedures.
| Body Part | Personal Protective Equipment | Material/Standard & Rationale |
| Eyes/Face | Chemical safety goggles and a full-face shield.[10][11][12] | Standard: ANSI Z87.1 certified.[13] Rationale: Provides maximum protection from splashes, aerosols, or airborne solid particles. A face shield worn over goggles is crucial when handling larger quantities or during procedures with a higher risk of splashing.[11][13] |
| Hands | Chemical-resistant gloves (e.g., nitrile or neoprene).[1][10][11] | Rationale: Nitrile gloves offer good protection against a range of chemicals for short-term use.[13] Always inspect gloves for tears or punctures before use. For prolonged contact or immersion, consult the glove manufacturer's chemical resistance guide.[13] Double-gloving is recommended. Contaminated gloves must be disposed of immediately as hazardous waste.[10] |
| Body | A flame-resistant laboratory coat, fully fastened.[10][13] | Rationale: Provides a primary barrier against accidental spills and contamination of personal clothing.[10] For larger scale operations, a chemically resistant apron or coveralls ("bunny suit") should be worn over the lab coat.[12] |
| Respiratory | Required when handling the solid outside of a certified chemical fume hood or if dust/aerosol generation is likely. | Standard: NIOSH-approved respirator. Rationale: All manipulations of the solid compound that could generate dust must be performed within a certified chemical fume hood to minimize inhalation.[1][14] If engineering controls are insufficient, appropriate respiratory protection is mandatory.[15] |
| Feet | Closed-toe, chemical-resistant shoes.[10][11] | Rationale: Protects feet from spills and falling objects. Leather or other absorbent materials are not recommended as they can retain chemical spills. |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, methodical workflow is critical for safety and experimental reproducibility. This protocol outlines the essential steps for handling this compound.
Workflow for Handling this compound
Caption: A three-phase workflow for safe handling of the compound.
Detailed Procedural Steps:
-
Preparation:
-
Handling the Solid:
-
Conduct all manipulations of the solid compound within the fume hood to prevent inhalation of dust.[2]
-
When weighing, use a draft shield or weigh the material in a tared, sealed container to minimize dispersal.
-
Use spatulas and other equipment carefully to avoid generating dust.
-
Avoid direct contact with skin, eyes, and clothing.[10]
-
-
Post-Handling & Cleanup:
Disposal Plan: Environmental Responsibility and Compliance
Proper disposal is a critical final step. As a halogenated organic compound, this compound must be treated as hazardous waste.[7][16][17]
Waste Segregation and Collection:
-
Do Not Drain Dispose: Under no circumstances should this compound or its solutions be poured down the sink.[7][17][18]
-
Dedicated Waste Stream: All waste containing this compound (e.g., residual solids, reaction mixtures, contaminated solvents, and contaminated disposable labware) must be collected in a dedicated "Halogenated Organic Waste" container.[7][8][18]
-
Container Requirements:
-
The waste container must be in good condition, chemically compatible with the waste, and have a tightly sealing screw cap.[7]
-
It must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Waste this compound".[7][8]
-
If mixed with other solvents or reagents, all components and their approximate percentages must be listed on the label.[10][18]
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[8]
Disposal of Empty Containers:
-
Empty containers that held the pure compound must also be treated as hazardous waste. They can be triple-rinsed with a suitable solvent (e.g., acetone or ethanol), and the rinsate must be collected in the halogenated organic waste container.[10]
Consult your institution's Environmental Health and Safety (EHS) department for specific collection and disposal procedures, as regulations can vary.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. capotchem.com [capotchem.com]
- 5. Bromination - Wordpress [reagents.acsgcipr.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. fishersci.ca [fishersci.ca]
- 10. benchchem.com [benchchem.com]
- 11. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 12. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 13. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 14. reddit.com [reddit.com]
- 15. airgas.com [airgas.com]
- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 17. benchchem.com [benchchem.com]
- 18. 7.2 Organic Solvents [ehs.cornell.edu]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
